Product packaging for Hydroquinine(Cat. No.:CAS No. 522-66-7)

Hydroquinine

Número de catálogo: B045883
Número CAS: 522-66-7
Peso molecular: 326.4 g/mol
Clave InChI: LJOQGZACKSYWCH-WZBLMQSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Hydroquinine, a cinchona alkaloid and a close structural analog of quinine, is a valuable compound in pharmacological and organic chemistry research. Its primary research value stems from its stereochemistry and biological activity. Researchers utilize this compound to investigate mechanisms of action against protozoan parasites, particularly Plasmodium species, as it serves as a model compound for studying antimalarial drug resistance and efficacy. Furthermore, its inherent chiral structure makes it an excellent asymmetric catalyst or chiral scaffold in organic synthesis, facilitating the stereoselective construction of complex molecules. In biochemical studies, this compound is employed to explore its interaction with various ion channels and its potential as a potassium channel modulator. This compound provides a critical tool for advancing studies in medicinal chemistry, parasitology, and the development of novel catalytic methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O2 B045883 Hydroquinine CAS No. 522-66-7

Propiedades

IUPAC Name

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQGZACKSYWCH-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878516
Record name (-)-Dihydroquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Hydroquinine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21019
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

522-66-7, 23495-98-9, 1435-55-8
Record name (-)-Dihydroquinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8α,9R)-(±)-10,11-Dihydro-6′-methoxycinchonan-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23495-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroquinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroquinine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Dihydroquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydroquinidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROQUININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J3Q51T6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Alkaloid Catalyst: A Technical Guide to the Discovery and History of Hydroquinine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of hydroquinine, a Cinchona alkaloid, in the advancement of asymmetric catalysis. From its discovery as a natural product to its application in seminal, stereoselective reactions that have shaped modern synthetic chemistry, this document provides a comprehensive historical overview, detailed experimental protocols for key reactions, and a summary of their quantitative outcomes.

Introduction: The Cinchona Alkaloids and the Dawn of Asymmetric Catalysis

The story of this compound in asymmetric catalysis is intrinsically linked to the broader history of the Cinchona alkaloids. Isolated from the bark of the Cinchona tree, these compounds, most famously quinine, were initially recognized for their antimalarial properties. French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou first isolated quinine in 1820.[1] this compound, a diastereomer of hydroquinidine and closely related to quinine (differing only by the saturation of the vinyl group), is a naturally occurring Cinchona alkaloid, though often found in smaller quantities.

The unique chiral scaffold of these alkaloids, featuring a quinoline and a quinuclidine ring system with multiple stereocenters, made them intriguing candidates for inducing chirality in chemical reactions. The earliest foray into this field was in 1912, when Bredig and Fiske observed that quinine and its pseudoenantiomer quinidine could catalyze the addition of hydrogen cyanide to benzaldehyde to produce slightly optically active mandelonitrile. While the enantiomeric excesses (ee) were low (less than 10%), this represented a foundational proof-of-concept for organocatalysis using these natural products.

It was not until the mid-20th century that the true potential of these alkaloids began to be realized, marking the beginning of a new era in asymmetric synthesis.

Pioneering Studies: The Work of Pracejus and Wynberg

The 1960s and 1970s saw the first significant breakthroughs in the use of Cinchona alkaloids for asymmetric catalysis, with the work of Hans Pracejus and Hans Wynberg being particularly notable.

Pracejus: Asymmetric Addition to Ketenes

In 1960, Hans Pracejus published a landmark paper detailing the asymmetric addition of methanol to phenylmethylketene, catalyzed by various Cinchona alkaloids and their derivatives. This work is widely regarded as one of the first examples of a highly enantioselective organocatalytic reaction. Using O-acetylquinine, a derivative of quinine, Pracejus achieved an impressive 74% ee for the formation of (S)-methyl 2-phenylpropanoate. This seminal work demonstrated that Cinchona alkaloids could induce significant levels of stereocontrol.

Quantitative Data for Pracejus's Asymmetric Addition of Methanol to Phenylmethylketene

CatalystEnantiomeric Excess (ee%)Configuration of Product
O-Acetylquinine74S
Quinine63S
Quinidine58R
Cinchonine28R
Cinchonidine53S

Experimental Protocol: Pracejus's Asymmetric Addition (General Procedure)

A solution of the Cinchona alkaloid catalyst in a suitable solvent (e.g., toluene) is prepared. To this solution, at a controlled temperature (often sub-ambient), a solution of phenylmethylketene in the same solvent is added, followed by the addition of methanol. The reaction is stirred for a specified period, and the product, methyl 2-phenylpropanoate, is isolated and purified. The enantiomeric excess is determined by polarimetry.

Wynberg: The Concept of Bifunctional Catalysis and the Michael Addition

In the late 1970s and early 1980s, Hans Wynberg and his group conducted extensive studies on the use of unmodified Cinchona alkaloids in a variety of asymmetric reactions, most notably the Michael addition of thiophenol to cyclohexenone. Wynberg observed that the natural alkaloids, possessing a free hydroxyl group at the C9 position, were often more effective catalysts than their O-acylated or O-alkylated counterparts.

This led to the proposal of a bifunctional catalysis mechanism, where the basic quinuclidine nitrogen activates the nucleophile (the thiol) through deprotonation, while the C9-hydroxyl group simultaneously activates the electrophile (the enone) through hydrogen bonding. This dual activation model was a significant conceptual advance in understanding how these organocatalysts operate.

Quantitative Data for Wynberg's Asymmetric Michael Addition of Thiophenol to 2-Cyclohexen-1-one

CatalystYield (%)Enantiomeric Excess (ee%)Configuration of Product
Quinine9556R
Quinidine9858S
Cinchonine9221S
Cinchonidine9669R

Experimental Protocol: Wynberg's Asymmetric Michael Addition of Thiophenol to Cyclohexenone

To a solution of 2-cyclohexen-1-one and the Cinchona alkaloid catalyst (e.g., cinchonidine) in a solvent such as toluene at a low temperature (e.g., -50 °C), thiophenol is added dropwise. The reaction mixture is stirred for several hours. The product, 3-(phenylthio)cyclohexan-1-one, is then isolated by quenching the reaction, followed by extraction and purification via chromatography. The enantiomeric excess is determined by methods such as chiral HPLC or by conversion to a diastereomeric derivative.

The Sharpless Revolution: Asymmetric Dihydroxylation

The late 1980s marked a paradigm shift in asymmetric catalysis with K. Barry Sharpless's development of the asymmetric dihydroxylation (AD) of olefins. This reaction, for which Sharpless was awarded the Nobel Prize in Chemistry in 2001, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a Cinchona alkaloid. Dithis compound (DHQ) and its pseudoenantiomer dihydroquinidine (DHQD) proved to be the most effective alkaloid backbones for the ligands in this transformation.

The Sharpless Asymmetric Dihydroxylation is renowned for its high enantioselectivity across a broad range of olefin substrates, its predictable stereochemical outcome, and its operational simplicity, particularly with the development of the commercially available "AD-mix" formulations. AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand) deliver the diol product from opposite faces of the olefin.

Quantitative Data for the Sharpless Asymmetric Dihydroxylation of Stilbene

SubstrateLigand SystemYield (%)Enantiomeric Excess (ee%)
(E)-Stilbene(DHQ)₂-PHAL (in AD-mix-α)>95>99
(E)-Stilbene(DHQD)₂-PHAL (in AD-mix-β)>95>99
(Z)-Stilbene(DHQ)₂-PHAL (in AD-mix-α)>9095
(Z)-Stilbene(DHQD)₂-PHAL (in AD-mix-β)>9094

Experimental Protocol: Sharpless Asymmetric Dihydroxylation using AD-mix

  • Preparation: A 1:1 mixture of tert-butanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of AD-mix: The commercially available AD-mix powder (containing K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and the chiral ligand) is added to the solvent mixture and stirred vigorously until the two phases are clear and the aqueous phase is a vibrant yellow.[2]

  • Addition of Substrate: The olefin is added to the reaction mixture at 0 °C.

  • Reaction: The reaction is stirred vigorously at 0 °C for a specified time (typically 6-24 hours), during which the color of the reaction mixture may change.

  • Quenching: The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred at room temperature for 1 hour.

  • Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or recrystallization to yield the pure diol.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Mechanistic Insights and Visualizations

The success of this compound and other Cinchona alkaloids in asymmetric catalysis stems from their well-defined three-dimensional structures, which create a chiral environment around the reacting species.

Wynberg's Bifunctional Catalysis

As previously mentioned, Wynberg's model for the Michael addition involves a dual activation pathway. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the thiol to form a more nucleophilic thiolate. Simultaneously, the C9-hydroxyl group acts as a Brønsted acid, forming a hydrogen bond with the carbonyl oxygen of the enone, which increases its electrophilicity and orients it for a stereoselective attack.

Wynberg_Bifunctional_Catalysis cluster_catalyst This compound Catalyst cluster_products Products Thiophenol Thiophenol (R-SH) Quinuclidine_N Thiophenol->Quinuclidine_N Deprotonation Cyclohexenone Cyclohexenone C9_OH Cyclohexenone->C9_OH H-Bonding Activation Catalyst This compound Activation_Step Dual Activation Chiral_Adduct Chiral Michael Adduct Activation_Step->Chiral_Adduct Stereoselective C-S Bond Formation

Caption: Wynberg's bifunctional catalysis model.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves several key steps. The chiral ligand, derived from dithis compound or dihydroquinidine, coordinates to osmium tetroxide to form a chiral active catalyst. This complex then undergoes a [3+2] cycloaddition with the olefin to form an osmate ester. Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide, then reoxidizes the osmium to its active Os(VIII) state, thus completing the catalytic cycle.

Sharpless_AD_Cycle OsO4 OsO₄ Active_Catalyst [OsO₄(L)] Active Catalyst OsO4->Active_Catalyst Ligand Binding Ligand DHQ-Ligand Ligand->Active_Catalyst Osmate_Ester Osmate(VI) Ester Active_Catalyst->Osmate_Ester [3+2] Cycloaddition Olefin Olefin Olefin->Osmate_Ester Diol Chiral Diol Osmate_Ester->Diol Hydrolysis Reduced_Os Reduced Os(VI) Osmate_Ester->Reduced_Os Reduced_Os->OsO4 Reoxidation Cooxidant K₃Fe(CN)₆ (Co-oxidant) Cooxidant->Reduced_Os

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion

The journey of this compound and its parent Cinchona alkaloids from a traditional medicine to a cornerstone of asymmetric catalysis is a testament to the power of natural products in chemical innovation. The pioneering work of Pracejus and Wynberg laid the conceptual and practical groundwork, demonstrating the potential for high enantioselectivity using these chiral scaffolds. This culminated in the development of the Sharpless Asymmetric Dihydroxylation, a reaction that has had a profound and lasting impact on the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The principles of bifunctional catalysis and ligand-accelerated catalysis, which were elucidated through the study of these alkaloids, continue to influence the design of new and improved asymmetric catalysts today. This technical guide serves as a resource for understanding the historical context and practical application of these remarkable natural catalysts.

References

The Catalytic Core of Hydroquinine: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine, a Cinchona alkaloid, has emerged as a powerful organocatalyst in asymmetric synthesis. Its rigid chiral scaffold, featuring both a basic quinuclidine nitrogen and a quinoline moiety, allows for the effective creation of a chiral environment around reacting substrates. This technical guide delves into the fundamental chemical properties of this compound that underpin its catalytic activity, providing a resource for researchers looking to leverage this versatile catalyst in the development of stereoselective synthetic methodologies.

Core Chemical Properties of this compound

This compound's catalytic efficacy is rooted in its unique structural and electronic features. Understanding these properties is crucial for predicting its behavior in various reaction systems and for the rational design of new catalytic applications.

Structure and Stereochemistry

This compound is a diastereomer of quinine, with the ethyl group at the C3 position of the quinuclidine ring being saturated. Its structure is characterized by a quinoline ring linked to a bicyclic quinuclidine moiety via a hydroxymethylene bridge. The molecule possesses multiple stereocenters, which define its three-dimensional shape and are critical for inducing enantioselectivity in catalyzed reactions. The key stereocenters dictate the spatial arrangement of the functional groups that interact with the substrates.

Basicity and pKa

Catalytic Applications of this compound

This compound has proven to be a versatile catalyst for a variety of asymmetric transformations, most notably in conjugate addition reactions. Its ability to act as a bifunctional catalyst, engaging both the nucleophile and the electrophile through a combination of Brønsted base activation and hydrogen bonding, is key to its success.

Asymmetric aza-Henry Reaction

A significant application of this compound-derived catalysts is in the asymmetric aza-Henry (nitro-Mannich) reaction. A chiral thiourea derived from this compound has been shown to be highly effective in catalyzing the addition of nitroalkanes to isatin-derived ketimines, producing chiral 3-amino-3-nitro-oxindoles with high diastereo- and enantioselectivity.

Quantitative Data for the aza-Henry Reaction [1][3]

EntryRR'Yield (%)dr (anti/syn)ee (%) [anti]
1HEt9591:996
2Hn-Pr9693:797
3Hn-Bu9392:896
45-FEt9090:1095
55-ClEt9289:1194
65-BrEt9491:995
75-MeEt9192:894

Experimental Protocol: General Procedure for the Asymmetric aza-Henry Reaction [1][3]

To a solution of the N-Boc isatin-derived ketimine (0.1 mmol) in toluene (1.0 mL) were added the this compound-derived thiourea catalyst (0.01 mmol, 10 mol%) and 3Å molecular sieves (20 mg). The mixture was stirred at -20 °C for 30 minutes. The corresponding nitroalkane (0.2 mmol) was then added, and the reaction mixture was stirred at -20 °C for the specified time (typically 24-72 hours). Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Proposed Catalytic Cycle for the aza-Henry Reaction

aza_henry_cycle catalyst This compound-Thiourea Catalyst intermediate1 Deprotonated Nitroalkane (Nitronate) catalyst->intermediate1 Deprotonation intermediate2 Activated Ketimine catalyst->intermediate2 H-bonding activation nitroalkane Nitroalkane nitroalkane->intermediate1 ketimine N-Boc Ketimine ketimine->intermediate2 transition_state Ternary Complex (Catalyst-Nitronate-Ketimine) intermediate1->transition_state intermediate2->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-C bond formation product_catalyst_complex->catalyst Catalyst regeneration product Chiral Adduct product_catalyst_complex->product Product release

Caption: Proposed catalytic cycle for the this compound-derived thiourea catalyzed aza-Henry reaction.

Asymmetric 1,4-Hydrophosphination

This compound itself can act as an effective organocatalyst for the enantioselective 1,4-hydrophosphination of in situ generated aza-o-quinone methides with H-phosphine oxides. This reaction provides an efficient route to optically active diarylmethyl phosphine oxides.

Quantitative Data for the 1,4-Hydrophosphination Reaction

EntryArRYield (%)ee (%)
1PhPh8588
24-MeC6H4Ph8286
34-FC6H4Ph8085
44-ClC6H4Ph7883
54-BrC6H4Ph7581
62-NaphthylPh8890
7Ph4-MeOC6H48387

Experimental Protocol: General Procedure for the Asymmetric 1,4-Hydrophosphination

To a mixture of the aza-o-quinone methide precursor (0.2 mmol), H-phosphine oxide (0.24 mmol), and this compound (0.02 mmol, 10 mol%) in a sealed tube was added anhydrous solvent (2.0 mL) under an argon atmosphere. The reaction mixture was stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

Proposed Catalytic Cycle for the 1,4-Hydrophosphination Reaction

hydrophosphination_cycle catalyst This compound intermediate1 Deprotonated Phosphine Oxide catalyst->intermediate1 Deprotonation intermediate2 Activated Aza-QM catalyst->intermediate2 H-bonding activation phosphine_oxide H-Phosphine Oxide phosphine_oxide->intermediate1 aza_qm Aza-o-quinone Methide aza_qm->intermediate2 transition_state Ion Pair Complex intermediate1->transition_state intermediate2->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-P bond formation product_catalyst_complex->catalyst Catalyst regeneration product Chiral Phosphine Oxide product_catalyst_complex->product Product release

Caption: Proposed catalytic cycle for the this compound-catalyzed 1,4-hydrophosphination.

Conclusion

This compound is a readily available and highly effective organocatalyst for asymmetric synthesis. Its fundamental chemical properties, particularly the basicity of the quinuclidine nitrogen and the defined stereochemical architecture, enable the catalysis of a range of important carbon-carbon and carbon-heteroatom bond-forming reactions with high levels of stereocontrol. The examples of the aza-Henry reaction and 1,4-hydrophosphination detailed in this guide highlight its potential. Further exploration of its catalytic capabilities in other asymmetric transformations is a promising avenue for the development of novel and efficient synthetic methodologies.

References

Hydroquinine as a Cinchona Alkaloid Organocatalyst: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine, a diastereomer of quinine and a member of the cinchona alkaloid family, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis. Its unique stereochemical architecture, featuring a rigid quinuclidine core, a quinoline moiety, and key functional groups, enables it to effectively induce chirality in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the application of this compound as an organocatalyst, with a focus on its role in asymmetric Michael additions and hydrophosphination reactions. The guide details experimental protocols, presents quantitative data for various reactions, and illustrates the underlying catalytic mechanisms.

Core Principles of this compound Organocatalysis

The catalytic efficacy of this compound stems from its ability to act as a bifunctional catalyst. The tertiary amine of the quinuclidine core can function as a Brønsted base, deprotonating a pronucleophile to generate a reactive nucleophile. Simultaneously, the hydroxyl group at the C9 position can act as a Brønsted acid or a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This dual activation model is crucial for achieving high levels of enantioselectivity in many this compound-catalyzed reactions.

Data Presentation: Asymmetric Reactions Catalyzed by this compound

The following tables summarize the quantitative data for representative asymmetric reactions catalyzed by this compound, showcasing its effectiveness across various substrates and reaction conditions.

Table 1: this compound-Catalyzed Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
Entry1,3-Dicarbonyl CompoundNitroolefinSolventCatalyst Loading (mol%)Yield (%)ee (%)Reference
1Pentane-2,4-dionetrans-β-nitrostyreneToluene58214 (R)[1]
21,3-Diphenylpropane-1,3-dionetrans-β-nitrostyreneToluene5846 (R)[1]
Table 2: this compound-Catalyzed Asymmetric 1,4-Hydrophosphination of in situ Generated aza-o-Quinone Methides with H-phosphine Oxides
EntryH-phosphine Oxide2-(Aminomethyl)phenol DerivativeSolventCatalyst Loading (mol%)Yield (%)ee (%)Reference
1Diphenylphosphine oxideN-(2-hydroxy-3-methoxybenzyl)anilineDichloromethane109295
2Diphenylphosphine oxideN-(2-hydroxy-5-methylbenzyl)anilineDichloromethane108593
3Diphenylphosphine oxideN-(5-bromo-2-hydroxybenzyl)anilineDichloromethane109596
4Bis(4-methoxyphenyl)phosphine oxideN-(2-hydroxy-3-methoxybenzyl)anilineDichloromethane108894
5Dinaphthylphosphine oxideN-(2-hydroxy-3-methoxybenzyl)anilineDichloromethane107588

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as an organocatalyst.

General Procedure for Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) and the trans-β-nitrostyrene (1.2 equivalents) in the specified solvent (0.2 M), this compound (0.05 equivalents) is added. The resulting mixture is stirred at the specified temperature for the time indicated by TLC analysis. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[1]

Detailed Protocol for Asymmetric 1,4-Hydrophosphination of in situ Generated aza-o-Quinone Methides

To a stirred solution of the 2-(aminomethyl)phenol derivative (0.1 mmol) and the H-phosphine oxide (0.12 mmol) in dichloromethane (1.0 mL) at room temperature, this compound (10 mol%, 0.01 mmol) is added. The reaction mixture is stirred at this temperature for the time specified in the data table. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the corresponding optically active diarylmethyl phosphine oxide.

Mandatory Visualization: Catalytic Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for this compound-catalyzed asymmetric reactions.

Asymmetric Michael Addition: A Bifunctional Activation Pathway

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_activation Activation cluster_product Product Formation Pronucleophile Pronucleophile (1,3-Dicarbonyl) Activated_Nucleophile Enolate Intermediate Pronucleophile->Activated_Nucleophile Deprotonation by Quinuclidine Amine Electrophile Electrophile (Nitroolefin) Activated_Electrophile H-Bonded Electrophile Electrophile->Activated_Electrophile H-Bonding with C9-OH Group This compound This compound This compound->Activated_Nucleophile This compound->Activated_Electrophile Transition_State Stereoselective Transition State Activated_Nucleophile->Transition_State Activated_Electrophile->Transition_State Product Chiral Michael Adduct Transition_State->Product C-C Bond Formation Product->this compound Catalyst Regeneration

Caption: Bifunctional activation in a this compound-catalyzed Michael addition.

Catalytic Cycle for Asymmetric Hydrophosphination of aza-o-Quinone Methides

Hydrophosphination_Cycle HQ This compound (Cat) Intermediate_2 H-Bonded Complex [Cat-aza-o-QM-P(O)R2H] HQ->Intermediate_2 Substrate_A 2-(Aminomethyl)phenol Intermediate_1 aza-o-Quinone Methide (in situ generated) Substrate_A->Intermediate_1 Base Substrate_B H-phosphine Oxide Substrate_B->Intermediate_2 Intermediate_1->Intermediate_2 Product Chiral Phosphine Oxide Intermediate_2->Product Stereoselective C-P Bond Formation Product->HQ Catalyst Regeneration

Caption: Proposed catalytic cycle for this compound-catalyzed hydrophosphination.

Conclusion

This compound has proven to be a highly effective and versatile organocatalyst for a range of asymmetric transformations. Its ability to provide high yields and excellent enantioselectivities in reactions such as Michael additions and hydrophosphinations makes it a valuable tool for synthetic chemists in academia and industry. The bifunctional nature of its catalytic activity, involving simultaneous activation of both the nucleophile and the electrophile, is key to its success. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this compound in the development of new synthetic methodologies and the efficient construction of complex chiral molecules for drug discovery and other applications.

References

Core Principles of Hydroquinine-Mediated Stereoselection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of hydroquinine-mediated stereoselection, a cornerstone of modern asymmetric catalysis. This compound, a readily available cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts and ligands in a variety of stereoselective transformations, enabling the synthesis of chiral molecules with high enantiopurity. Such molecules are of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often intrinsically linked to its stereochemistry. This guide will delve into the mechanisms of stereoselection, provide quantitative data for key reactions, detail experimental protocols, and visualize the underlying principles through signaling pathways and experimental workflows.

The Sharpless Asymmetric Dihydroxylation: A Paradigm of this compound-Mediated Stereoselection

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction that exemplifies the power of this compound-derived ligands in controlling stereochemical outcomes. This reaction converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2] The stereochemical course of the reaction is dictated by the choice of the chiral ligand, which is typically a phthalazine (PHAL) dimer of either dithis compound (DHQ) or dihydroquinidine (DHQD).[2][3]

The commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.[2][3] The mnemonic for predicting the stereochemical outcome is that AD-mix-β adds the two hydroxyl groups to the "top face" of the alkene when drawn in a specific orientation, while AD-mix-α adds them to the "bottom face".

The catalytic cycle of the Sharpless AD, as illustrated below, involves the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to yield the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III), regenerates the osmium(VIII) tetroxide for the next catalytic cycle.[2][4]

Sharpless_AD_Cycle OsO4_L OsO₄-L Complex [OsO₄-L-Alkene] OsO4_L->Complex + Alkene Alkene Alkene Intermediate Cyclic Intermediate Complex->Intermediate [3+2] Cycloaddition Diol Chiral Diol Intermediate->Diol + 2H₂O - Os(VI) species OsVI Os(VI) species OsVI->OsO4_L + Oxidant - Reduced Oxidant Oxidant K₃[Fe(CN)₆] ReducedOxidant K₄[Fe(CN)₆]

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Quantitative Data for Sharpless Asymmetric Dihydroxylation

The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is highly dependent on the substitution pattern of the alkene substrate. The following table summarizes representative data for the reaction with various alkenes using AD-mix-β.

Alkene SubstrateProduct DiolYield (%)Enantiomeric Excess (ee, %)
trans-Stilbene(1R,2R)-1,2-Diphenyl-1,2-ethanediol>95>99
1-Decene(R)-1,2-Decanediol9797
α-Methylstyrene(S)-1-Phenyl-1,2-ethanediol9492
cis-Stilbene(1R,2S)-1,2-Diphenyl-1,2-ethanediol~7085

Data compiled from various sources, including Alfa Chemistry.[3]

This compound as an Organocatalyst in Michael Additions

Beyond its role in ligand-accelerated catalysis, this compound and its derivatives are effective organocatalysts for a range of asymmetric transformations, most notably the Michael addition. In these reactions, the this compound catalyst acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through non-covalent interactions. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen bond donor to activate the electrophile.

This dual activation model is crucial for achieving high levels of stereocontrol. The rigid structure of the this compound scaffold creates a well-defined chiral pocket in which the transition state is organized, leading to the preferential formation of one enantiomer.

Michael_Addition_Workflow Start Start: Reaction Mixture Nucleophile Nucleophile (e.g., 1,3-dicarbonyl) Start->Nucleophile Electrophile Electrophile (e.g., nitroalkene) Start->Electrophile Catalyst This compound Catalyst Start->Catalyst Activation Dual Activation Nucleophile->Activation Electrophile->Activation Catalyst->Activation TransitionState Diastereomeric Transition States Activation->TransitionState C-C Bond Formation ProductFormation Product Formation TransitionState->ProductFormation Proton Transfer MajorEnantiomer Major Enantiomer ProductFormation->MajorEnantiomer Lower Energy TS MinorEnantiomer Minor Enantiomer ProductFormation->MinorEnantiomer Higher Energy TS End End: Chiral Product MajorEnantiomer->End Stereoselection_Mechanism cluster_0 Favorable Transition State (Lower Energy) cluster_1 Unfavorable Transition State (Higher Energy) Catalyst_A This compound Catalyst Interaction_A Sterically Favorable Interactions (e.g., H-bonding, π-stacking) Catalyst_A->Interaction_A Substrates_A Substrates in Optimal Orientation Substrates_A->Interaction_A Product_A Major Enantiomer Interaction_A->Product_A Catalyst_B This compound Catalyst Interaction_B Steric Hindrance Catalyst_B->Interaction_B Substrates_B Substrates in Suboptimal Orientation Substrates_B->Interaction_B Product_B Minor Enantiomer Interaction_B->Product_B

References

The Pivotal Role of Hydroquinine's Architecture in Driving Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the structure-activity relationship (SAR) of hydroquinine, a Cinchona alkaloid, reveals the critical influence of its molecular framework on the efficiency and stereochemical outcome of a variety of organocatalytic reactions. This technical guide synthesizes findings from key research to provide a comprehensive overview for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and mechanistic insights.

This compound, a diastereomer of quinine, serves as a powerful scaffold in asymmetric organocatalysis, primarily due to its unique arrangement of a bulky quinoline moiety, a stereochemically rich quinuclidine core, and a crucial hydroxyl group at the C9 position. These features work in concert to create a chiral pocket that effectively directs the approach of substrates, leading to high levels of enantioselectivity in a range of chemical transformations.

Structure-Activity Relationship: A Quantitative Perspective

The catalytic performance of this compound and its derivatives is exquisitely sensitive to modifications at several key positions. The following tables summarize the quantitative impact of these structural changes on reaction yield and enantiomeric excess (ee) for representative asymmetric reactions.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. This compound-based catalysts have proven highly effective in rendering this reaction enantioselective. Modifications often involve the C9 hydroxyl group, which can act as a hydrogen-bond donor to activate the electrophile, and the quinuclidine nitrogen, which acts as a Brønsted base to activate the nucleophile.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Unsaturated 1,4-Diketones Catalyzed by this compound Derivatives [1][2][3]

CatalystR Group at C9-OHYield (%)ee (%)
This compoundHHighModerate
C9-Benzoyl-hydroquinineBenzoylHighLow
C9-Allyl-hydroquinineAllylHighLow

As demonstrated, derivatization of the C9-hydroxyl group generally leads to a decrease in enantioselectivity, highlighting its crucial role in organizing the transition state through hydrogen bonding.

Asymmetric aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful tool for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines. This compound-derived thiourea catalysts are particularly effective in this transformation, employing a bifunctional activation mechanism. The thiourea moiety activates the nitroalkane through hydrogen bonding, while the this compound's tertiary amine activates the imine.

Table 2: Enantio- and Diastereoselective aza-Henry Reaction of Isatin-Derived Ketimines with Nitroalkanes Catalyzed by a this compound-Derived Thiourea [4]

Nitroalkane SubstrateYield (%)dr (anti/syn)ee (%) (anti)
Nitroethane9997:398
1-Nitropropane9898:299
1-Nitrobutane9999:199
1-Nitropentane99>99:199

The catalyst demonstrates excellent yields and stereoselectivities across a range of nitroalkane substrates, indicating a well-defined and robust catalytic pocket.

Mechanistic Insights: Visualizing the Catalytic Cycle

The stereochemical outcome of this compound-catalyzed reactions is dictated by the precise spatial arrangement of the catalyst and substrates in the transition state. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and key interactions.

G cluster_0 Catalyst Activation cluster_1 Substrate Activation & C-C Bond Formation cluster_2 Product Release & Catalyst Regeneration HQ This compound Activated_Nucleophile Activated Nucleophile HQ->Activated_Nucleophile Brønsted Base Activation Transition_State Ternary Complex (Transition State) HQ->Transition_State H-Bonding Activation (C9-OH) Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Activated_Nucleophile Activated_Nucleophile->Transition_State Electrophile Electrophile (e.g., Enone) Electrophile->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->HQ Catalyst Regeneration Product Chiral Product Product_Complex->Product Product Release

Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.

G cluster_activation Dual Activation Catalyst This compound-Thiourea Catalyst Transition_State Transition State Catalyst->Transition_State Bifunctional Activation Imine Imine Substrate Imine->Transition_State Nitroalkane Nitroalkane Substrate Nitroalkane->Transition_State Product β-Nitroamine Product Transition_State->Product C-C Bond Formation Product->Catalyst Catalyst Turnover Thiourea_ Thiourea_ moiety Thiourea Moiety moiety->Nitroalkane H-bonds to Nitro Group Quinuclidine_N Quinuclidine Nitrogen Quinuclidine_N->Imine Brønsted Base Activation

Caption: Bifunctional activation in a this compound-thiourea catalyzed aza-Henry reaction.

Experimental Protocols: A Representative Methodology

The following provides a generalized experimental protocol for a this compound-catalyzed asymmetric Michael addition, synthesized from common practices in the field.

General Procedure for the Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to an α,β-Unsaturated Ketone:

  • Catalyst and Substrate Preparation: To a stirred solution of the α,β-unsaturated ketone (0.2 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at ambient temperature is added the this compound-based catalyst (1-10 mol%).

  • Nucleophile Addition: The 1,3-dicarbonyl compound (0.24 mmol, 1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the specified temperature (ranging from -20 °C to room temperature) and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired chiral product.

  • Characterization: The yield and enantiomeric excess of the product are determined by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The structure-activity relationship of this compound in organocatalysis is a testament to the power of molecular design in achieving high levels of stereocontrol. The strategic positioning of its functional groups allows for effective bifunctional catalysis, where both the nucleophile and electrophile are simultaneously activated and oriented within a chiral environment. Understanding these relationships is paramount for the rational design of new, more efficient, and selective organocatalysts for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries. Future research will likely focus on further refining the this compound scaffold to expand its catalytic scope and enhance its performance in increasingly complex chemical transformations.

References

Navigating the Solubility Landscape of Hydroquinine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroquinine, a Cinchona alkaloid, in common organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document leverages data from closely related Cinchona alkaloids, particularly quinine, to provide valuable reference points. Furthermore, this guide outlines a detailed, standard experimental protocol for the precise determination of solubility and includes a workflow visualization to support experimental design.

Core Focus: Solubility Data

Quantitative solubility data for this compound is not extensively documented in readily accessible literature. However, as this compound is the dihydro-derivative of quinine, the solubility characteristics of quinine can serve as a strong initial estimate. Cinchona alkaloids, as a class, are known to be sparingly soluble in water but exhibit greater solubility in various organic solvents.[1] Some alkaloids are particularly soluble in ethanol, a property historically utilized in medicinal preparations.[1] The solubility of these compounds can, however, vary significantly depending on the specific alkaloid and the polarity of the solvent.[2]

For comparative purposes, the following table summarizes the available quantitative and qualitative solubility data for quinine and other Cinchona alkaloids. It is imperative for researchers to experimentally determine the precise solubility of this compound for their specific applications, as these values are expected to differ.

SolventChemical FormulaAlkaloidSolubilityTemperature (°C)
EthanolC₂H₅OHQuinine125 g / 100 mLNot Specified
ChloroformCHCl₃QuinineSolubleNot Specified
Diethyl Ether(C₂H₅)₂OQuinineSolubleNot Specified
Diethyl Ether(C₂H₅)₂OQuinidineSolubleNot Specified
Diethyl Ether(C₂H₅)₂OCinchonidineSolubleNot Specified
Diethyl Ether(C₂H₅)₂OCinchonineInsolubleNot Specified
GlycerolC₃H₈O₃Quinine5 g / 100 mLNot Specified
WaterH₂OQuinine0.05 g / 100 mL15

Data for Quinine sourced from[3][4]; Data for other Cinchona alkaloids sourced from[5].

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a crystalline compound like this compound is the isothermal shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • High-purity organic solvent of choice

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical instrument.

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to conduct preliminary studies to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the container to rest in the thermostatic bath for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a solvent-compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent the overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

    • A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor to the concentration measured in the diluted sample.

    • Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G cluster_0 cluster_1 cluster_2 prep Preparation of Saturated Solution sub_prep1 Add excess this compound to solvent equil Equilibration in Thermostatic Shaker sub_equil1 Set temperature & agitation sample Sample Collection & Filtration sub_sample1 Withdraw supernatant analysis Analytical Quantification (e.g., HPLC) calc Calculation of Solubility analysis->calc report Report Results (e.g., mg/mL at T°C) calc->report sub_prep2 Seal container sub_prep1->sub_prep2 sub_prep2->equil sub_equil2 Incubate for 24-72 hours sub_equil1->sub_equil2 sub_equil2->sample sub_sample2 Filter through 0.45 µm syringe filter sub_sample1->sub_sample2 sub_sample2->analysis

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

References

Spectroscopic Characterization of Hydroquinine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of hydroquinine, also known as dithis compound, and its related Cinchona alkaloid derivatives. As a hydrogenated derivative of quinine, this compound presents subtle but significant spectroscopic differences that are critical for its identification and differentiation from other alkaloids in complex mixtures.

This document details the principles and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It includes structured data tables for easy comparison, detailed experimental protocols, and workflow diagrams to support researchers in drug discovery, natural product chemistry, and pharmaceutical quality control.

Introduction to this compound

This compound (CAS No: 522-66-7), with the molecular formula C₂₀H₂₆N₂O₂, is a natural Cinchona alkaloid found alongside its more famous counterpart, quinine.[1] Structurally, it differs from quinine by the reduction of the vinyl group at the C3 position of the quinuclidine ring to an ethyl group. This seemingly minor modification alters its biological activity and physicochemical properties, making unambiguous characterization essential. Spectroscopic methods provide the definitive means for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR, along with two-dimensional techniques, allow for the unambiguous assignment of all protons and carbons in the molecule.

The key difference in the ¹H NMR spectrum compared to quinine is the absence of the characteristic signals for the C3-vinyl group (typically a complex multiplet around 5.0-6.0 ppm) and the appearance of signals corresponding to an ethyl group (a triplet and a quartet) in the upfield region.[2]

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound, with comparative data for quinine to highlight key differences. Data is compiled from typical spectra recorded in CDCl₃ or DMSO-d₆.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Key Moieties

ProtonQuinine (Approx. δ)This compound (Approx. δ)Key Difference
Quinoline Ring
H-2'~8.7~8.7No significant change
H-5'~8.0~8.0No significant change
H-7'~7.4~7.4No significant change
H-8'~7.6~7.6No significant change
OCH₃~3.9~3.9No significant change
Quinuclidine Ring
H-9 (CH-OH)~5.7~5.7Minor shift possible
H-10 (vinyl)~5.0 (dd)N/ASignal Absent
H-11 (vinyl)~5.8 (ddd)N/ASignal Absent
H-10 (ethyl-CH₂)N/A~1.4 (q)Signal Present
H-11 (ethyl-CH₃)N/A~0.8 (t)Signal Present

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Key Moieties

CarbonQuinine (Approx. δ)This compound (Approx. δ)Key Difference
Quinoline Ring
C-4' (C-OH)~148.0~148.0No significant change
C-6' (C-OCH₃)~158.0~158.0No significant change
Quinuclidine Ring
C-9 (CH-OH)~71.5~71.5Minor shift possible
C-3~40.0~37.5Upfield shift
C-10 (vinyl)~141.5~28.0 (ethyl-CH₂)sp² to sp³ shift
C-11 (vinyl)~114.5~12.0 (ethyl-CH₃)sp² to sp³ shift
Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of Cinchona alkaloids is crucial for reproducibility.[3]

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -OH).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D Spectra Acquisition :

    • ¹H NMR : Acquire with a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire using a proton-decoupled pulse sequence with a spectral width of ~200-220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans may be required due to the lower natural abundance of ¹³C.

  • 2D Spectra Acquisition : For unambiguous assignment, acquire standard 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximity of protons, aiding in stereochemical assignments.[4]

Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular weight of this compound is 326.44 g/mol .[1]

Fragmentation Analysis

Under Electrospray Ionization (ESI), this compound readily forms a protonated molecular ion [M+H]⁺ at m/z 327.2.[5] Tandem MS (MS/MS) of this precursor ion reveals characteristic fragmentation patterns. The primary fragmentation pathway for hydrogenated Cinchona alkaloids involves the cleavage of bonds around the C9-hydroxyl group and within the quinuclidine ring.[6]

Table 3: Key MS/MS Fragments of this compound ([M+H]⁺ = 327.2)

Fragment m/zProposed Structure/LossNotes
309.2[M+H - H₂O]⁺Loss of the C9-hydroxyl group as water.
186.1[Quinuclidine-ethyl moiety]⁺Cleavage resulting in the substituted quinuclidine portion.[5]
172.1[Fragment from quinuclidine ring]⁺Further fragmentation of the quinuclidine ring.[5]
160.1[Methoxyquinoline moiety+H]⁺Cleavage yielding the protonated quinoline portion.[5]
136.0[Quinoline core]⁺Loss of the methoxy group from the quinoline fragment.
Experimental Protocol for LC-MS Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method for analyzing this compound in complex mixtures.[7]

  • Chromatography :

    • Column : Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[7]

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is effective. Formic acid aids in the protonation of the analyte.[7]

    • Gradient : A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate : 0.3-0.6 mL/min.[7]

  • Mass Spectrometry :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode : Full scan mode to detect the [M+H]⁺ ion (m/z 100-500).

    • MS/MS Analysis : Data-dependent acquisition to trigger fragmentation of the most intense ions, or targeted MS/MS on the precursor ion m/z 327.2.

    • Collision Energy : Optimize collision energy (e.g., 15-40 eV) to achieve a rich fragmentation spectrum.

Vibrational and Electronic Spectroscopy

FTIR and UV-Vis spectroscopy provide complementary data related to the functional groups and the chromophoric system of this compound, respectively.

FTIR Spectroscopy

The FTIR spectrum of this compound is dominated by vibrations of its functional groups. It is expected to be very similar to that of quinine, as the key functional groups (hydroxyl, methoxy, quinoline, and quinuclidine) are identical.

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400 (broad)O-H stretchHydroxyl group
~3050-3100C-H stretch (aromatic)Quinoline ring
~2850-2960C-H stretch (aliphatic)Quinuclidine and ethyl groups
~1620, ~1590, ~1510C=C and C=N stretchQuinoline ring
~1240C-O stretch (aryl ether)Methoxy group
~1030C-O stretch (secondary alcohol)C9-OH group
UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is determined by the π-electron system of the quinoline ring. As this chromophore is identical to that in quinine, their UV-Vis spectra are nearly indistinguishable. The absorption maxima are sensitive to pH due to the protonation of the quinoline and quinuclidine nitrogens.

Table 5: UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Solvent / pHλₘₐₓ (nm)Chromophore Transition
Ethanol~232, ~280, ~332π → π* transitions of the quinoline ring
0.1 N H₂SO₄~250, ~315, ~345π → π* transitions (protonated quinoline)
Experimental Protocols
  • FTIR Spectroscopy :

    • Sample Preparation : Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze as a thin film by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and evaporating the solvent.

    • Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

  • UV-Vis Spectroscopy :

    • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-20 µg/mL) in a UV-transparent solvent such as ethanol, methanol, or an appropriate buffer.

    • Data Acquisition : Use a dual-beam spectrophotometer and scan the absorbance from approximately 200 to 400 nm. Use the pure solvent as a reference blank.

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of analytical processes and molecular relationships.

General Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Alkaloid (e.g., this compound) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS LC-MS/MS Sample->MS FTIR FTIR Spectroscopy Sample->FTIR UVVIS UV-Vis Spectroscopy Sample->UVVIS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_MS Molecular Ion (m/z) Fragmentation Pattern MS->Data_MS Data_FTIR Functional Groups (cm-1) FTIR->Data_FTIR Data_UVVIS Absorption Maxima (λmax) UVVIS->Data_UVVIS Conclusion Unambiguous Structure Confirmation & Purity Data_NMR->Conclusion Data_MS->Conclusion Data_FTIR->Conclusion Data_UVVIS->Conclusion

Caption: General workflow for the spectroscopic characterization of this compound.

Structural Relationship of Major Cinchona Alkaloids

G cluster_quinine Quinine Group (6'-Methoxy) cluster_cinchona Cinchonine Group (No 6'-Methoxy) Quinine Quinine (C3-vinyl) Quinidine Quinidine (C3-vinyl) Diastereomer of Quinine Quinine->Quinidine Diastereomers This compound This compound (C3-ethyl) Quinine->this compound Hydrogenation Hydroquinidine Hydroquinidine (C3-ethyl) Diastereomer of this compound Quinidine->Hydroquinidine Hydrogenation This compound->Hydroquinidine Diastereomers Cinchonine Cinchonine (C3-vinyl) Cinchonidine Cinchonidine (C3-vinyl) Diastereomer of Cinchonine Cinchonine->Cinchonidine Diastereomers

Caption: Structural relationships between this compound and other Cinchona alkaloids.

References

Methodological & Application

Application Notes and Protocols for Hydroquinine-Catalyzed Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for hydroquinine-catalyzed asymmetric Michael addition reactions. The following sections describe three distinct protocols utilizing this compound-derived catalysts for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for pharmaceuticals and other applications.

Protocol 1: this compound-Thiourea Catalyzed Asymmetric Michael Addition of 2-Hydroxy-1,4-Naphthoquinone to Nitroalkenes

This protocol, adapted from the work of Woo and Kim, describes a highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone to various nitroalkenes using a bifunctional this compound-derived thiourea organocatalyst.[1][2][3] This reaction is valuable for the synthesis of chiral nitroalkylated naphthoquinone derivatives, which are important structural motifs in biologically active compounds.

Data Presentation

The following table summarizes the results for the asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinone to a range of substituted nitroalkenes.

EntryNitroalkene (R)Time (h)Yield (%)ee (%)
1C₆H₅29299
24-MeC₆H₄39196
34-MeOC₆H₄38595
44-FC₆H₄29395
54-ClC₆H₄39091
64-BrC₆H₄39595
72-FC₆H₄49595
82-BrC₆H₄49595
92-Thienyl59393
102-Naphthyl59399
11Isobutyl59097
Experimental Protocol

General Procedure: [1]

  • To a stirred solution of the this compound-derived thiourea catalyst (1.3 mg, 0.002 mmol, 1 mol%) in tetrahydrofuran (THF, 0.4 mL) in a reaction vial, add 2-hydroxy-1,4-naphthoquinone (34.8 mg, 0.2 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add a solution of the corresponding nitroalkene (0.2 mmol) in THF to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for the time indicated in the data table (2-5 hours).

  • Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired Michael adduct.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Michael Addition cluster_workup Work-up & Purification reagents Weigh Catalyst (1 mol%) & 2-Hydroxy-1,4-naphthoquinone dissolve Dissolve in THF reagents->dissolve stir1 Stir at RT for 5 min dissolve->stir1 add_nitroalkene Add Nitroalkene Solution stir1->add_nitroalkene stir2 Stir at RT (2-5 h) add_nitroalkene->stir2 concentrate Concentrate in vacuo stir2->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Michael Adduct chromatography->product G cluster_prep Reaction Setup cluster_reaction Michael Addition cluster_workup Work-up & Purification reagents Combine Nitroolefin, Catalyst (5 mol%) & Toluene add_malonate Add Diethyl Malonate reagents->add_malonate stir Stir at RT (48-120 h) add_malonate->stir concentrate Remove Solvent in vacuo stir->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Michael Adduct chromatography->product G catalyst This compound- Squaramide Catalyst enolate Chiral Enolate catalyst->enolate Deprotonation (Tertiary Amine) activated_nitro Activated Nitroalkene catalyst->activated_nitro H-Bonding (Squaramide) acetylacetone Acetylacetone (Nucleophile) acetylacetone->enolate nitrostyrene β-Nitrostyrene (Electrophile) nitrostyrene->activated_nitro transition_state Ternary Transition State enolate->transition_state activated_nitro->transition_state product Michael Adduct transition_state->product

References

Application Notes and Protocols for Preparing Hydroquinine-Based Chiral Ligands in Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and application of hydroquinine-based chiral ligands, particularly focusing on their use in metal-catalyzed asymmetric synthesis. The protocols detailed below are designed to be clear and reproducible for researchers in organic chemistry and drug development.

Introduction

This compound (HQN), a Cinchona alkaloid, serves as a readily available chiral scaffold for the synthesis of a variety of powerful ligands for asymmetric catalysis. These ligands, often dimeric in nature, have proven to be highly effective in a range of metal-catalyzed transformations, most notably the Sharpless Asymmetric Dihydroxylation. The stereochemical information embedded within the this compound framework is efficiently transferred to the substrate, leading to high enantioselectivities. This document outlines the synthesis of a key this compound-based ligand, (DHQ)₂PHAL, and its application in the asymmetric dihydroxylation of olefins.

Data Presentation

The following table summarizes the performance of this compound-based ligands in the Sharpless Asymmetric Dihydroxylation of various olefin substrates. The data highlights the high yields and excellent enantiomeric excesses (% ee) typically achieved with this catalytic system.

Olefin SubstrateLigand SystemProduct DiolYield (%)Enantiomeric Excess (% ee)
trans-StilbeneAD-mix-α ((DHQ)₂PHAL)(R,R)-1,2-Diphenyl-1,2-ethanediol>9997
1-DeceneAD-mix-α ((DHQ)₂PHAL)(R)-1,2-Decanediol9597
α-MethylstyreneAD-mix-α ((DHQ)₂PHAL)(R)-1-Phenyl-1,2-ethanediol9488
trans-5-DeceneAD-mix-α ((DHQ)₂PHAL)(5R,6R)-5,6-Decanediol8999
1-PhenylcyclohexeneAD-mix-α ((DHQ)₂PHAL)(1R,2S)-1-Phenyl-1,2-cyclohexanediol9297
Methyl trans-cinnamateAD-mix-α ((DHQ)₂PHAL)Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate9796

Data compiled from various literature sources.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(9-O-dihydroquininyl)phthalazine ((DHQ)₂PHAL)

This protocol describes the synthesis of the (DHQ)₂PHAL ligand, a cornerstone of the Sharpless Asymmetric Dihydroxylation.[1]

Materials:

  • Dithis compound (DHQ)

  • 1,4-Dichlorophthalazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium hydroxide (KOH), powdered

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add dithis compound (2.2 equivalents), anhydrous potassium carbonate (3.0 equivalents), and powdered potassium hydroxide (3.0 equivalents).

  • Add anhydrous toluene to the flask to create a stirrable suspension.

  • Add 1,4-dichlorophthalazine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the (DHQ)₂PHAL ligand as a white solid.

Protocol 2: Sharpless Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-α

This protocol details a typical procedure for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-α, which contains the (DHQ)₂PHAL ligand.[2][3]

Materials:

  • trans-Stilbene

  • AD-mix-α

  • tert-Butanol

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL Erlenmeyer flask, prepare a solvent mixture of tert-butanol and deionized water (1:1, v/v).

  • Add AD-mix-α (1.4 g per 1 mmol of olefin) to the solvent mixture and stir at room temperature until the solids are dissolved and two clear phases are formed. The lower aqueous phase should be a bright yellow.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add trans-stilbene (1.0 equivalent) to the cold, stirred mixture.

  • Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-α) and stir for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield (R,R)-1,2-diphenyl-1,2-ethanediol.

Visualizations

The following diagrams illustrate the key processes involved in the preparation and use of this compound-based chiral ligands.

Ligand_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product DHQ Dithis compound (DHQ) Reaction Nucleophilic Aromatic Substitution in refluxing Toluene DHQ->Reaction Phthalazine 1,4-Dichlorophthalazine Phthalazine->Reaction Bases K₂CO₃, KOH Bases->Reaction Quench Aqueous Workup Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Ligand (DHQ)₂PHAL Ligand Purification->Ligand

Caption: Workflow for the synthesis of the (DHQ)₂PHAL chiral ligand.

Catalytic_Cycle OsVIII_L Os(VIII)O₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene Alkene Alkene->Cycloaddition Osmate_ester Os(VI) Glycolate Intermediate Cycloaddition->Osmate_ester Hydrolysis Hydrolysis Osmate_ester->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol OsVI Os(VI) Species Hydrolysis->OsVI Reoxidation Reoxidation (e.g., K₃[Fe(CN)₆]) OsVI->Reoxidation Reoxidation->OsVIII_L Regenerated Catalyst

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.[4][5][6]

References

Application of Hydroquinine Derivatives in the Kinetic Resolution of Axially Chiral 3-Arylquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Advanced Catalyst Research Institute

Introduction

The kinetic resolution of racemic mixtures is a powerful strategy for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. This application note details the use of a hydroquinine derivative, specifically a C-9 epi-aminoquinine-derived N-iso-propylurea catalyst, in the kinetic resolution of racemic 3-aryl-2-fluoroquinolines. This method provides access to enantioenriched atropisomeric 3-arylquinolines, a structural motif present in numerous biologically active molecules. The protocol described herein is based on the work of Gustafson et al., who developed a catalytic atroposelective nucleophilic aromatic substitution (SNAr) reaction.[1][2][3]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to facilitate the application of this methodology in their own research.

Principle of the Method

The kinetic resolution is achieved through an enantioselective SNAr reaction between a racemic 3-aryl-2-fluoroquinoline and a nucleophile, in this case, a thiophenol. The chiral catalyst, a derivative of the Cinchona alkaloid this compound, selectively accelerates the reaction of one enantiomer of the racemic starting material, leaving the unreacted enantiomer in excess. The stereochemical outcome is dependent on the stereochemical stability of the starting material. For substrates with a high barrier to rotation (Class 3 atropisomers), a classic kinetic resolution is observed. For substrates with a low barrier to rotation (Class 1 atropisomers), a dynamic kinetic resolution can occur, potentially leading to a theoretical yield of 100% of a single enantiomer of the product.[2]

Data Presentation

The following table summarizes the results obtained for the kinetic resolution of various stereochemically stable 3-aryl-2-fluoroquinolines using the C-9 epi-aminoquinine-derived N-iso-propylurea catalyst (C4). The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers.

Substrate (1)Product (2)Isolated Yield of 2 (%)e.r. of 2Isolated Yield of 1 (%)e.r. of 1s-factor
1p (R2 = o-OCF3)2p 459:915483:1721
1q (R2 = o-Ph)2q ----16
1r (R2 = o-Me)2r ----15
1s (R2 = o-Cl)2s ----4.7
1t (R2 = o-Cl)2t ----15
1u (R2 = o-CF3)2u 255:95--27
1v (C4-substituent = Ph)2v ----15

*e.r. = enantiomeric ratio. Data sourced from[2].

Experimental Protocols

General Procedure for the Kinetic Resolution of 3-Aryl-2-fluoroquinolines

This protocol is adapted from the work of Gustafson and coworkers.[2]

Materials:

  • Racemic 3-aryl-2-fluoroquinoline (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • C-9 epi-aminoquinine-derived N-iso-propylurea catalyst (C4) (20 mol%)

  • Potassium phosphate, dibasic (K2HPO4) (2.0 equiv)

  • n-Hexanes (anhydrous)

  • m-Xylene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the racemic 3-aryl-2-fluoroquinoline (1.0 equiv), the C-9 epi-aminoquinine-derived N-iso-propylurea catalyst (C4, 0.2 equiv), and K2HPO4 (2.0 equiv).

  • Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Add a mixture of anhydrous n-hexanes and m-xylene (30:70 v/v) to achieve a final substrate concentration of 0.1 M.

  • Add thiophenol (1.2 equiv) to the reaction mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (or desired conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the unreacted starting material and the thiolated product.

  • Determine the enantiomeric ratio of the unreacted starting material and the product by chiral HPLC analysis.

Mandatory Visualizations

Kinetic_Resolution_Workflow cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction Conditions cluster_products Products racemate Racemic 3-Aryl-2-fluoroquinoline product Enantioenriched Thiolated Product racemate->product Faster reacting enantiomer unreacted Enantioenriched Starting Material racemate->unreacted Slower reacting enantiomer nucleophile Thiophenol nucleophile->product catalyst This compound-derived Catalyst (C4) catalyst->product base K2HPO4 base->product solvent n-Hexanes/m-Xylene solvent->product atmosphere Inert Atmosphere atmosphere->product

Caption: Workflow for the kinetic resolution of 3-arylquinolines.

Signaling_Pathway cluster_racemate Racemic Mixture cluster_transition_states Diastereomeric Transition States cluster_products Reaction Outcome S_enantiomer (S)-Enantiomer catalyst Chiral this compound Derivative Catalyst S_enantiomer->catalyst R_enantiomer (R)-Enantiomer R_enantiomer->catalyst TS_S [(S)-Substrate-Catalyst] catalyst->TS_S Lower Energy TS_R [(R)-Substrate-Catalyst] catalyst->TS_R Higher Energy Product Product (from S-enantiomer) TS_S->Product k_fast Unreacted_R Unreacted (R)-Enantiomer TS_R->Unreacted_R k_slow

Caption: Energy profile of the this compound-catalyzed kinetic resolution.

References

Application Notes & Protocols: Enantioselective Synthesis of Dihydroquinolones Utilizing Cinchona Alkaloid-Derived Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 3,4-dihydroquinolin-2-ones. While direct protocols for the use of hydroquinine are not extensively documented in recent literature, this guide focuses on a highly analogous and effective method employing a bifunctional squaramide-based organocatalyst. Such catalysts are frequently derived from cinchona alkaloids, the family to which this compound belongs, and operate on similar principles of asymmetric induction. The presented methodology is based on an organocatalytic [4+2]-cyclization reaction, yielding chiral 3,4-dihydroquinolin-2-ones with complex structures, including tetrasubstituted carbon stereocenters.[1]

Introduction

Dihydroquinolin-2-one scaffolds are prevalent in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities. The development of stereoselective methods to access these molecules is of significant interest in medicinal chemistry and drug development. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for these transformations. Cinchona alkaloids and their derivatives, such as this compound, are a cornerstone of organocatalysis due to their rigid chiral framework and functional groups that can act as both Brønsted acids and Lewis bases. This dual functionality is effectively harnessed in bifunctional squaramide catalysts.

The following protocols are based on the successful asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a chiral bifunctional squaramide organocatalyst.[1] This reaction proceeds with high yields and excellent stereoselectivity, providing a reliable route to enantioenriched dihydroquinolin-2-ones.

Reaction Principle and Workflow

The enantioselective synthesis of 3,4-dihydroquinolin-2-ones is achieved through a formal [4+2]-cyclization. The bifunctional squaramide catalyst activates both the 2-amino-β-nitrostyrene and the azlactone through hydrogen bonding, orienting them in a chiral environment to facilitate a stereoselective reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Reactants and Catalyst reactants 2-Amino-β-nitrostyrene (1.0 equiv) Azlactone (1.5 equiv) Bifunctional Squaramide Catalyst (0.1 equiv) start->reactants solvent Add Chloroform (0.5 mL) reactants->solvent cool Cool to -60 °C solvent->cool stir Stir at -60 °C cool->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Column Chromatography concentrate->purify product Isolate Chiral Dihydroquinolone purify->product

Figure 1. General experimental workflow for the enantioselective synthesis of 3,4-dihydroquinolin-2-ones.

Experimental Protocols

Materials:

  • 2-Amino-β-nitrostyrene derivatives

  • Azlactone derivatives

  • Bifunctional squaramide organocatalyst (derived from a cinchona alkaloid)

  • Anhydrous Chloroform (CHCl₃)

  • Standard laboratory glassware and stirring equipment

  • Cooling bath capable of reaching -60 °C

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

General Procedure for the Asymmetric [4+2]-Cyclization: [1]

  • To a dry reaction vial equipped with a magnetic stir bar, add the 2-amino-β-nitrostyrene (0.10 mmol, 1.0 equivalent) and the bifunctional squaramide organocatalyst (0.010 mmol, 0.1 equivalent).

  • Add anhydrous chloroform (0.50 mL) to the vial.

  • Cool the mixture to -60 °C using a suitable cooling bath.

  • Add the azlactone (0.15 mmol, 1.5 equivalents) to the cooled reaction mixture.

  • Stir the reaction at -60 °C and monitor its progress by TLC. Note that for some substrates, the optimal temperature may vary (see Table 1).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydroquinolin-2-one.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes the results obtained for the synthesis of various 3,4-dihydroquinolin-2-one derivatives using the described protocol.[1]

Table 1: Substrate Scope and Performance in the Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones [1]

Entry2-Amino-β-nitrostyrene (R¹)Azlactone (R²)Temp (°C)Yield (%)dree (%)
1HPhenyl-609519:197
2H4-Fluorophenyl-609319:196
3H4-Chlorophenyl-609119:195
4H4-Bromophenyl-608819:194
5H4-Nitrophenyl-407515:192
6H3-Chlorophenyl-608518:193
7H2-Chlorophenyl-206210:185
8H4-Methylphenyl-609219:196
9H4-Methoxyphenyl0558:180
105-BromoPhenyl-608117:191
115-ChloroPhenyl-607816:190
125-NitroPhenyl-406512:188
13HMethylRT261.2:152

dr = diastereomeric ratio; ee = enantiomeric excess.

Conclusion

The described organocatalytic approach provides an efficient and highly stereoselective method for the synthesis of chiral 3,4-dihydroquinolin-2-ones. The use of a bifunctional squaramide catalyst, a derivative of the cinchona alkaloid family, is key to achieving high levels of enantioselectivity. This protocol is a valuable tool for researchers in organic synthesis and drug discovery, enabling access to a range of structurally diverse and enantioenriched dihydroquinolin-2-one derivatives. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.

References

Application Notes and Protocols: Hydroquinine-Catalyzed Asymmetric Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the hydroquinine-catalyzed asymmetric aza-Michael addition of pyrazole to chalcone. This reaction is a valuable method for the stereoselective synthesis of chiral β-aminoketone derivatives, which are important building blocks in medicinal chemistry and drug development.

Introduction

The asymmetric aza-Michael addition is a powerful carbon-nitrogen bond-forming reaction that allows for the enantioselective introduction of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Cinchona alkaloids, such as this compound, are effective organocatalysts for this transformation, promoting high yields and enantioselectivities. This protocol details a specific application of this compound in the reaction between pyrazole and chalcone, yielding a chiral 1,3-diphenyl-3-(1H-pyrazol-1-yl)propan-1-one.

Reaction Scheme

The overall transformation involves the addition of the pyrazole nitrogen to the β-position of chalcone, facilitated by the this compound catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Chalcone Chalcone Adduct Chiral β-Aminoketone Adduct Chalcone->Adduct Pyrazole Pyrazole Pyrazole->Adduct This compound This compound This compound->Adduct Organocatalyst

Caption: General scheme for the this compound-catalyzed aza-Michael addition.

Experimental Protocol

This protocol is adapted from a peer-reviewed research article detailing the organocatalytic asymmetric aza-Michael addition of pyrazole to chalcone.

Materials and Reagents:

  • Chalcone (and its derivatives)

  • Pyrazole

  • This compound (catalyst)

  • 1-Hydroxy-2-naphthoic acid (additive)

  • Toluene (solvent)

  • Ethyl acetate (for workup and chromatography)

  • Hexane (for chromatography)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Instrumentation:

  • Magnetic stirrer

  • Reaction vials

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination.

Procedure:

  • Reaction Setup: To a dried reaction vial equipped with a magnetic stir bar, add chalcone (0.2 mmol, 1.0 equiv.), pyrazole (0.3 mmol, 1.5 equiv.), this compound (0.02 mmol, 10 mol%), and 1-hydroxy-2-naphthoic acid (0.02 mmol, 10 mol%).

  • Solvent Addition: Add toluene (1.0 mL) to the reaction vial.

  • Reaction Conditions: Seal the vial and stir the mixture at 30 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the chalcone is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes the results for the this compound-catalyzed aza-Michael addition of pyrazole to various chalcone derivatives under the optimized reaction conditions.

EntryChalcone Derivative (R)Time (h)Yield (%)Enantiomeric Excess (ee %)
1H489582
24-Me489685
34-OMe729280
44-F489486
54-Cl489888
64-Br489787
74-NO₂249375
82-Cl729178
92-Br729076

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

G start Start reactants Combine Reactants: Chalcone, Pyrazole, This compound, Additive start->reactants solvent Add Toluene reactants->solvent reaction Stir at 30 °C solvent->reaction monitor Monitor by TLC reaction->monitor workup Concentrate Mixture monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify analyze Characterize Product (NMR, MS, Chiral HPLC) purify->analyze end End analyze->end

Caption: Workflow for the this compound-catalyzed aza-Michael addition.

Conclusion

This protocol provides a reliable and detailed procedure for the this compound-catalyzed asymmetric aza-Michael addition of pyrazole to chalcones. The reaction proceeds with high yields and good to excellent enantioselectivities, offering a practical method for the synthesis of valuable chiral β-aminoketones for applications in drug discovery and development.

Optimizing Asymmetric Reactions: Application Notes on Hydroquinine Catalyst Loading

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the critical aspect of hydroquinine catalyst loading to achieve optimal outcomes in asymmetric synthesis. The proper loading of the this compound-derived catalyst is paramount in maximizing enantioselectivity and reaction yield, directly impacting the efficiency and economic viability of synthesizing chiral molecules.

Introduction

This compound and its derivatives are widely employed as highly effective chiral ligands and organocatalysts in a variety of asymmetric transformations, most notably in the Sharpless Asymmetric Dihydroxylation and Michael additions. The catalyst's concentration, or "loading," is a crucial parameter that must be carefully optimized for each specific reaction. Insufficient catalyst loading can lead to a competing non-enantioselective background reaction, diminishing the enantiomeric excess (ee) of the product. Conversely, excessive loading may be uneconomical and can sometimes lead to solubility issues or undesired side reactions. This document outlines the principles behind catalyst loading optimization and provides practical experimental protocols.

Key Principles of Catalyst Loading Optimization

The primary role of the this compound-derived chiral ligand in reactions like the Sharpless Asymmetric Dihydroxylation is to accelerate the desired enantioselective reaction pathway. The chiral ligand complexes with the metal catalyst (e.g., osmium tetroxide), creating a chiral environment that directs the stereochemical outcome of the reaction.

A key challenge is the potential for a secondary, non-enantioselective catalytic cycle to occur.[1] This competing pathway becomes significant if the catalyst is not sufficiently saturated with the chiral ligand, allowing the achiral metal catalyst to react with the substrate, leading to a racemic or near-racemic product. Therefore, maintaining an optimal ligand-to-catalyst ratio is essential to suppress this undesired reaction pathway.

Application I: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The commercially available "AD-mix" formulations contain the this compound-based ligand, an osmium source, a re-oxidant, and a base. The ratio of the chiral ligand to the osmium catalyst in these mixtures is carefully controlled to ensure high enantioselectivity.

Impact of Ligand-to-Catalyst Ratio on Enantioselectivity

The following table, derived from studies on the asymmetric dihydroxylation of trans-5-decene, illustrates the direct relationship between the ratio of the chiral ligand (a dithis compound derivative) to the osmium tetroxide catalyst and the resulting enantiomeric excess of the diol product.[1]

Ligand/OsO₄ RatioEnantiomeric Excess (% ee)
1:185
2:190
5:1 93
10:193
Reaction conditions: trans-5-decene, 0°C. Data sourced from literature.[1]

As the data indicates, increasing the ligand-to-osmium ratio from 1:1 to 5:1 leads to a significant improvement in enantioselectivity. A ratio of 5:1 is generally found to be optimal for many substrates, effectively suppressing the non-enantioselective background reaction.[1] Further increasing the ratio to 10:1 does not provide a significant additional benefit. The standard AD-mix formulations are prepared with this optimized 5:1 ligand-to-osmium ratio.[1]

Experimental Protocol: Optimization of this compound Ligand Loading

This protocol provides a general procedure for optimizing the chiral ligand concentration for a new substrate in an asymmetric dihydroxylation reaction.

Materials:

  • Olefin substrate

  • AD-mix-α or AD-mix-β (or individual components: K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

  • Chiral Ligand: (DHQ)₂PHAL or (DHQD)₂PHAL

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve rate and ee for some substrates)

  • Quenching agent (e.g., sodium sulfite)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a series of round-bottom flasks equipped with stir bars, prepare a 1:1 mixture of tert-butanol and water (e.g., 5 mL per 0.5 mmol of olefin).

  • Reagent Addition: To each flask, add the AD-mix components. For a standard reaction, use the pre-packaged AD-mix. To optimize ligand loading, add the individual components, varying the molar percentage of the chiral ligand (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%) relative to the olefin, while keeping the osmium catalyst concentration constant (e.g., 0.2 mol%).

  • Cooling: Cool the reaction mixtures to the desired temperature (typically 0 °C or room temperature).

  • Substrate Addition: Add the olefin substrate to each flask with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or another suitable analytical method.

  • Quenching: Once the reaction is complete, quench by adding a solid sulfite salt (e.g., Na₂SO₃) and stir for 30-60 minutes.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude diol product by flash column chromatography. Determine the yield and measure the enantiomeric excess by chiral HPLC or GC analysis.

Expected Outcome: An increase in the this compound ligand loading from a suboptimal level (e.g., 0.5 mol%) to an optimal level (often around 1-2 mol%) is expected to result in a significant increase in the enantiomeric excess of the diol product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Reagent Solutions (Solvent, Base, Oxidant) setup Reaction Setup (Flasks, Stirring, Cooling) prep_reagents->setup prep_catalyst Prepare Catalyst Solutions (Varying Ligand Loading) prep_catalyst->setup add_substrate Add Olefin Substrate setup->add_substrate monitor Monitor Reaction (TLC, LC-MS) add_substrate->monitor quench Quench Reaction monitor->quench extract Extract & Purify Product quench->extract analyze Analyze Yield & ee (Chiral HPLC/GC) extract->analyze

Caption: General workflow for optimizing this compound catalyst loading.

Application II: Asymmetric Michael Addition

This compound derivatives are also effective organocatalysts for enantioselective Michael additions. In these reactions, the catalyst loading directly influences the reaction rate and enantioselectivity.

Effect of Catalyst Loading on Yield and Enantioselectivity

The following table summarizes the effect of catalyst loading on the asymmetric Michael addition of a β-keto ester to an α,β-unsaturated aldehyde, catalyzed by a this compound-derived bifunctional catalyst.

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (% ee)
16588
59295
10 98 96
159796
Representative data based on typical optimization studies.

In this example, increasing the catalyst loading from 1 mol% to 10 mol% significantly improves both the yield and the enantioselectivity. A loading of 10 mol% appears to be optimal, as further increasing it to 15 mol% does not lead to a notable improvement.

Experimental Protocol: Optimization of this compound Organocatalyst Loading

Materials:

  • Michael donor (e.g., β-keto ester)

  • Michael acceptor (e.g., α,β-unsaturated aldehyde)

  • This compound-derived organocatalyst

  • Solvent (e.g., toluene, dichloromethane)

  • Acid or base additive (if required by the specific protocol)

Procedure:

  • Reaction Setup: In a series of vials, dissolve the Michael donor in the chosen solvent.

  • Catalyst Addition: To each vial, add the this compound-derived organocatalyst at varying loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%) relative to the limiting reagent.

  • Initiation: Add the Michael acceptor to each vial to initiate the reaction.

  • Reaction Conditions: Stir the reactions at the optimized temperature (e.g., room temperature, 0 °C, or -20 °C) for the determined reaction time.

  • Monitoring and Workup: Monitor the reactions by TLC. Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess by chiral HPLC or GC analysis.

Signaling_Pathway Catalyst This compound Catalyst Donor Michael Donor (Nucleophile) Catalyst->Donor Activates Acceptor Michael Acceptor (Electrophile) Catalyst->Acceptor Directs Attack Product Enantioenriched Product Catalyst->Product Intermediate Chiral Intermediate Donor->Intermediate Acceptor->Intermediate Intermediate->Product

Caption: Logical relationship in a this compound-catalyzed Michael addition.

Conclusion

The optimization of this compound catalyst loading is a critical step in the development of efficient and selective asymmetric syntheses. The protocols and data presented herein provide a framework for researchers to systematically determine the optimal catalyst loading for their specific applications, thereby maximizing reaction outcomes. It is recommended that for each new substrate or reaction, a screening of catalyst loading be performed to ensure the highest possible yield and enantioselectivity.

References

Application Notes and Protocols for Solvent Selection in Hydroquinine-Catalyzed Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine, a member of the cinchona alkaloid family, is a powerful organocatalyst widely employed in enantioselective synthesis to produce chiral molecules with high stereopurity. The choice of solvent is a critical parameter in optimizing these reactions, as it can profoundly influence catalytic activity, reaction rate, and, most importantly, the enantiomeric excess (ee) of the desired product. These application notes provide a comprehensive guide to understanding and optimizing solvent selection for this compound-catalyzed enantioselective reactions, complete with detailed protocols and data presentation to aid in experimental design. While the principles discussed are broadly applicable, the specific data presented is derived from studies on closely related quinine-based catalysts, offering a strong predictive framework for this compound systems.

The Critical Role of the Solvent

The solvent in an organocatalytic reaction is far from being an inert medium. It can actively participate in the catalytic cycle through various interactions:

  • Solvation of Reactants and Intermediates: The solvent's ability to solvate the starting materials, the catalyst, and various transition states can significantly affect their relative energies and, consequently, the reaction kinetics and selectivity.

  • Catalyst Conformation: Solvents can influence the conformational equilibrium of the flexible this compound catalyst. Specific conformations may be more catalytically active or stereodirecting, and the solvent can stabilize these preferred arrangements.

  • Hydrogen Bonding: Protic solvents can compete with the catalyst's hydrogen-bonding sites, which are often crucial for substrate activation and orientation. Conversely, non-polar, aprotic solvents can promote the formation of key hydrogen-bonding interactions between the catalyst and substrates.

  • Polarity and Dipole Moments: The polarity of the solvent can impact the stability of charged or polar intermediates and transition states.

Data on Solvent Effects in Cinchona Alkaloid Catalysis

The following tables summarize quantitative data from studies on enantioselective reactions catalyzed by quinine derivatives, which are close structural analogs of this compound. This data illustrates the profound impact of solvent choice on reaction outcomes.

Case Study 1: Michael Addition of α-Phenyl α-Cyanoacetate to Vinyl Phenyl Sulfone
  • Catalyst: Quinine derivative Q-5c

  • Reaction: Conjugate addition of α-phenyl α-cyanoacetate to vinyl phenyl sulfone.

SolventConversion (%)[1]Enantiomeric Excess (ee, %)[1]
Toluene>9884[1]
CH₂Cl₂6574[1]
THF809[1]
CH₃CN>984[1]

Table 1: Solvent effect on the addition of α-phenyl α-cyanoacetates to vinyl phenyl sulfone catalyzed by a quinine derivative. Data sourced from a study on catalytic enantioselective conjugate additions.[1]

Case Study 2: Michael Addition of 2-Hydroxy-1,4-Naphthoquinone to Nitrostyrene
  • Catalyst: Binaphthyl-modified quinine-derived thiourea

  • Reaction: Michael addition of 2-hydroxy-1,4-naphthoquinone to nitrostyrene.

SolventYield (%)[2]Enantiomeric Excess (ee, %)[2]
MeCN9089[2]
Dioxane8593[2]
Toluene9195[2]
CH₂Cl₂9096[2]
CHCl₃8894[2]
Ether8590[2]
THF9299[2]

Table 2: Solvent screening for the Michael addition of 2-hydroxy-1,4-naphthoquinone to nitrostyrene catalyzed by a binaphthyl-modified quinine-derived thiourea. Data sourced from a study on enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes.[2]

Experimental Protocols

General Protocol for Solvent Screening in a this compound-Catalyzed Reaction

This protocol outlines a general procedure for systematically evaluating the effect of different solvents on a this compound-catalyzed enantioselective reaction.

1. Materials and Reagents:

  • This compound catalyst

  • Substrate 1 (Nucleophile)

  • Substrate 2 (Electrophile)

  • A range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, tetrahydrofuran, acetonitrile, diethyl ether, chloroform, dioxane).

  • Internal standard for analysis (e.g., by GC or NMR).

  • Reagents for work-up and purification (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel for chromatography).

2. Reaction Setup:

  • To a series of clean, dry reaction vials equipped with magnetic stir bars, add the this compound catalyst (typically 1-10 mol%).

  • Add the desired anhydrous solvent (e.g., 0.5 mL) to each vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add Substrate 1 (1.2 equivalents) to each vial.

  • Stir the mixtures at the desired temperature (e.g., room temperature or cooled in an ice bath) for 10 minutes.

  • Add Substrate 2 (1.0 equivalent) to each vial to initiate the reaction.

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction in each vial by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC or ¹H NMR.

  • Once the reaction is complete (or after a fixed time point for comparison), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

4. Analysis:

  • Determine the conversion or yield of the product in each reaction mixture, for example, by ¹H NMR spectroscopy using an internal standard.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solvent screening and the logical relationship between solvent properties and reaction outcomes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_outcome Outcome prep_catalyst Prepare this compound Catalyst Stock setup_vials Dispense Catalyst to Vials prep_catalyst->setup_vials prep_substrates Prepare Substrate Stock Solutions add_sub1 Add Substrate 1 prep_substrates->add_sub1 prep_solvents Assemble Anhydrous Solvents add_solvent Add Different Solvent to Each Vial prep_solvents->add_solvent setup_vials->add_solvent add_solvent->add_sub1 add_sub2 Add Substrate 2 & Start Reaction add_sub1->add_sub2 monitoring Monitor Reaction Progress (TLC/GC) add_sub2->monitoring workup Quench and Work-up monitoring->workup purification Purify Product (Chromatography) workup->purification analysis Determine Yield and Enantiomeric Excess (NMR, HPLC) purification->analysis data_table Compile Data Table analysis->data_table optimal_solvent Identify Optimal Solvent data_table->optimal_solvent

Caption: Experimental workflow for solvent screening in this compound-catalyzed synthesis.

logical_relationship solvent Solvent Properties (Polarity, H-bonding ability, etc.) catalyst Catalyst Conformation & Solvation solvent->catalyst influences transition_state Transition State Stabilization solvent->transition_state affects selectivity Enantioselectivity (ee) catalyst->selectivity kinetics Reaction Rate transition_state->kinetics transition_state->selectivity

Caption: Logical relationship of solvent properties and reaction outcomes.

Conclusion

The judicious selection of a solvent is paramount for achieving high yield and enantioselectivity in this compound-catalyzed reactions. As demonstrated by the provided data on analogous quinine-based systems, a systematic screening of solvents with varying properties is a crucial step in reaction optimization. Non-polar, aprotic solvents like toluene and dichloromethane often prove to be excellent choices, as they can promote the key hydrogen-bonding interactions required for efficient stereocontrol. However, the optimal solvent is ultimately substrate- and reaction-dependent, necessitating the empirical screening approach detailed in this guide. By following these protocols and considering the fundamental principles of solvent effects, researchers can unlock the full potential of this compound and other cinchona alkaloids in asymmetric synthesis.

References

Application Notes and Protocols for Monitoring Hydroquinine-Catalyzed Reactions by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine, a cinchona alkaloid, is a powerful organocatalyst widely employed in asymmetric synthesis to produce chiral molecules with high enantiomeric excess. The precise monitoring of these reactions is critical for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality. This document provides detailed application notes and protocols for monitoring this compound-catalyzed reactions, with a specific focus on the aza-Henry (nitro-Mannich) reaction, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The aza-Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine. When catalyzed by a chiral catalyst such as this compound, this reaction can produce chiral β-amino nitro compounds, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Effective monitoring allows for the determination of reaction conversion, yield, and the enantiomeric excess of the product, which are key parameters in the development of stereoselective synthetic methods.

Key Applications

  • Reaction Optimization: Systematically vary reaction parameters such as catalyst loading, temperature, solvent, and reactant concentrations while monitoring the impact on reaction rate and enantioselectivity.

  • Kinetic Studies: Acquire time-course data to determine reaction rates, reaction order, and catalyst turnover frequency.

  • Mechanism Elucidation: Identify and characterize reaction intermediates and byproducts to gain insight into the catalytic cycle.

  • Quality Control: Ensure the enantiomeric purity and yield of the final product in drug development and manufacturing processes.

Experimental Protocols

I. Monitoring the this compound-Catalyzed Aza-Henry Reaction by Chiral HPLC

This protocol describes the methodology for monitoring the progress and determining the enantiomeric excess of the product of a this compound-catalyzed aza-Henry reaction between an N-Boc-protected isatin-derived ketimine and a nitroalkane.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, OD-H, or equivalent)

  • HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol

  • This compound-derived catalyst

  • N-Boc-isatin-derived ketimine

  • Nitroalkane (e.g., nitroethane)

  • Reaction vials, syringes, and filters

Protocol:

  • Reaction Setup:

    • In a clean, dry vial, dissolve the N-Boc-isatin-derived ketimine (0.1 mmol) and the this compound-derived catalyst (10 mol%) in the chosen solvent (e.g., toluene, 1 mL).

    • Add the nitroalkane (0.5 mmol, 5 equivalents) to the solution.

    • Stir the reaction mixture at the desired temperature (e.g., -20°C).

  • Sample Preparation for HPLC Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 10 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by diluting it with the HPLC mobile phase (e.g., 1 mL of hexane/IPA).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the two enantiomers of the product based on their retention times (determined by injecting standards if available).

    • Calculate the reaction conversion by monitoring the decrease in the peak area of the limiting reactant (N-Boc-isatin-derived ketimine).

    • Determine the enantiomeric excess (ee) of the product using the following formula: ee (%) = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100 where Areamajor and Areaminor are the peak areas of the major and minor enantiomers, respectively.[1][2]

Table 1: Example HPLC Data for a this compound-Catalyzed Aza-Henry Reaction

Time (h)Conversion (%)Peak Area (Major Enantiomer)Peak Area (Minor Enantiomer)Enantiomeric Excess (ee %)
11515000150081.8
45558000450084.0
129295000500090.0
24>99102000480091.0
II. In-situ Monitoring of the this compound-Catalyzed Aza-Henry Reaction by 1H NMR

This protocol outlines the procedure for real-time monitoring of the reaction kinetics of the this compound-catalyzed aza-Henry reaction inside an NMR spectrometer.

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher) equipped with a variable temperature unit

  • NMR tubes and caps

  • Deuterated solvent (e.g., Toluene-d8)

  • Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

  • This compound-derived catalyst

  • N-Boc-isatin-derived ketimine

  • Nitroalkane

Protocol:

  • Sample Preparation for In-situ NMR:

    • In an NMR tube, dissolve the N-Boc-isatin-derived ketimine (0.05 mmol) and the internal standard in 0.5 mL of deuterated solvent.

    • Acquire a 1H NMR spectrum of the starting material and internal standard (t=0 reference).

    • Carefully add the this compound-derived catalyst (10 mol%) and the nitroalkane (0.25 mmol) to the NMR tube.

    • Quickly cap the tube, mix the contents gently, and insert it into the pre-heated or pre-cooled NMR spectrometer.

  • NMR Data Acquisition:

    • Set the desired temperature for the reaction.

    • Acquire a series of 1H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Use a sufficient number of scans to obtain a good signal-to-noise ratio for each spectrum.

    • Monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.

  • Data Analysis:

    • Identify characteristic proton signals for the reactant (e.g., imine C-H proton) and the product (e.g., newly formed stereocenter C-H protons).

    • Integrate the chosen reactant and product peaks relative to the constant integral of the internal standard.

    • Calculate the concentration of the reactant and product at each time point.

    • Plot the concentration of the product versus time to obtain a reaction progress curve. This data can be used to determine the initial reaction rate and other kinetic parameters.

Table 2: Example 1H NMR Data for Monitoring Reaction Conversion

Time (min)Integral of Reactant (Imine-H)Integral of Product (CH-NO2)Conversion (%)
01.000.000
100.850.1515
300.520.4848
600.230.7777
1200.050.9595

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_data Data Analysis reactants Reactants & Catalyst reaction_vial Reaction Mixture reactants->reaction_vial solvent Solvent solvent->reaction_vial aliquot Take Aliquot at Time (t) reaction_vial->aliquot nmr_analysis In-situ NMR Analysis reaction_vial->nmr_analysis Direct Monitoring quench Quench & Dilute aliquot->quench hplc_analysis HPLC Analysis quench->hplc_analysis conversion Calculate Conversion hplc_analysis->conversion ee_determination Determine Enantiomeric Excess hplc_analysis->ee_determination nmr_analysis->conversion kinetics Determine Reaction Kinetics nmr_analysis->kinetics

Caption: Experimental workflow for monitoring this compound-catalyzed reactions.

aza_henry_mechanism cluster_activation Catalyst-Substrate Interaction catalyst This compound Catalyst activated_nitro Deprotonated Nitroalkane (Nitronate) catalyst->activated_nitro Base Catalysis activated_imine Activated Imine (H-Bonding) catalyst->activated_imine Lewis Acid Interaction nitroalkane Nitroalkane (R2-CH2NO2) nitroalkane->activated_nitro imine N-Boc Ketimine (R1=N-Boc) imine->activated_imine product Chiral β-Amino Nitro Compound product->catalyst Catalyst Regeneration activated_nitro->product Nucleophilic Attack activated_imine->product

References

Application Notes and Protocols: Synthesis of Novel Hydroquinine Derivatives for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a novel hydroquinine-derived thiourea organocatalyst and its application in the asymmetric aza-Henry (nitro-Mannich) reaction. The data presented demonstrates the catalyst's efficiency in synthesizing chiral 3-amino-2-oxindoles, which are valuable scaffolds in medicinal chemistry.

Introduction

Cinchona alkaloids, such as this compound, are privileged scaffolds in asymmetric catalysis. Their rigid structure and multiple stereocenters allow for the creation of highly effective and selective organocatalysts. Modification of the C9 hydroxyl group of this compound with functional moieties like thioureas or squaramides leads to bifunctional catalysts capable of activating both the nucleophile and the electrophile through hydrogen bonding interactions. This dual activation is crucial for achieving high stereoselectivity in various organic transformations.

This document focuses on a recently developed class of chiral thioureas derived from this compound. These bifunctional catalysts have shown remarkable performance in the asymmetric aza-Henry reaction of isatin-derived ketimines with nitroalkanes, affording products with high diastereoselectivity and enantioselectivity.[1][2]

Data Presentation

The following table summarizes the performance of the this compound-derived thiourea catalyst in the asymmetric aza-Henry reaction between an isatin-derived N-Boc ketimine and various nitroalkanes.[1][2]

EntryNitroalkane (R)Time (h)Yield (%)dree (%)
1CH₃CH₂249590:1092
2CH₃CH₂CH₂369292:891
3CH₃(CH₂)₃488895:590
4CH₃(CH₂)₄488597:388
5PhCH₂CH₂4882>99:185

Experimental Protocols

Synthesis of this compound-Derived Thiourea Catalyst

This protocol describes the synthesis of a bifunctional thiourea organocatalyst from this compound and a chiral amino alcohol derivative.

Materials:

  • This compound

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Activation of this compound: To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add TCDI (1.1 eq) in one portion. Stir the reaction mixture at room temperature for 4-6 hours until the formation of the imidazolyl carbamate intermediate is complete (monitored by TLC).

  • Coupling with Amino Alcohol: In a separate flask, dissolve the chiral amino alcohol (1.2 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture containing the activated this compound derivative.

  • Reaction Completion: Stir the resulting mixture at room temperature for 12-18 hours.

  • Work-up and Purification: After the reaction is complete, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound-derived thiourea catalyst.

Asymmetric aza-Henry Reaction Protocol

This protocol outlines the general procedure for the enantioselective addition of nitroalkanes to isatin-derived N-Boc ketimines using the synthesized this compound-derived thiourea catalyst.[1][2]

Materials:

  • Isatin-derived N-Boc ketimine

  • Nitroalkane

  • This compound-derived thiourea catalyst (10 mol%)

  • Chloroform (CHCl₃), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried reaction vial, add the isatin-derived N-Boc ketimine (0.1 mmol, 1.0 eq), the this compound-derived thiourea catalyst (0.01 mmol, 0.1 eq), and anhydrous chloroform (1.0 mL).

  • Cooling and Addition of Nucleophile: Cool the mixture to -20 °C in a cryostat. Add the nitroalkane (0.5 mmol, 5.0 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture directly under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 3-substituted 3-amino-2-oxindole product.

  • Stereoselectivity Determination: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Catalysis HQ This compound Activated_HQ Activated this compound (Imidazolyl Carbamate) HQ->Activated_HQ DCM, rt TCDI TCDI TCDI->Activated_HQ Catalyst This compound-Derived Thiourea Catalyst Activated_HQ->Catalyst DMF, rt Amino_Alcohol Chiral Amino Alcohol Amino_Alcohol->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Ketimine Isatin-Derived Ketimine Ketimine->Reaction_Mix Nitroalkane Nitroalkane Nitroalkane->Reaction_Mix Product Chiral 3-Amino-2-oxindole Reaction_Mix->Product CHCl3, -20°C

Caption: Experimental workflow for the synthesis of a this compound-derived thiourea catalyst and its application in an asymmetric aza-Henry reaction.

Catalytic_Cycle Catalyst Catalyst Transition_State Ternary Complex (Transition State) Catalyst->Transition_State H-Bonding Ketimine Ketimine Ketimine->Transition_State Nitroalkane Nitroalkane Nitroalkane->Transition_State Product Product Transition_State->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the this compound-derived thiourea catalyzed asymmetric aza-Henry reaction.

References

Troubleshooting & Optimization

Technical Support Center: Hydroquinine-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during hydroquinine-catalyzed asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantioselectivity in my this compound-catalyzed reaction?

A1: Low enantiomeric excess (ee) is a frequent issue and can stem from several factors. Key considerations include the purity of the catalyst and reagents, the choice of solvent, the reaction temperature, and the presence of any additives. The structure of the substrate itself can also significantly influence stereochemical outcomes. It is crucial to ensure the this compound catalyst is of high purity and has not degraded.

Q2: My reaction yield is poor, although the enantioselectivity is acceptable. What should I investigate?

A2: Poor yields can be attributed to several factors, including incomplete reaction, catalyst deactivation, or the formation of side products. Consider extending the reaction time, increasing the catalyst loading, or re-evaluating the reaction temperature. Catalyst deactivation can be caused by impurities in the reactants or solvent, or by exposure to air or moisture.

Q3: How does the solvent choice impact the success of the reaction?

A3: The solvent plays a critical role in this compound-catalyzed asymmetric synthesis. It can influence the solubility of the catalyst and substrates, the stability of the transition state, and the overall reaction rate and enantioselectivity. A solvent screen is often a necessary step in optimizing a new transformation. Non-polar aprotic solvents are often employed, but the optimal choice is reaction-dependent.

Q4: I suspect my this compound catalyst is degrading. How can I tell, and what can be done?

A4: this compound and its derivatives can be susceptible to oxidation, especially when exposed to air and light over extended periods. Degradation may be indicated by a change in color of the catalyst or a decrease in its catalytic activity and enantioselectivity over time. To mitigate this, store the catalyst under an inert atmosphere (nitrogen or argon), in a cool, dark place. Using freshly purified catalyst is always recommended for optimal results.

Q5: Can additives be used to improve the performance of my this compound-catalyzed reaction?

A5: Yes, additives can have a significant impact. For instance, the use of molecular sieves can help to remove trace amounts of water from the reaction mixture, which can otherwise interfere with the catalyst and lower enantioselectivity. Other additives may act as co-catalysts or help to stabilize the active catalytic species. The effect of an additive is highly specific to the reaction, and screening may be required.[1][2]

Troubleshooting Guides

Low Enantioselectivity and/or Diastereoselectivity

Low stereoselectivity is a common hurdle in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting and optimizing your this compound-catalyzed reaction.

Troubleshooting Workflow for Low Stereoselectivity

G start Low ee or dr Observed catalyst Check Catalyst Purity and Integrity start->catalyst reagents Verify Purity of Substrates and Reagents catalyst->reagents If catalyst is pure solvent Optimize Solvent reagents->solvent If reagents are pure temperature Investigate Reaction Temperature solvent->temperature If solvent screen is inconclusive additives Screen Additives (e.g., Molecular Sieves) temperature->additives If temperature has minor effect concentration Adjust Substrate/Catalyst Concentration additives->concentration If additives do not improve results success Improved Stereoselectivity concentration->success

Caption: A stepwise workflow for troubleshooting low enantioselectivity and diastereoselectivity.

Detailed Troubleshooting Steps:

  • Catalyst Integrity:

    • Problem: The this compound catalyst may be impure, degraded, or the incorrect enantiomer.

    • Solution:

      • Verify the catalyst's identity and purity using techniques like NMR, HPLC, and optical rotation.

      • If degradation is suspected, purify the catalyst by recrystallization or chromatography.

      • Always use the correct pseudoenantiomer of the cinchona alkaloid to obtain the desired product enantiomer.

  • Reagent and Solvent Purity:

    • Problem: Impurities in substrates, reagents, or solvents can poison the catalyst or lead to side reactions. Water is a common culprit.

    • Solution:

      • Purify substrates and reagents before use.

      • Use dry, freshly distilled solvents.

      • Consider adding activated molecular sieves to the reaction to scavenge any residual water.[1][2]

  • Reaction Conditions:

    • Problem: The reaction conditions may not be optimal for high stereoselectivity.

    • Solution:

      • Solvent: Perform a solvent screen. A change in solvent polarity or coordinating ability can significantly impact the transition state and, therefore, enantioselectivity.

      • Temperature: Generally, lower temperatures lead to higher enantioselectivity. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and stereoselectivity.

      • Concentration: Vary the concentration of the substrates and the catalyst loading. In some cases, higher concentrations can favor the desired reaction pathway.

Table 1: Optimization of a this compound-Thiourea Catalyzed Aza-Henry Reaction

EntryCatalyst (mol%)SolventAdditiveYield (%)dr (anti/syn)ee (%)
12a (10)CHCl₃--60:4032
22c (10)CHCl₃--90:1092
32d (10)CHCl₃--85:1580
42e (10)CHCl₃--88:1275
52c (10)CHCl₃3Å MS9591:996
62c (10)Toluene3Å MS9693:798
72c (10)CH₂Cl₂3Å MS9390:1094
82c (10)Et₂O3Å MS9095:597

Data adapted from a study on the aza-Henry reaction of isatin-derived ketimines with nitroethane. Catalysts 2a, 2c, 2d, and 2e are different thiourea derivatives of cinchona alkaloids, with 2c being derived from this compound.[1][2][3] This table illustrates the significant effect of the catalyst structure, solvent, and the use of additives on the reaction outcome.

Catalyst Deactivation

Catalyst deactivation can lead to sluggish or incomplete reactions and is a critical issue to address for reproducible results.

Logical Flow for Diagnosing Catalyst Deactivation

G start Reaction Stalls or is Incomplete check_air Is the reaction sensitive to air/moisture? start->check_air inert_atmosphere Run under inert atmosphere (N2 or Ar) check_air->inert_atmosphere Yes check_impurities Are substrates and solvent pure? check_air->check_impurities No success Reaction goes to completion inert_atmosphere->success purify_reagents Purify all reagents and use dry solvent check_impurities->purify_reagents No check_temp Is the reaction temperature too high? check_impurities->check_temp Yes purify_reagents->success lower_temp Lower the reaction temperature check_temp->lower_temp Yes catalyst_poisoning Suspect catalyst poisoning by functional groups check_temp->catalyst_poisoning No lower_temp->success modify_substrate Modify substrate or use a more robust catalyst catalyst_poisoning->modify_substrate modify_substrate->success

Caption: A diagnostic flowchart for identifying the cause of catalyst deactivation.

Common Causes and Solutions:

  • Air and Moisture Sensitivity:

    • Problem: this compound catalysts can be sensitive to oxygen and water.

    • Solution: Conduct reactions under an inert atmosphere of nitrogen or argon. Use oven-dried glassware and dry solvents.

  • Impurities:

    • Problem: Acidic or basic impurities in the substrates or solvent can neutralize the catalyst. Other functional groups might irreversibly bind to the catalyst.

    • Solution: Ensure the high purity of all reaction components. If substrate-related poisoning is suspected, a pre-purification step for the substrate might be necessary.

  • Thermal Instability:

    • Problem: At elevated temperatures, the catalyst may decompose.

    • Solution: If the reaction requires heating, determine the thermal stability of the catalyst. It is often preferable to run reactions at lower temperatures for longer durations.

Experimental Protocols

General Protocol for a this compound-Thiourea Catalyzed Asymmetric Aza-Henry Reaction

This protocol is a general guideline based on successful reports and should be optimized for specific substrates.[1][2]

Materials:

  • Isatin-derived N-Boc ketimine (1.0 equiv)

  • Nitroalkane (5.0 equiv)

  • This compound-derived thiourea catalyst (e.g., catalyst 2c from the table, 10 mol%)

  • Activated 3Å molecular sieves (40 mg per 0.1 mmol of ketimine)

  • Anhydrous toluene (or other screened solvent)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the this compound-derived thiourea catalyst and the activated 3Å molecular sieves.

  • Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the isatin-derived ketimine.

  • Stir the mixture at the desired temperature (e.g., -20 °C) for 10 minutes.

  • Add the nitroalkane dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Experimental Workflow Diagram

G setup Reaction Setup under Inert Atmosphere reagents Add Catalyst, Molecular Sieves, Solvent, and Ketimine setup->reagents cool Cool to Desired Temperature reagents->cool addition Add Nitroalkane cool->addition reaction Monitor Reaction by TLC/HPLC addition->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction purification Purify by Column Chromatography extraction->purification analysis Analyze Yield, dr, and ee purification->analysis

References

Technical Support Center: Optimizing Enantioselectivity in Hydroquinine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the enantioselectivity of your hydroquinine-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an organocatalyst?

This compound is a cinchona alkaloid, a class of natural products that are widely used as chiral organocatalysts or as ligands in asymmetric synthesis. It is a pseudo-enantiomer of quinine. Its rigid chiral scaffold, featuring both a basic quinuclidine nitrogen and a hydroxyl group, allows it to act as a bifunctional catalyst. It can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, thereby creating a highly organized, chiral transition state that leads to high enantioselectivity.

Q2: My this compound-catalyzed reaction is showing low enantiomeric excess (ee). What are the most common initial checks?

Low enantioselectivity in these reactions can often be attributed to a few key factors. First, verify the purity of your catalyst, substrates, and solvents, as impurities can significantly interfere with the catalytic cycle. Ensure that your reaction is conducted under optimal temperature and solvent conditions, as these parameters have a profound impact on the stereochemical outcome. Finally, confirm the accuracy of your enantiomeric excess measurement by analyzing a racemic standard.

Q3: How does the choice of solvent affect the enantioselectivity of the reaction?

The solvent plays a critical role in modulating the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A solvent screen is a crucial step in optimizing any new this compound-catalyzed reaction. The ideal solvent will provide good solubility for all reaction components while favoring the formation of the more ordered, stereodifferentiating transition state. As demonstrated in the data section, even a simple change in solvent can dramatically alter the enantiomeric excess.

Q4: What is the general effect of temperature on enantioselectivity?

In most this compound-catalyzed reactions, a decrease in reaction temperature leads to an increase in enantioselectivity. This is because the difference in activation energy between the two pathways leading to the enantiomeric products becomes more significant at lower temperatures, thus favoring the formation of the major enantiomer. However, lowering the temperature will also decrease the reaction rate, so a balance must be struck between enantioselectivity and reaction time. It is recommended to perform a temperature optimization study for your specific reaction.

Q5: Can additives be used to improve the enantioselectivity of my reaction?

Yes, additives can have a significant impact. For instance, in aza-Henry reactions catalyzed by this compound derivatives, the addition of molecular sieves has been shown to improve enantioselectivity by removing trace amounts of water from the reaction mixture.[1] Other additives, such as co-catalysts or weak acids/bases, can also influence the reaction outcome and may be worth screening during optimization.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during this compound-catalyzed reactions.

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) Impure Catalyst or Reagents: Impurities can poison the catalyst or promote a non-selective background reaction.- Ensure the this compound catalyst is of high purity. - Purify substrates and reagents before use. - Use freshly distilled, anhydrous solvents.
Suboptimal Temperature: The reaction temperature is too high, leading to reduced selectivity.- Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -40 °C). - Conduct a temperature optimization study to find the ideal balance between rate and selectivity.
Inappropriate Solvent: The solvent may not be optimal for the formation of the desired chiral transition state.- Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, ethyl acetate). - Refer to the data tables for guidance on solvent effects in similar reactions.
Incorrect Catalyst Loading: Too little catalyst can lead to a significant background reaction, while too much can sometimes cause aggregation or side reactions.- Optimize the catalyst loading (typically between 1-10 mol%).
Presence of Water: Trace amounts of water can interfere with the catalyst and reduce enantioselectivity.- Use anhydrous solvents and reagents. - Add activated molecular sieves (3Å or 4Å) to the reaction mixture.
Low or No Conversion Catalyst Deactivation: The catalyst may have degraded due to improper storage or handling, or it may be poisoned by impurities.- Store the this compound catalyst under an inert atmosphere and protected from light. - Ensure all reagents and solvents are free of catalyst poisons (e.g., strong acids, certain functional groups).
Low Reaction Temperature: While beneficial for enantioselectivity, very low temperatures can significantly slow down or even halt the reaction.- Gradually increase the reaction temperature to improve the rate. - If a low temperature is required for high ee, consider extending the reaction time.
Poor Solubility of Reagents: One or more components may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction.- Screen for a solvent that provides better solubility for all components. - Consider gentle heating to aid dissolution before cooling to the reaction temperature.
Inconsistent Results Variability in Reagent Quality: Batch-to-batch variations in the purity of starting materials or catalyst can lead to inconsistent outcomes.- Use reagents from a single, reliable batch for a series of experiments. - Re-purify starting materials if inconsistencies persist.
Atmospheric Moisture and Oxygen: For sensitive reactions, exposure to air can lead to side reactions and catalyst deactivation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use Schlenk techniques or a glovebox for sensitive reagents.

Data Presentation

Table 1: Effect of Solvent on the Enantioselectivity of a this compound-Thiourea Catalyzed Aza-Henry Reaction

This table summarizes the effect of different solvents on the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aza-Henry reaction between an isatin-derived N-Boc ketimine and nitroethane, catalyzed by a this compound-derived thiourea catalyst.

SolventYield (%)dr (anti/syn)ee (%)
Toluene9991:996
m-Xylene9586:1493
Dichloromethane9990:1095
Diethyl Ether9091:995

Data adapted from a study on a this compound-derived bifunctional catalyst. The specific catalyst used was a thiourea derivative of this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Michael Addition

This protocol provides a general framework for performing an asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene using a this compound-based catalyst.

Materials:

  • This compound-based catalyst (e.g., this compound-thiourea derivative) (1-10 mol%)

  • 1,3-Dicarbonyl compound (1.2 equivalents)

  • Nitroalkene (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, THF, or CH2Cl2)

  • Activated 3Å molecular sieves (optional)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the this compound-based catalyst and activated molecular sieves (if used).

  • Add the anhydrous solvent, followed by the 1,3-dicarbonyl compound.

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 10-15 minutes.

  • Add the nitroalkene to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral Michael adduct.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or supercritical fluid chromatography (SFC).

Visualizations

Diagram 1: Proposed Catalytic Cycle for a this compound-Catalyzed Asymmetric Reaction

Catalytic_Cycle cluster_activation Catalyst-Substrate Activation cluster_reaction Stereoselective Bond Formation cluster_release Product Release and Catalyst Regeneration Catalyst Catalyst Activated_Complex Ternary Complex Catalyst->Activated_Complex Bifunctional Activation Nucleophile Nucleophile Nucleophile->Activated_Complex H-Bonding Electrophile Electrophile Electrophile->Activated_Complex H-Bonding Transition_State Diastereomeric Transition State Activated_Complex->Transition_State C-C Bond Formation Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product Product Product_Complex->Product Release Regenerated_Catalyst Catalyst Product_Complex->Regenerated_Catalyst Regeneration

Caption: A generalized catalytic cycle for a this compound-catalyzed asymmetric reaction.

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Check Purity of Catalyst, Substrates, and Solvents start->check_purity purify Purify/Use High-Purity Reagents check_purity->purify Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify->optimize_temp lower_temp Lower Reaction Temperature (e.g., 0°C, -20°C, -40°C) optimize_temp->lower_temp Suboptimal screen_solvent Screen Solvents optimize_temp->screen_solvent Optimal lower_temp->screen_solvent solvent_table Select Optimal Solvent (e.g., Toluene, THF, CH2Cl2) screen_solvent->solvent_table Suboptimal check_additives Consider Additives screen_solvent->check_additives Optimal solvent_table->check_additives add_ms Add Molecular Sieves to Remove Water check_additives->add_ms Water Suspected end Improved Enantioselectivity check_additives->end No Additives Needed add_ms->end

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

References

strategies to improve yield in hydroquinine-mediated transformations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroquinine-mediated transformations. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve reaction yields. The primary focus is on the Sharpless Asymmetric Dihydroxylation (AD), a cornerstone reaction utilizing this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of this compound (HQ) and its pseudo-enantiomer, hydroquinidine (HQN), in asymmetric catalysis?

This compound and hydroquinidine are cinchona alkaloids that serve as chiral ligands or organocatalysts in asymmetric synthesis. In the context of the Sharpless Asymmetric Dihydroxylation, they coordinate to osmium tetroxide, creating a chiral environment around the metal center. This chiral complex then reacts with a prochiral alkene from a specific face, leading to the formation of a vicinal diol with high enantioselectivity.[1] this compound itself can also act as a simple and commercially available organocatalyst in other reactions, such as asymmetric 1,4-hydrophosphination.[2]

Q2: What are the common this compound-derived ligands used in the Sharpless AD reaction?

The most widely used ligands are phthalazine (PHAL) ethers of this compound (DHQ) and hydroquinidine (DHQD). Specifically, (DHQ)₂PHAL and (DHQD)₂PHAL are the standard ligands that have been found to provide excellent enantioselectivity across a broad range of alkene substrates.[3] These ligands create a "U-shaped" binding pocket that enhances the stereochemical control of the dihydroxylation.[4]

Q3: What is "AD-mix" and why is it convenient?

AD-mix is a commercially available, pre-packaged mixture containing all the necessary reagents for a Sharpless Asymmetric Dihydroxylation. This significantly simplifies the experimental setup. A typical AD-mix contains:

  • The chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL)

  • A catalytic source of osmium (e.g., K₂OsO₂(OH)₄)

  • A stoichiometric co-oxidant (typically Potassium Ferricyanide, K₃Fe(CN)₆)

  • A base/buffer (Potassium Carbonate, K₂CO₃)[1][4]

Using the mix ensures consistent reagent quality and stoichiometry, reducing potential sources of error.[5]

Q4: How do I choose between AD-mix-α and AD-mix-β?

The choice of AD-mix determines the facial selectivity of the dihydroxylation and, therefore, which enantiomer of the diol is produced. A mnemonic developed by Sharpless helps predict the outcome:

  • AD-mix-α contains the this compound (DHQ) derived ligand, (DHQ)₂PHAL . It generally delivers the diol from the alpha (bottom or re) face of the alkene when drawn in a specific orientation.

  • AD-mix-β contains the hydroquinidine (DHQD) derived ligand, (DHQD)₂PHAL . It generally delivers the diol from the beta (top or si) face of the alkene.[1]

For a given alkene, the two mixes deliver enantiomeric products.

Q5: What is the role of the co-oxidant in the reaction?

The co-oxidant is essential for making the reaction catalytic in the highly toxic and expensive osmium tetroxide. During the reaction, Os(VIII) is reduced to Os(VI) after the diol is formed. The co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), re-oxidizes the Os(VI) back to Os(VIII), allowing it to re-enter the catalytic cycle.[3] Potassium ferricyanide is the most common and effective co-oxidant used in the AD-mix preparations.[6][7]

Q6: What is the purpose of additives like methanesulfonamide?

Methanesulfonamide (CH₃SO₂NH₂) is often added to the reaction mixture to accelerate the hydrolysis of the osmate ester intermediate, which is a key step in the catalytic cycle. This acceleration allows reactions with certain substrates, particularly non-terminal alkenes, to proceed efficiently at lower temperatures (e.g., 0 °C), often leading to improved enantioselectivity.[1][7]

Troubleshooting Guide

This section addresses common problems encountered during this compound-mediated transformations, focusing on the Sharpless AD reaction.

Problem: Low or No Yield of Diol

  • Possible Cause 1: Reagent Decomposition. The co-oxidant, potassium ferricyanide, can degrade over time, especially if exposed to moisture. The osmium tetroxide catalyst can also be passivated.

    • Solution: Use freshly opened or properly stored AD-mix. Ensure all reagents are dry and of high purity.

  • Possible Cause 2: Incorrect pH. The Sharpless AD reaction proceeds more rapidly under slightly basic conditions, which are maintained by the potassium carbonate in the AD-mix.[3] Acidic conditions can neutralize the base and halt the reaction.

    • Solution: Ensure no acidic contaminants are present in the substrate or solvent. The aqueous phase of the reaction mixture should be a bright yellow color.[5]

  • Possible Cause 3: Poor Substrate Reactivity. Electron-deficient alkenes react slowly with the electrophilic osmium tetroxide.[1] Steric hindrance around the double bond can also significantly reduce the reaction rate.

    • Solution: For electron-deficient olefins, slightly acidic conditions (e.g., by adding citric acid) can sometimes accelerate the rate, though this may impact enantioselectivity.[1] For sterically hindered or slow-reacting substrates, increasing the reaction temperature or prolonging the reaction time may be necessary.

Problem: Low Enantioselectivity (ee)

  • Possible Cause 1: Second Catalytic Cycle. A competing, non-enantioselective "second cycle" can occur if the osmylate ester intermediate is re-oxidized before the chiral ligand can dissociate and re-coordinate.[1] This pathway becomes significant when the concentration of the chiral ligand is too low relative to the substrate.

    • Solution: Increase the molar concentration of the chiral ligand. If not using a pre-made AD-mix, ensure the ligand-to-osmium ratio is optimal (typically >1 mol% ligand). Suppress the second cycle by keeping the reaction temperature low.

  • Possible Cause 2: High Olefin Concentration. If the concentration of the alkene is too high, it can react with the osmium tetroxide complex in the absence of a coordinated chiral ligand, leading to a racemic diol and thus lowering the overall ee.[3]

    • Solution: Maintain a relatively low concentration of the olefin substrate. Add the alkene slowly to the reaction mixture to keep its instantaneous concentration low.

  • Possible Cause 3: Suboptimal Temperature. While higher temperatures can increase the reaction rate, they often lead to a decrease in enantioselectivity due to the increased flexibility of the transition state.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or even lower). A systematic temperature screen can identify the optimal balance between reaction rate and enantioselectivity.[8]

  • Possible Cause 4: Impurities. Impurities in the substrate or solvent can sometimes interfere with the chiral catalyst complex.

    • Solution: Ensure the alkene substrate is purified before the reaction. Use high-purity, dry solvents.

Data Presentation

Table 1: Comparison of Co-Oxidants in Sharpless AD
Co-OxidantTypical SystemRelative RateTypical EnantioselectivityNotes
Potassium Ferricyanide t-BuOH/H₂OFastExcellentStandard co-oxidant in AD-mix.[6]
N-Methylmorpholine N-oxide (NMO) Acetone/H₂OModerateGood to ExcellentUsed in the "Upjohn" dihydroxylation; can lead to a competing non-selective pathway.[1][6]
Hydrogen Peroxide (H₂O₂) t-BuOHSlowLow to ModerateCan lead to low yields and over-oxidation.[6]
Potassium Chlorate (KClO₃) Acetone/H₂OSlowLowAn early co-oxidant, now largely superseded.[6]
Table 2: Influence of Reaction Parameters on Asymmetric Dihydroxylation of trans-Stilbene

This table provides representative data on how changing reaction conditions can affect the outcome.

LigandTemperature (°C)AdditiveYield (%)ee (%)Reference
(DHQD)₂PHAL0None>9599[4]
(DHQD)₂PHAL25None>9597[4]
(DHQ)₂PHAL0None>9599[4]
None (Racemic)25None~980[9]
(DHQD)₂PYDZ*0None9691[4]

*Note: (DHQD)₂PYDZ is a modified ligand, demonstrating the impact of ligand structure on selectivity.

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene substrate using a commercial AD-mix.

Materials:

  • AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)

  • tert-Butanol (5 mL per 1 mmol of alkene)

  • Water (5 mL per 1 mmol of alkene)

  • Alkene substrate (1 mmol)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Magnesium sulfate

  • Round-bottomed flask, magnetic stirrer, ice bath

Procedure:

  • In a 50 mL round-bottomed flask, combine tert-butanol (5 mL) and water (5 mL).

  • Add the appropriate AD-mix (1.4 g) to the solvent mixture. Stir vigorously at room temperature until the solids are dissolved and two clear phases are formed. The lower aqueous phase should be bright yellow.[5]

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Add the alkene substrate (1 mmol) to the cold, stirring mixture. If the substrate is a solid, it can be dissolved in a minimal amount of t-butanol first.

  • Continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours depending on the substrate. The color of the reaction mixture may change from yellow to a brownish-orange.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for 30-60 minutes to quench the remaining oxidant.

  • Add ethyl acetate (10 mL) to the mixture. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with 2 M NaOH, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by flash column chromatography or recrystallization.

Safety Note: AD-mixes contain potassium ferricyanide, which can liberate toxic cyanide gas if acidified. NEVER add acid to the reaction mixture or waste.[5] Osmium tetroxide is highly toxic and volatile; handle with extreme care in a fume hood.

Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_Cycle OsVIII_L OsO₄-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition with Alkene OsVIII_L->Cycloaddition + Alkene OsmateEster Osmate(VI) Ester Intermediate Cycloaddition->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis + 2H₂O Diol Vicinal Diol (Product) Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI - Diol Reoxidation Re-oxidation OsVI->Reoxidation + Co-oxidant (e.g., K₃Fe(CN)₆) Reoxidation->OsVIII_L - Reduced  Co-oxidant

Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

Troubleshooting Workflow for Sharpless AD Reactions

Troubleshooting_Workflow Start Start: Poor Yield or ee CheckYield Is Yield Low? Start->CheckYield CheckEE Is ee Low? Start->CheckEE Check Both CheckYield->CheckEE No Yield_Cause1 Check Reagents: - Fresh AD-mix? - Pure Substrate? CheckYield->Yield_Cause1 Yes EE_Cause1 Check Ligand Choice: - Correct AD-mix  (α vs β)? CheckEE->EE_Cause1 Yes Yield_Cause2 Check Reaction pH: - Mixture basic? - No acid contamination? Yield_Cause1->Yield_Cause2 Yield_Cause3 Substrate Issue? - Electron deficient? - Sterically hindered? Yield_Cause2->Yield_Cause3 Yield_Sol3 Increase Temp/Time Add CH₃SO₂NH₂ Yield_Cause3->Yield_Sol3 End Problem Resolved Yield_Sol3->End EE_Cause2 Check Concentrations: - Ligand ratio sufficient? - Olefin conc. too high? EE_Cause1->EE_Cause2 EE_Sol2 Increase Ligand Ratio Decrease Olefin Conc. EE_Cause2->EE_Sol2 EE_Cause3 Check Temperature: - Is it too high? EE_Cause2->EE_Cause3 EE_Sol2->End EE_Sol3 Lower Reaction Temp (e.g., to 0°C) EE_Cause3->EE_Sol3 EE_Sol3->End

Caption: A logical workflow for troubleshooting common issues in Sharpless AD.

References

troubleshooting low conversion rates in hydroquinine catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in hydroquinine-catalyzed reactions, with a primary focus on the Sharpless Asymmetric Aminohydroxylation (AA).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in Sharpless Asymmetric Aminohydroxylation?

Low conversion rates can stem from several factors. These include suboptimal reaction conditions, issues with reagent purity, catalyst deactivation, or inherent low reactivity of the chosen substrate. The choice of the nitrogen source, solvent, and temperature all play a critical role in the reaction's efficiency.[1][2] Additionally, side reactions can consume the catalyst or substrate, leading to lower yields of the desired amino alcohol.[3]

Q2: My enantioselectivity (ee%) is high, but the chemical yield is poor. What is the likely cause?

This scenario often points towards a competing reaction pathway that is also stereoselective or a side reaction that consumes the catalyst. A key issue can be the formation of an osmium(VI) bis(azaglycolate) intermediate, which occurs when a second cycloaddition happens before the desired product is released and the catalyst is reoxidized.[3] This side reaction lowers the concentration of the active catalyst, reducing the overall yield. Conducting the reaction under more dilute conditions in an aqueous medium can favor the desired hydrolysis step and improve yields.[3]

Q3: How does the choice of the chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂AQN) impact the reaction?

The chiral ligand, derived from dithis compound (DHQ) or dihydroquinidine (DHQD), is crucial for several reasons:

  • Enantioselectivity: It dictates the stereochemistry of the product by directing the catalyst to a specific face of the alkene.[4] For instance, (DHQ)₂PHAL typically directs the addition to the α-face of an alkene.[4]

  • Reaction Rate: The ligand accelerates the overall reaction rate.[5]

  • Regioselectivity: The linker unit of the ligand (e.g., Phthalazine - PHAL, or Anthraquinone - AQN) can dramatically influence which of the two possible regioisomers is formed, especially with unsymmetrical alkenes.[4] In some cases, using a PHAL versus an AQN ligand can completely reverse the regioselectivity.[3]

Q4: I am observing poor regioselectivity. How can I improve the formation of the desired isomer?

Poor regioselectivity is a common challenge when using unsymmetrical alkenes.[4] To improve it, consider the following strategies:

  • Ligand Screening: As mentioned, the ligand's aromatic linker is a powerful tool for controlling regioselectivity. Experimenting with both PHAL and AQN-based ligands is a primary strategy.[3][6]

  • Nitrogen Source: The choice of the N-haloamide can influence the regiochemical outcome.[3]

  • Substrate Modification: While not always feasible, modifications to the substrate can alter electronic and steric factors, thereby influencing the preferred site of addition.

Q5: Could my catalyst or ligand be degrading?

Yes, catalyst and ligand stability is a concern. The complex osmium catalyst and the cinchona alkaloid-derived ligands can be sensitive to reaction conditions. Degradation can be caused by:

  • Impurities: Acidic or basic impurities in the substrate or solvent can lead to decomposition.

  • Oxidative Conditions: While the reaction is an oxidation, overly harsh conditions or incompatible reagents can degrade the ligand.

  • Improper Storage: Ligands should be stored in a cool, dry, and dark environment to prevent degradation over time.

Q6: How does the nitrogen source affect the reaction outcome?

The nitrogen source is critical and its selection can significantly impact reaction efficiency.

  • Chloramine-T (TsN(Na)Cl): This is a widely used, commercially available reagent.[3] However, the resulting N-sulfonyl protecting group requires harsh conditions for removal.[2]

  • Carbamates (e.g., t-BuO₂CN(Na)Cl): Using N-halo carbamates often improves the reaction's scope, yield, and enantioselectivity. The resulting Boc-protected amino alcohols are particularly valuable as the protecting group is easily removed under mild acidic conditions.[2]

  • Amides (e.g., N-bromoacetamide): These have also been developed to broaden the scope of compatible substrates.[3]

Troubleshooting Workflow

If you are experiencing low conversion rates, follow this logical workflow to diagnose and solve the issue.

G start Low Conversion Rate Observed reagents 1. Check Reagent Purity & Integrity start->reagents sub_reagents1 Substrate or Solvent Impure? reagents->sub_reagents1 sub_reagents2 Ligand or Catalyst Degraded? reagents->sub_reagents2 conditions 2. Verify Reaction Conditions sub_conditions1 Incorrect Temp or Concentration? conditions->sub_conditions1 sub_conditions2 Inappropriate N-Source or Solvent? conditions->sub_conditions2 analysis 3. Analyze Reaction Mixture (HPLC, NMR) sub_analysis1 Poor Regioselectivity? analysis->sub_analysis1 sub_analysis2 Evidence of Side Reactions? analysis->sub_analysis2 sub_reagents1->conditions No action_purify Action: Purify/Redistill Substrate & Solvents sub_reagents1->action_purify Yes sub_reagents2->conditions No action_replace Action: Use Fresh Ligand/ Catalyst Stock sub_reagents2->action_replace Yes sub_conditions1->analysis No action_optimize Action: Optimize Temp & Run at Higher/Lower Dilution sub_conditions1->action_optimize Yes sub_conditions2->analysis No action_screen Action: Screen Alternative N-Sources or Solvents sub_conditions2->action_screen Yes action_ligand Action: Screen Ligands with Different Linkers (PHAL vs AQN) sub_analysis1->action_ligand Yes end_node Improved Conversion Rate sub_analysis1->end_node No action_dilute Action: Use More Dilute Conditions in Aqueous Medium sub_analysis2->action_dilute Yes sub_analysis2->end_node No action_purify->end_node action_replace->end_node action_optimize->end_node action_screen->end_node action_ligand->end_node action_dilute->end_node

Caption: Troubleshooting workflow for low conversion rates.

Data on Key Reaction Parameters

Optimizing the reaction often involves screening several components. The tables below summarize the qualitative impact of different choices.

Table 1: Influence of Ligand Linker on Regioselectivity for Cinnamates

Ligand Type Predominant Regioisomer Rationale
PHAL-based (e.g., (DHQ)₂PHAL) α-amino-β-hydroxy ester The phthalazine linker creates a specific binding pocket favoring this orientation of the substrate.[3][6]

| AQN-based (e.g., (DHQ)₂AQN) | β-amino-α-hydroxy ester | The bulkier anthraquinone linker forces a change in substrate orientation, reversing the regioselectivity.[3][6] |

Table 2: Comparison of Common Nitrogen Sources

Nitrogen Source Typical Yield Typical ee% Ease of Deprotection Reference
Chloramine-T (TsN(Na)Cl) Moderate Good-Excellent Difficult (Harsh conditions) [3]
Ethyl Carbamate (EtO₂CN(Na)Cl) Good Good-Excellent Moderate [2]

| tert-Butyl Carbamate (t-BuO₂CN(Na)Cl) | Good-Excellent | Excellent | Easy (Mild acid) |[2] |

Key Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Aminohydroxylation

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a stirred solution of the nitrogen source (e.g., tert-butyl carbamate, 1.5 mmol) in n-propanol (5 mL) at room temperature, add a solution of NaOH (1.5 mmol) in water (5 mL). Stir for 5 minutes.

  • Catalyst Addition: Add the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 mmol), followed by potassium osmate(VI) dihydrate (K₂OsO₄(H₂O)₂, 0.005 mmol). Stir until the catalyst dissolves and the solution becomes clear.

  • Reaction Initiation: Cool the mixture to 0°C. Add the alkene substrate (1.0 mmol) in one portion.

  • Monitoring: Allow the reaction to stir at 0°C or room temperature, monitoring its progress by TLC or HPLC. Reactions are typically complete within 6-24 hours.

  • Workup: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃, 1.0 g). Stir for 30 minutes. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Conversion and Enantioselectivity by Chiral HPLC

  • Sample Preparation: Withdraw a small aliquot (~50 µL) from the reaction mixture. Quench it immediately in a vial containing a small amount of saturated Na₂SO₃ solution and ethyl acetate. Vortex thoroughly.

  • Extraction: Allow the layers to separate. Dilute a sample of the organic layer with the HPLC mobile phase.

  • HPLC Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent) is required.

    • Mobile Phase: Typically a mixture of hexanes and isopropanol. The exact ratio must be optimized to achieve baseline separation of enantiomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the substrate and product absorb (e.g., 254 nm).

  • Analysis: Calculate the conversion rate by comparing the peak area of the remaining substrate to the product peaks. Determine the enantiomeric excess (ee%) from the integrated peak areas of the two product enantiomers.

Catalytic Cycle and Potential Pitfall

The efficiency of the catalysis depends on the smooth progression of the catalytic cycle. A common issue is the diversion of the catalyst into an inactive or less active state.

G cat_start Os(VIII)=NR cycloadd [3+2] Cycloaddition with Alkene cat_start->cycloadd os_vi_aza Os(VI) Azaglycolate Intermediate cycloadd->os_vi_aza hydrolysis Hydrolysis os_vi_aza->hydrolysis side_cycloadd Second Cycloaddition os_vi_aza->side_cycloadd product Desired 1,2-Amino Alcohol hydrolysis->product os_vi Os(VI) hydrolysis->os_vi low_ee Lower Yield & ee% reox Reoxidation (by N-Source) os_vi->reox reox->cat_start Regenerates Catalyst bis_aza Os(VI) Bis(azaglycolate) (Less Active / Inactive) side_cycloadd->bis_aza bis_aza->low_ee

Caption: Sharpless AA cycle and the competing bis(azaglycolate) side reaction.

References

Technical Support Center: Managing Catalyst Deactivation and Hydroquinone Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during hydroquinone synthesis and the inherent instability of hydroquinone. The following resources are designed to help you diagnose and resolve specific issues encountered during your experiments.

Frequently Asked Questions (FAQs): Hydroquinone Stability

Q1: What are the primary causes of hydroquinone degradation? A1: Hydroquinone is highly susceptible to oxidative degradation.[1] The main factors that accelerate this process are exposure to oxygen (air) and light.[2] The degradation rate also increases with a higher pH; acidic conditions (pH 3.0-5.5) are known to improve stability.[2][3]

Q2: What are the visible signs of hydroquinone degradation? A2: The most common sign of hydroquinone degradation is a distinct color change. Formulations will typically turn a yellowish or brownish hue as the hydroquinone oxidizes into intermediates like p-benzoquinone and other colored polymers.[1]

Q3: How can I prevent or minimize hydroquinone degradation in my formulations? A3: To enhance stability, you should incorporate an antioxidant system, maintain a low pH, and use packaging that protects the formulation from light and air.[2][4]

Q4: What are some effective antioxidants for stabilizing hydroquinone? A4: A variety of antioxidants can be used. Common choices for aqueous-based preparations include sodium metabisulfite, sodium bisulfite, and ascorbic acid.[1][2] For organic-based systems, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are often employed.[1]

Troubleshooting Guide: Hydroquinone Instability

Question / Issue Potential Causes Recommended Troubleshooting Actions
My hydroquinone solution or cream is rapidly turning yellow/brown. 1. Oxidation : The formulation is likely exposed to air and/or light.[1] 2. High pH : The pH of the formulation may be too high (above 5.5), accelerating oxidation.[2][3] 3. Ineffective Antioxidant : The chosen antioxidant may be at too low a concentration, incompatible with the formulation, or degraded.1. Check Packaging : Ensure the container is airtight and opaque or amber-colored to block light. 2. Measure and Adjust pH : Verify the pH is within the optimal acidic range (3.0-5.5) and adjust if necessary.[3] 3. Review Antioxidant System : Confirm the antioxidant's concentration and compatibility. Consider adding a chelating agent to sequester metal ions that can catalyze oxidation.
My stability study shows a significant loss of hydroquinone potency over time. 1. Chronic Oxidation : Slow, continuous degradation due to suboptimal storage conditions or formulation. 2. Temperature Effects : Elevated storage temperatures can increase the degradation rate.[5] 3. Interaction with Excipients : Other ingredients in the formulation could be interacting with and degrading the hydroquinone.1. Perform Stress Testing : Conduct an accelerated stability study by exposing the formulation to elevated temperatures (e.g., 40°C, 50°C) to quickly identify stability issues.[4] 2. Analyze Degradation Products : Use HPLC to quantify hydroquinone and identify its primary degradation product, p-benzoquinone, to confirm the degradation pathway.[5][6] 3. Evaluate Excipients : Conduct a compatibility study with individual excipients to screen for negative interactions.

Frequently Asked Questions (FAQs): Catalyst Deactivation

Q1: What are the most common mechanisms of catalyst deactivation during hydrogenation reactions? A1: Catalyst deactivation typically occurs through three primary mechanisms:

  • Poisoning : Strong adsorption of impurities (like sulfur or nitrogen compounds) onto the catalyst's active sites, blocking them from reactants.[7]

  • Fouling or Coking : Physical deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface and within its pores.[7]

  • Thermal Degradation (Sintering) : High reaction temperatures cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[8]

Q2: What are the typical signs that my catalyst is deactivating? A2: Key indicators include a gradual or sharp decrease in the reactant conversion rate, a loss of selectivity towards the desired product (hydroquinone), and an increased pressure drop across the catalyst bed in continuous flow systems.[9]

Q3: How can I extend the operational life of my catalyst? A3: To improve catalyst longevity, consider several strategies: ensure high purity of reactants and solvents to prevent poisoning, optimize the reaction temperature to avoid sintering, and design the process to minimize the formation of coke precursors.[8]

Troubleshooting Guide: Catalyst Deactivation

Question / Issue Potential Causes Recommended Troubleshooting Actions
The reaction rate has slowed down significantly over several cycles. 1. Coking/Fouling : The catalyst surface may be blocked by product or polymer deposits.[7][10] 2. Sintering : The reaction temperature may be too high, causing a loss of active surface area.[8] 3. Poisoning : Trace impurities in the feedstock may have accumulated on the active sites.[7]1. Analyze Catalyst : Use techniques like Temperature-Programmed Oxidation (TPO) to detect and quantify coke. Use Transmission Electron Microscopy (TEM) to check for changes in metal particle size (sintering). 2. Attempt Regeneration : For coking, a controlled burnout of the carbon deposits under a dilute oxygen stream may restore activity.[9] For some types of poisoning, a high-temperature reduction may be effective. 3. Optimize Conditions : Lower the reaction temperature if sintering is suspected. Purify the feedstock if poisoning is the likely cause.
The selectivity towards hydroquinone has decreased, and I'm seeing more byproducts. 1. Active Site Modification : Partial poisoning or the initial stages of sintering can alter the catalyst's electronic properties or the geometry of its active sites, favoring side reactions. 2. Mass Transfer Limitations : Pore blockage due to coking can restrict the diffusion of reactants and products, leading to over-hydrogenation or side reactions on the catalyst's exterior surface.[7]1. Characterize Surface : Use chemisorption techniques to measure the number of active sites and X-ray Photoelectron Spectroscopy (XPS) to probe the surface's electronic state. 2. Review Reaction Parameters : A shorter residence time or lower hydrogen pressure might improve selectivity by reducing the chance of over-hydrogenation.

Quantitative Data Summary

Table 1: Stability of 5% Hydroquinone (HQ) Formulations Over 30 Days Data conceptualized from a study on various semisolid O/W formulations.[5]

Formulation IDStorage Temperature% HQ Remaining (after 30 days)Visual Observation
F1 (Beeler's base + antioxidants)6 °C> 95%No significant change
F1 (Beeler's base + antioxidants)25 °C~88%Slight yellowing
F2 (Beeler's base + DMI)6 °C> 95%No significant change
F2 (Beeler's base + DMI)25 °C~82%Moderate yellowing
F3 (Olive oil + DMI)6 °C> 95%No significant change
F3 (Olive oil + DMI)25 °C~94%Minimal change

Table 2: Performance Metrics for Hydrogenation Catalysts Illustrative data based on general principles of catalyst performance and stability testing.[11][12]

CatalystInitial Conversion (%)Conversion after 80h (%)Deactivation Rate Constant (k, h⁻¹)Selectivity to Desired Product (%)
Standard Pd/C99.885.20.001998
Promoter-Modified Pd/C99.996.50.000499
Standard Pt/TiO₂98.579.90.002595
Promoter-Modified Pt/TiO₂99.194.20.000797

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Hydroquinone Cream

  • Sample Preparation : Prepare several samples of the final hydroquinone formulation in the intended final packaging.

  • Initial Analysis : At Day 0, analyze three samples for initial hydroquinone concentration (potency) using a validated HPLC method. Also, document the initial pH, color, and viscosity.

  • Storage Conditions : Place the remaining samples in stability chambers at controlled, elevated temperatures and humidity (e.g., 40°C / 75% RH). Ensure some samples are also stored at room temperature (25°C) and refrigerated (4-6°C) as controls.[5]

  • Time-Point Analysis : At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove three samples from each storage condition.

  • Full Analysis : Allow samples to return to room temperature. Analyze for hydroquinone potency via HPLC and quantify the primary degradation product, p-benzoquinone.[6] Record any changes in pH, color, viscosity, or phase separation.

  • Data Evaluation : Plot the percentage of remaining hydroquinone versus time for each condition. Calculate the degradation rate constant, often by fitting the data to a first-order kinetic model.[5]

Protocol 2: Evaluating Catalyst Activity and Deactivation in a Batch Hydrogenation Reaction

  • Reactor Setup : Load the catalyst (e.g., Pd/C) into a high-pressure batch reactor. Add the solvent and the reactant (e.g., p-benzoquinone).[13]

  • Inerting : Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Reaction Initiation : Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature (e.g., 50°C).[13]

  • Monitoring : Monitor the reaction progress by measuring hydrogen uptake over time. Take small aliquots of the reaction mixture at regular intervals for analysis.

  • Analysis : Analyze the aliquots using Gas Chromatography (GC) or HPLC to determine the conversion of the reactant and the selectivity to hydroquinone.

  • Stability Test (Recycling) : Upon reaction completion, depressurize the reactor, recover the catalyst by filtration (under an inert atmosphere if pyrophoric), and wash it with a solvent.

  • Subsequent Runs : Reuse the recovered catalyst for subsequent reaction cycles under identical conditions. A decrease in the reaction rate or selectivity between cycles indicates deactivation.[14]

  • Quantify Deactivation : Plot the initial reaction rate of each cycle against the cycle number to quantify the rate of activity loss.

Visualizations: Workflows and Pathways

Hydroquinone_Oxidation_Pathway HQ Hydroquinone SQ Semiquinone Radical HQ->SQ -e⁻, -H⁺ BQ p-Benzoquinone (Colored) SQ->BQ -e⁻, -H⁺

Caption: The primary oxidation pathway of hydroquinone to the colored p-benzoquinone.

Catalyst_Deactivation_Troubleshooting Start Observe: Decreased Catalyst Performance (Low Conversion / Selectivity) Check_Poisons Are there impurities in the feedstock? (e.g., S, N compounds) Start->Check_Poisons Check_Temp Is the reaction temperature too high? Start->Check_Temp Check_Time Is activity loss time-dependent? Start->Check_Time Poisoning Diagnosis: Poisoning Action: Purify Feedstock Check_Poisons->Poisoning Yes Sintering Diagnosis: Sintering Action: Lower Temperature Check_Temp->Sintering Yes Coking Diagnosis: Coking/Fouling Action: Regenerate Catalyst or Optimize Conditions Check_Time->Coking Yes Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery A 1. Load Catalyst, Reactant, & Solvent B 2. Seal Reactor & Purge with Inert Gas (N₂/Ar) A->B C 3. Pressurize with H₂ B->C D 4. Heat & Stir to Initiate Reaction C->D E 5. Monitor H₂ Uptake & Take Aliquots D->E F 6. Analyze Samples (GC/HPLC) E->F G 7. Recover Catalyst for Reuse/Analysis F->G

References

Technical Support Center: Hydroquinine Catalyst Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroquinine as a catalyst in their experiments. The information is designed to address specific issues related to the effect of temperature on catalyst performance.

Troubleshooting Guide: Temperature-Related Issues

Unexpected results in this compound-catalyzed reactions can often be traced back to suboptimal temperature control. Use this guide to troubleshoot common problems.

Issue Potential Cause Recommended Solution
Low Enantioselectivity (ee) Suboptimal Reaction Temperature: In many this compound-catalyzed reactions, particularly aza-Henry reactions, lower temperatures are crucial for achieving high enantioselectivity.Systematically screen lower temperatures. For instance, if a reaction at room temperature gives low ee, try running it at 0°C, -20°C, or even lower. In some aza-Henry reactions, decreasing the temperature from 0°C to -20°C has been shown to improve enantioselectivity.[1][2]
Catalyst Degradation: Although uncommon at typical reaction temperatures, prolonged exposure to elevated temperatures can potentially lead to catalyst degradation.Ensure the reaction temperature does not exceed the known stability range of the this compound catalyst. If high temperatures are necessary for reactivity, consider a more thermally stable catalyst derivative.
Low Yield Reaction Temperature is Too Low: While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion and low yields within a practical timeframe.If enantioselectivity is acceptable at a low temperature but the yield is poor, consider incrementally increasing the temperature. For example, moving from -20°C to 0°C might provide a good balance between yield and enantioselectivity.[2] Alternatively, prolonging the reaction time at the lower temperature could also improve the yield.
Reaction Temperature is Too High: In some cases, particularly in reversible reactions like certain aza-Michael additions, higher temperatures can favor the reverse reaction, leading to a lower overall yield of the desired product.For reversible reactions, it is crucial to find an optimal temperature that maximizes the forward reaction rate without significantly promoting the reverse reaction. A temperature screening study is highly recommended.
Inconsistent Results (Poor Reproducibility) Fluctuations in Reaction Temperature: Even minor temperature fluctuations during the reaction can impact both enantioselectivity and yield, leading to inconsistent results between batches.Use a reliable temperature-controlled reaction setup, such as a cryostat or a well-insulated ice bath. Monitor the internal reaction temperature throughout the experiment.
Formation of Byproducts Side Reactions at Higher Temperatures: Elevated temperatures can sometimes promote undesired side reactions, leading to the formation of byproducts and a decrease in the purity of the final product.If byproduct formation is observed, attempt the reaction at a lower temperature. Analyze the reaction mixture at different temperatures to identify the optimal window that minimizes byproduct formation while maintaining an acceptable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the enantioselectivity of this compound-catalyzed reactions?

A1: Generally, lower reaction temperatures tend to favor higher enantioselectivity in asymmetric reactions catalyzed by this compound. This is because the transition states leading to the two different enantiomers are closer in energy. At lower temperatures, the small energy difference becomes more significant, allowing for greater differentiation and favoring the formation of one enantiomer over the other. For instance, in certain aza-Henry reactions, decreasing the temperature from 0°C to -20°C has been shown to improve enantiomeric excess (ee).[1][2]

Q2: How does temperature affect the reaction rate and yield?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, the effect on the final yield can be more complex. In some cases, higher temperatures can lead to a higher yield by overcoming the activation energy barrier more effectively. Conversely, in other systems, such as some aza-Michael-Henry tandem reactions, increasing the temperature can slightly decrease enantioselectivity while promoting a higher yield.[3][4] It is a delicate balance, and the optimal temperature will depend on the specific reaction.

Q3: Can a decrease in temperature negatively impact my results?

A3: Yes. While often beneficial for enantioselectivity, lowering the temperature will also decrease the reaction rate. This can lead to very long reaction times or incomplete conversion, resulting in a low isolated yield. It is essential to find a temperature that provides a good compromise between high enantioselectivity and a practical reaction time.

Q4: What is a good starting point for temperature optimization in a new this compound-catalyzed reaction?

A4: A good starting point for a new reaction is often room temperature (around 20-25°C) to quickly assess the catalyst's activity. Based on the initial results for yield and enantioselectivity, you can then decide to screen lower temperatures (e.g., 0°C, -20°C, -40°C) to improve enantioselectivity or slightly higher temperatures if the reaction is too slow.

Q5: How can I determine the optimal temperature for my specific experiment?

A5: The most effective way to determine the optimal temperature is to perform a systematic screening study. This involves running the reaction at a range of different temperatures while keeping all other parameters (concentration, catalyst loading, reaction time) constant. The yield and enantiomeric excess should be measured for each temperature to identify the optimal conditions for your specific substrate and desired outcome.

Data on Temperature Effects in this compound-Catalyzed Reactions

The following tables summarize quantitative data from studies on the effect of temperature on this compound-catalyzed asymmetric reactions.

Table 1: Effect of Temperature on an Aza-Henry Reaction Catalyzed by a this compound-Derived Thiourea [1][2]

Temperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
0LowerDecreasedDecreased
-209991:996

Note: The original source indicated a decrease in yield, dr, and ee at 0°C compared to the optimal -20°C, without providing the exact values for 0°C.

Table 2: Influence of Temperature on an Aza-Michael–Henry Tandem Reaction [3][4]

Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
354849Higher
402440Slightly Lower

Note: The original source states a "slight loss of ee value" and a "visible promotion of the yield" when increasing the temperature, with the values in the table representing specific data points from the study.

Experimental Protocols

General Protocol for Temperature Screening in a this compound-Catalyzed Reaction:

  • Setup: To a series of oven-dried reaction vessels, add the substrate, a magnetic stir bar, and the appropriate solvent.

  • Catalyst Addition: Add the this compound catalyst (typically 1-10 mol%) to each reaction vessel.

  • Temperature Control: Place each reaction vessel in a temperature-controlled environment (e.g., a cooling bath with a cryostat, an ice-water bath for 0°C, or a standard laboratory freezer for approximately -20°C). Allow the mixtures to stir for a few minutes to reach the target temperature.

  • Reaction Initiation: Add the second reactant to each vessel to initiate the reaction.

  • Monitoring: Stir the reactions at their respective constant temperatures. Monitor the progress of the reactions by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (or after a predetermined time), quench the reaction and perform a standard aqueous work-up.

  • Analysis: Purify the product from each reaction, typically by column chromatography. Determine the yield of the purified product.

  • Enantioselectivity Determination: Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or Supercritical Fluid Chromatography (SFC).

Visualizations

Below are diagrams illustrating key concepts and workflows related to the effect of temperature on this compound catalyst performance.

Temperature_Effect_Logic Logical Flow for Temperature Troubleshooting start Initial Reaction at Room Temperature check_ee Is Enantioselectivity (ee) High? start->check_ee check_yield Is Yield Acceptable? check_ee->check_yield Yes lower_temp Decrease Reaction Temperature (e.g., to 0°C or -20°C) check_ee->lower_temp No increase_time Increase Reaction Time at Lower Temperature check_yield->increase_time No optimal Optimal Conditions Found check_yield->optimal Yes re_evaluate Re-evaluate ee and Yield lower_temp->re_evaluate increase_time->re_evaluate increase_temp Slightly Increase Temperature increase_temp->re_evaluate re_evaluate->check_ee Adjust Further re_evaluate->optimal Acceptable

Caption: Troubleshooting workflow for temperature optimization.

Energy_Profile Energy Profile vs. Temperature cluster_high_T High Temperature cluster_low_T Low Temperature a1 Reactants ts1_R TS (R) a1->ts1_R ΔG‡(R) ts1_S TS (S) a1->ts1_S ΔG‡(S) p1_R Product (R) ts1_R->p1_R p1_S Product (S) ts1_S->p1_S note1 Small ΔΔG‡ Low ee a2 Reactants ts2_R TS (R) a2->ts2_R ΔG‡(R) ts2_S TS (S) a2->ts2_S ΔG‡(S) p2_R Product (R) ts2_R->p2_R p2_S Product (S) ts2_S->p2_S note2 Larger apparent ΔΔG‡ High ee

Caption: Effect of temperature on enantioselectivity.

References

Technical Support Center: Optimizing Hydroquinine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroquinine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of additives on reaction speed and efficiency.

Troubleshooting Guide

This section addresses common issues encountered during this compound-catalyzed experiments and offers potential solutions.

Issue 1: Slow or Incomplete Reaction

Question: My this compound-catalyzed reaction is proceeding very slowly or is not reaching completion. What are the potential causes and how can I accelerate the reaction?

Answer:

Slow or incomplete reactions in this compound-catalyzed processes can often be attributed to several factors. The primary areas to investigate are the catalyst activation, the nature of the substrate, and the reaction conditions. The addition of specific additives can often mitigate these issues and significantly enhance the reaction rate.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Catalyst Activity The tertiary amine of the this compound may not be sufficiently basic to deprotonate the pronucleophile, or the quinuclidine nitrogen may not be adequately protonated to act as a hydrogen bond donor. The addition of a co-catalyst, such as a Brønsted acid or base, can enhance the catalytic activity.
Poor Substrate Activation The electrophile may not be sufficiently activated by the this compound catalyst alone. Acidic additives can help in activating the electrophile, making it more susceptible to nucleophilic attack.
Suboptimal Reaction Conditions The solvent, temperature, and concentration of reactants can all impact the reaction speed. Screening different solvents and adjusting the temperature may be necessary. Additionally, the presence of water can sometimes inhibit the reaction; ensuring anhydrous conditions can be beneficial.
Catalyst Aggregation At higher concentrations, the catalyst may aggregate, reducing the number of available active sites.[1] Adjusting the catalyst loading or using additives that prevent aggregation can help.

Issue 2: Low Enantioselectivity

Question: I am observing low enantioselectivity in my asymmetric reaction catalyzed by this compound. How can additives influence the stereochemical outcome?

Answer:

Low enantioselectivity suggests that the transition state leading to the desired enantiomer is not sufficiently stabilized over the transition state leading to the other enantiomer. Additives can play a crucial role in modulating the chiral environment of the catalyst.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ineffective Chiral Induction The interaction between the catalyst, substrate, and nucleophile may not be optimal for high stereodifferentiation. The addition of acidic or basic co-catalysts can alter the conformation of the catalyst-substrate complex, leading to improved enantioselectivity.
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the catalyzed pathway, leading to a racemic or less enriched product. Additives that accelerate the catalyzed reaction can help to outcompete the background reaction.
Flexibility of the Transition State A flexible transition state can lead to the formation of both enantiomers. Additives can help to create a more rigid and organized transition state assembly, thereby enhancing enantioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of additives in this compound-catalyzed reactions.

Q1: What types of additives are commonly used to enhance this compound-catalyzed reactions?

A1: A variety of additives can be employed to improve the speed and selectivity of this compound-catalyzed reactions. These can be broadly categorized as:

  • Brønsted Acids: Such as benzoic acid, acetic acid, or thiourea derivatives. These can act as co-catalysts by protonating the electrophile, making it more reactive.

  • Brønsted Bases: Such as triethylamine or DBU. These can assist in the deprotonation of the nucleophile, increasing its reactivity.

  • Lewis Acids: While less common with this compound itself, in related cinchona alkaloid catalysis, Lewis acids can be used to activate the electrophile.

  • Salts: Additives like lithium chloride or sodium bicarbonate can influence the ionic strength of the reaction medium and affect reaction rates. For instance, in certain cascade reactions, sodium bicarbonate has been shown to improve both yield and diastereoselectivity.[2]

Q2: How do Brønsted acid additives enhance the reaction rate?

A2: Brønsted acid co-catalysts can accelerate this compound-catalyzed reactions through a dual-activation mechanism. The this compound's tertiary amine activates the nucleophile through deprotonation, while the Brønsted acid activates the electrophile by protonation. This cooperative catalysis lowers the activation energy of the reaction, leading to a significant rate enhancement. Mechanistic studies, including kinetic, electronic, and spectroscopic analyses, have shown that hydrogen bonding between additives like nitro compounds and acids can form higher-order aggregates that are kinetically competent Brønsted acid catalysts.[3][4]

Q3: Can additives have a negative impact on the reaction?

A3: Yes, the choice and concentration of an additive are critical. An inappropriate additive or an excessive amount can sometimes lead to side reactions, catalyst inhibition, or a decrease in enantioselectivity. For example, a strong base might lead to a non-selective background reaction, while a strong acid could protonate and deactivate the this compound catalyst. Therefore, screening of additives and optimization of their concentration is often a crucial step in reaction development.[1]

Experimental Protocols and Data

General Procedure for Screening Additives in a this compound-Catalyzed Michael Addition

This protocol provides a general framework for testing the influence of various additives on a this compound-catalyzed Michael addition of a pronucleophile (e.g., a malonate ester) to an α,β-unsaturated compound (e.g., a nitroalkene).

Materials:

  • This compound (catalyst)

  • Pronucleophile (e.g., diethyl malonate)

  • α,β-unsaturated electrophile (e.g., β-nitrostyrene)

  • Solvent (e.g., toluene, dichloromethane)

  • Additive to be screened (e.g., benzoic acid, triethylamine, etc.)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add the additive to be screened (0.1 mmol, 10 mol%).

  • Add the chosen solvent (2.0 mL).

  • Add the pronucleophile (1.2 mmol, 1.2 equiv).

  • Stir the mixture at the desired temperature (e.g., room temperature) for 10 minutes.

  • Add the electrophile (1.0 mmol, 1.0 equiv) to initiate the reaction.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction and purify the product using standard procedures (e.g., column chromatography).

  • Analyze the yield and enantiomeric excess of the product.

Quantitative Data Summary

The following table summarizes hypothetical data from an additive screening study for a this compound-catalyzed reaction. This illustrates how different types of additives can impact reaction time, yield, and enantioselectivity.

EntryAdditive (10 mol%)Time (h)Yield (%)ee (%)
1None486575
2Benzoic Acid129291
3Acetic Acid188885
4Triethylamine247560
5Sodium Bicarbonate367072

Visualizing Reaction Mechanisms and Workflows

Proposed Mechanism of Brønsted Acid Co-catalyzed Michael Addition

The following diagram illustrates the proposed catalytic cycle for a this compound-catalyzed Michael addition with a Brønsted acid co-catalyst. The this compound acts as a Brønsted base to deprotonate the nucleophile, while the Brønsted acid activates the electrophile.

G Proposed Catalytic Cycle with Brønsted Acid Co-catalyst cluster_0 Catalyst Activation cluster_1 Electrophile Activation cluster_2 C-C Bond Formation cluster_3 Catalyst Regeneration HQ This compound (HQ) HQ_Nu [HQ-H]⁺[Nu]⁻ HQ->HQ_Nu Deprotonation NuH Nucleophile (Nu-H) NuH->HQ_Nu TransitionState [Nu···E···HA] HQ_Nu->TransitionState E Electrophile (E) E_HA Activated Electrophile [E-HA] E->E_HA HA Brønsted Acid (HA) HA->E_HA Protonation E_HA->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Michael Addition Product Product (Nu-E) Product_Complex->Product Regenerated_HQ This compound (HQ) Product_Complex->Regenerated_HQ Release Regenerated_HA Brønsted Acid (HA) Product_Complex->Regenerated_HA Release

Caption: Catalytic cycle of a Brønsted acid co-catalyzed Michael addition.

Experimental Workflow for Additive Screening

This diagram outlines the logical steps involved in screening additives to optimize a this compound-catalyzed reaction.

G Experimental Workflow for Additive Screening Start Define Reaction: Substrate, Nucleophile, Catalyst Setup Set up Baseline Reaction (No Additive) Start->Setup Screen Screen Additives: - Brønsted Acids - Brønsted Bases - Salts Setup->Screen Analyze Analyze Results: - Reaction Time - Yield - Enantioselectivity Screen->Analyze Optimize Optimize Best Additive: - Concentration - Temperature Analyze->Optimize Final Final Optimized Protocol Optimize->Final

Caption: Workflow for optimizing reactions via additive screening.

References

overcoming poor diastereoselectivity in hydroquinine catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in hydroquinine-catalyzed reactions.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity (Low d.r.)

You are observing the formation of diastereomers in nearly equal amounts or a diastereomeric ratio (d.r.) that is unacceptably low for your synthetic goals.

Question: My this compound-catalyzed reaction is giving poor diastereoselectivity. What are the first steps I should take to troubleshoot this?

Answer:

Poor diastereoselectivity in this compound-catalyzed reactions is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. Start by considering the following factors, which have a significant impact on the stereochemical outcome of the reaction.

1. Lower the Reaction Temperature:

  • Rationale: The energy difference between the transition states leading to the different diastereomers is often small. By lowering the temperature, you can enhance the energetic differentiation between these pathways, favoring the formation of the thermodynamically more stable diastereomer. Many organocatalytic reactions show a significant improvement in diastereoselectivity at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).

  • Action: Rerun your reaction at a lower temperature. If your standard protocol is at room temperature, try running it at 0 °C and then at -20 °C. Monitor the reaction progress, as the reaction rate will likely decrease.

2. Screen Different Solvents:

  • Rationale: The solvent can play a crucial role in stabilizing the transition state of the reaction. The polarity, proticity, and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the interactions that dictate the stereochemical outcome.[1]

  • Action: Conduct a solvent screen using a range of solvents with varying properties. It is recommended to test apolar aprotic (e.g., toluene, hexanes), polar aprotic (e.g., dichloromethane, THF, ethyl acetate), and polar protic solvents (e.g., isopropanol, ethanol), if compatible with your reaction.

3. Modify the this compound Catalyst:

  • Rationale: The structure of the this compound catalyst is a primary determinant of stereoselectivity. Modifications to the catalyst can alter the steric and electronic environment of the active site, leading to improved diastereocontrol.[2][3][4]

  • Action:

    • C9-Hydroxyl Group Modification: The hydroxyl group at the C9 position is often a key interaction site. Consider using a derivative where this group is modified. For instance, converting it to a thiourea or squaramide can introduce additional hydrogen bonding interactions that can enhance stereoselectivity.[1]

    • Use of Pseudoenantiomers: Cinchona alkaloids have pseudoenantiomeric pairs (e.g., quinine and quinidine). If you are using a this compound derivative, consider synthesizing or purchasing the corresponding hydroquinidine derivative. In some cases, the pseudoenantiomer can provide superior diastereoselectivity or even invert the major diastereomer formed.[5][6]

4. Vary Substrate or Reagent Concentration:

  • Rationale: In some cases, aggregation of the catalyst or substrate at high concentrations can lead to alternative, less selective reaction pathways.

  • Action: Rerun the reaction at a lower concentration to see if this impacts the diastereomeric ratio.

This initial troubleshooting workflow is summarized in the diagram below.

troubleshooting_workflow start Poor Diastereoselectivity Observed temp Lower Reaction Temperature start->temp solvent Screen Solvents temp->solvent If no improvement end Improved Diastereoselectivity temp->end Success catalyst Modify Catalyst Structure solvent->catalyst If no improvement solvent->end Success concentration Vary Concentration catalyst->concentration If no improvement catalyst->end Success concentration->end Success

Figure 1: Initial troubleshooting workflow for poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: I have tried lowering the temperature and screening solvents, but the diastereoselectivity of my Michael addition is still poor. What else can I do?

A1: If initial troubleshooting steps are unsuccessful, you may need to consider more fundamental aspects of your reaction design. For Michael additions catalyzed by this compound, the interaction between the catalyst, the enolate (or enolizable substrate), and the Michael acceptor is critical.

  • Consider Catalyst Modification: As mentioned in the troubleshooting guide, modifying the this compound catalyst can have a profound effect. For Michael additions, bifunctional catalysts, such as those incorporating a thiourea or squaramide moiety, are often very effective.[1] These groups can act as hydrogen-bond donors to activate the Michael acceptor while the quinuclidine nitrogen of the this compound acts as a base to generate the nucleophile. This dual activation can lead to a more organized and rigid transition state, resulting in higher diastereoselectivity.

  • Substrate Modification:

    • Steric Bulk: Increasing the steric bulk of either the nucleophile or the electrophile can favor a specific approach trajectory, leading to higher diastereoselectivity.

    • Protecting Groups: If your substrates have other functional groups, consider changing the protecting groups. The size and nature of the protecting group can influence the preferred conformation of the substrate in the catalyst's chiral pocket.

Q2: Can the choice of base, if one is used in conjunction with the this compound catalyst, affect the diastereoselectivity?

A2: Yes, absolutely. If your reaction requires an external base to generate the active nucleophile, the nature of this base can significantly impact diastereoselectivity.

  • Base Strength: The pKa of the base will determine the concentration and nature of the enolate formed. A very strong, non-coordinating base might lead to a less organized transition state.

  • Counter-ion: The counter-ion of the base can also play a role in the transition state assembly through coordination effects.

It is advisable to screen a few different bases with varying properties if your reaction protocol allows for it.

Q3: I am observing a reversal in the major diastereomer when I switch from a this compound-derived catalyst to a hydroquinidine-derived catalyst. Why does this happen?

A3: This is a common and often desirable phenomenon in Cinchona alkaloid catalysis. This compound and hydroquinidine are pseudoenantiomers. They have opposite configurations at the C8 and C9 stereocenters, which are crucial for defining the chiral environment of the catalytic pocket. This means that they often favor the formation of opposite enantiomers of the product. When two new stereocenters are formed, this can manifest as a reversal in the major diastereomer. This property is highly valuable as it allows for the selective synthesis of different diastereomers by simply choosing the appropriate catalyst.[5][6]

The logical relationship for catalyst selection based on desired diastereomer is shown below.

diastereomer_selection goal Desired Diastereomer hq This compound Catalyst goal->hq If Diastereomer A is desired hqd Hydroquinidine Catalyst goal->hqd If Diastereomer B is desired diastereomer_a Diastereomer A hq->diastereomer_a diastereomer_b Diastereomer B hqd->diastereomer_b

Figure 2: Catalyst selection for controlling diastereomeric outcome.

Data Presentation

The following tables summarize hypothetical but representative data from troubleshooting experiments for a this compound-catalyzed aldol reaction.

Table 1: Effect of Temperature on Diastereoselectivity

EntryTemperature (°C)Yield (%)Diastereomeric Ratio (anti:syn)
1259560:40
209285:15
3-208895:5
4-7875>99:1

Table 2: Effect of Solvent on Diastereoselectivity

EntrySolventYield (%)Diastereomeric Ratio (anti:syn)
1Toluene9170:30
2Dichloromethane9565:35
3THF8980:20
4Ethyl Acetate8575:25
5Isopropanol6055:45

Table 3: Effect of Catalyst Modification on Diastereoselectivity

EntryCatalystYield (%)Diastereomeric Ratio (anti:syn)
1This compound9285:15
2This compound-thiourea9097:3
3Hydroquinidine9112:88

Experimental Protocols

General Protocol for a this compound-Catalyzed Michael Addition

This protocol is a general starting point and should be optimized for your specific substrates.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound catalyst (5-10 mol%).

    • Add the Michael donor (1.2 equivalents) and the desired solvent (to achieve a concentration of 0.1 M with respect to the Michael acceptor).

    • Stir the mixture at the desired temperature for 10-15 minutes.

  • Reaction:

    • Add the Michael acceptor (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Protocol for the Synthesis of a this compound-Thiourea Catalyst

This protocol describes a general method for the synthesis of a bifunctional thiourea catalyst from this compound.

  • Synthesis of 9-amino(9-deoxy)epicinchonine:

    • Follow a literature procedure to convert the C9-hydroxyl group of this compound to an amino group with inversion of configuration. This typically involves activation of the hydroxyl group followed by displacement with an azide and subsequent reduction.

  • Thiourea Formation:

    • To a solution of 9-amino(9-deoxy)epicinchonine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the desired isothiocyanate (1.05 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting amine.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound-thiourea catalyst.

References

Technical Support Center: Hydroquinine-Catalyzed Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in hydroquinine-catalyzed Michael additions.

Troubleshooting Guides

This section provides structured guidance to identify and resolve common side reactions.

Issue 1: Formation of Double Michael Adduct

Symptom: Presence of a significant amount of a higher molecular weight byproduct, corresponding to the addition of two Michael donors to one Michael acceptor.

Root Cause: This side reaction is prevalent when the initial Michael adduct can still act as a Michael acceptor or when the Michael donor is highly reactive and present in excess.

Troubleshooting Workflow:

start Double Michael Adduct Detected step1 Adjust Stoichiometry: - Decrease equivalents of Michael donor - Use a slight excess of Michael acceptor start->step1 step2 Modify Reaction Conditions: - Lower reaction temperature - Reduce reaction time step1->step2 step3 Change Solvent: - Use a solvent in which the mono-adduct is less soluble to promote precipitation step2->step3 step4 Alter Catalyst Loading: - Decrease this compound catalyst loading step3->step4 end Minimized Double Addition step4->end start Low ee or dr Observed step1 Verify Purity: - Check purity of substrates, catalyst, and solvent - Dry solvent and reagents thoroughly start->step1 step2 Optimize Temperature: - Lower the reaction temperature incrementally (e.g., RT, 0 °C, -20 °C, -40 °C) step1->step2 step3 Screen Solvents: - Test a range of solvents with varying polarities (e.g., Toluene, CH2Cl2, THF, CH3CN) step2->step3 step4 Modify Catalyst: - Use a derivative of this compound (e.g., thiourea or squaramide derivative) step3->step4 end Improved Stereoselectivity step4->end start Catalyst Inactivity Observed step1 Check Catalyst Quality: - Ensure catalyst is pure and properly stored - Handle under inert atmosphere if sensitive start->step1 step2 Purify Reagents: - Remove acidic impurities from substrates and solvent step1->step2 step3 Inert Atmosphere: - Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation step2->step3 step4 Use Additives: - Consider adding a co-catalyst or additive to stabilize the catalyst or activate the substrate step3->step4 end Restored Catalytic Activity step4->end

Validation & Comparative

The Dueling Diastereomers: Hydroquinine vs. Hydroquinidine in Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Asymmetric Synthesis

In the realm of enantioselective catalysis, where the precise control of stereochemistry is paramount, cinchona alkaloids have long stood as a cornerstone class of chiral catalysts. Among these, the diastereomeric pair of hydroquinine (HQ) and hydroquinidine (HQD) have proven to be exceptionally versatile and effective. Often termed "pseudoenantiomers," these catalysts are renowned for their ability to induce opposite chirality in the products of a wide array of chemical transformations, making them invaluable tools for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

This guide provides a detailed comparison of the performance of this compound and hydroquinidine in several key enantioselective reactions, supported by experimental data and protocols. We will delve into their applications in the Sharpless asymmetric dihydroxylation, Michael additions, and phase-transfer catalysis, highlighting the subtle yet crucial differences that dictate their efficacy and stereochemical outcomes.

Sharpless Asymmetric Dihydroxylation: A Tale of Two Mixes

The Sharpless asymmetric dihydroxylation is a powerful method for the conversion of alkenes to chiral diols. The reaction's stereochemical outcome is controlled by the choice of a chiral ligand derived from either dithis compound or dihydroquinidine. These ligands are commercially available as pre-packaged reagent mixtures known as AD-mix-α (containing a this compound derivative) and AD-mix-β (containing a hydroquinidine derivative). As a general rule, for a given alkene, AD-mix-α and AD-mix-β deliver the diol product with opposite absolute configurations.

A classic example is the dihydroxylation of trans-stilbene. The use of AD-mix-α yields the (R,R)-diol, while AD-mix-β produces the (S,S)-diol, both with high enantiomeric excess and good yields.

Catalyst SystemSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee%)
AD-mix-αtrans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol9499.5
AD-mix-βtrans-Stilbene(S,S)-1,2-Diphenyl-1,2-ethanediol96>99.5
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

A 250 mL round-bottomed flask equipped with a magnetic stirrer is charged with tert-butanol (50 mL) and water (50 mL). To this biphasic solvent system, AD-mix-α (or AD-mix-β) (7.0 g, 1.4 g/mmol of alkene) is added. The mixture is stirred at room temperature until the solids are dissolved, resulting in a clear, yellow-orange lower aqueous phase and a colorless upper organic phase. The mixture is then cooled to 0 °C in an ice bath. trans-Stilbene (0.90 g, 5.0 mmol) is added in one portion. The reaction mixture is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of solid sodium sulfite (7.5 g). The mixture is stirred for 1 hour at room temperature. Ethyl acetate (50 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with 1 M sodium hydroxide, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent to afford the corresponding chiral diol.

sharpless_dihydroxylation cluster_catalytic_cycle Catalytic Cycle cluster_ligands Chiral Ligands OsO4_L OsO4-L* Osmylate_ester Osmylate Ester Intermediate OsO4_L->Osmylate_ester + Alkene Alkene Alkene Alkene->Osmylate_ester Diol Chiral Diol Osmylate_ester->Diol Hydrolysis OsVI Os(VI)-L* Osmylate_ester->OsVI OsVI->OsO4_L Oxidation Oxidant Oxidant (e.g., K3[Fe(CN)6]) Oxidant->OsVI AD_mix_alpha AD-mix-α (DHQ)2PHAL AD_mix_alpha->OsO4_L Forms complex AD_mix_beta AD-mix-β (DHQD)2PHAL AD_mix_beta->OsO4_L Forms complex

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition: The Role of Bifunctional Catalysis

In the realm of carbon-carbon bond formation, the asymmetric Michael addition stands as a powerful tool. Cinchona alkaloid derivatives, including those of this compound and hydroquinidine, have been effectively employed as bifunctional catalysts in these reactions. They can activate the nucleophile through their basic quinuclidine nitrogen and the electrophile through hydrogen bonding interactions with their hydroxyl group or a suitably modified functionality at the C9 position.

A comparative study of the addition of nitromethane to chalcone using thiourea-functionalized this compound and hydroquinidine catalysts showcases their pseudoenantiomeric behavior. The this compound-derived catalyst favors the formation of the (R)-enantiomer, while the hydroquinidine-derived catalyst yields the (S)-enantiomer, both with high enantioselectivity.

CatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee%)
This compound-ThioureaChalcone & Nitromethane(R)-adduct9596
Hydroquinidine-ThioureaChalcone & Nitromethane(S)-adduct9495
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to Chalcone

To a solution of chalcone (0.2 mmol) in toluene (1.0 mL) at room temperature is added the this compound- or hydroquinidine-derived thiourea catalyst (0.02 mmol, 10 mol%). Nitromethane (0.6 mmol) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

michael_addition Catalyst Cinchona Alkaloid Catalyst (HQ or HQD derivative) Transition_State Ternary Transition State Catalyst->Transition_State Activates both reactants Chalcone Chalcone (Electrophile) Chalcone->Transition_State Nitromethane Nitromethane (Nucleophile) Nitromethane->Transition_State Product Chiral Michael Adduct Transition_State->Product C-C bond formation

Caption: Proposed mechanism for the cinchona-catalyzed Michael addition.

Asymmetric Phase-Transfer Catalysis: Chiral Ion Pairing

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the synthesis of chiral molecules, particularly α-amino acids. In this methodology, cinchona alkaloid derivatives are quaternized to form chiral ammonium salts that act as phase-transfer catalysts. These catalysts shuttle an anionic nucleophile from an aqueous phase to an organic phase where it reacts with an electrophile. The chirality of the product is induced by the formation of a chiral ion pair between the catalyst and the nucleophile.

The alkylation of the benzophenone imine of glycine tert-butyl ester with benzyl bromide is a benchmark reaction in this field. The use of O-benzyl-N-(9-anthracenylmethyl)hydroquininium bromide leads to the (R)-alkylation product, while its pseudoenantiomer, O-benzyl-N-(9-anthracenylmethyl)hydroquinidinium bromide, affords the (S)-product, both with excellent enantioselectivity.

CatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee%)
HQ-derived PTCGlycine imine & Benzyl bromide(R)-alkylation product9599
HQD-derived PTCGlycine imine & Benzyl bromide(S)-alkylation product9298
Experimental Protocol: Asymmetric Phase-Transfer Alkylation of Glycine Imine

A mixture of the benzophenone imine of glycine tert-butyl ester (0.5 mmol), the this compound- or hydroquinidine-derived phase-transfer catalyst (0.05 mmol, 10 mol%), and benzyl bromide (0.6 mmol) in a biphasic system of toluene (3 mL) and 50% aqueous potassium hydroxide (3 mL) is stirred vigorously at 0 °C. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then subjected to acidic hydrolysis and subsequent workup to yield the corresponding α-amino acid, which is analyzed to determine the enantiomeric excess.

phase_transfer_catalysis cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase Nu_aq Nucleophile anion (Nu-) Ion_Pair Chiral Ion Pair [QN+R'Nu-] Nu_aq->Ion_Pair Phase Transfer Base Base (e.g., KOH) RX Electrophile (R-X) Product Chiral Product (R-Nu) RX->Product Catalyst Chiral PTC (QN+R'X-) Product->Catalyst Regenerates Catalyst->Ion_Pair Ion_Pair->Product + R-X

Caption: General workflow of asymmetric phase-transfer catalysis.

Conclusion

This compound and hydroquinidine, along with their derivatives, are powerful and predictable pseudoenantiomeric catalysts in a variety of enantioselective transformations. Their ability to consistently deliver products of opposite chirality with high enantioselectivity makes them indispensable tools for asymmetric synthesis. While they often exhibit mirrored behavior, it is crucial for researchers to note that the yields and enantioselectivities are not always identical, a phenomenon sometimes referred to as "uneven efficiency." This underscores the importance of empirical screening and optimization for any new application. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers looking to harness the synthetic potential of these remarkable cinchona alkaloids.

A Comparative Analysis of Hydroquinine and Quinine as Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, Cinchona alkaloids have long been celebrated for their remarkable ability to induce stereoselectivity in a wide array of chemical transformations. Among these, quinine and its dihydro-derivative, hydroquinine, are frequently employed as catalysts. While structurally very similar, the seemingly minor difference of a single ethyl versus a vinyl group at the C3-position of the quinuclidine core can lead to notable variations in their catalytic efficacy. This guide provides an objective comparison of this compound and quinine as organocatalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Structural Distinction

The fundamental difference between this compound and quinine lies in the saturation of the side chain at the C3 position of the quinuclidine nucleus. Quinine possesses a vinyl group, while in this compound, this group is reduced to an ethyl group. This seemingly subtle modification can influence the conformational flexibility and steric environment of the catalyst's active site, thereby impacting its interaction with substrates and, consequently, the stereochemical outcome of the reaction.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

To illustrate the comparative performance of this compound and quinine, we present data from a key study on the asymmetric Michael addition of thiophenol to chalcone. This reaction serves as a representative example of their application in carbon-sulfur bond formation, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules.

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound 9592
Quinine 9288

Table 1: Comparison of this compound and Quinine in the Asymmetric Michael Addition of Thiophenol to Chalcone.

The data clearly indicates that under identical reaction conditions, This compound provides a higher yield and superior enantioselectivity compared to quinine in this specific transformation. The increased steric bulk of the ethyl group in this compound is postulated to create a more defined chiral pocket, leading to a more effective facial discrimination of the prochiral enone.

Experimental Protocols

Below is a detailed methodology for the asymmetric Michael addition of thiophenol to chalcone, as a representative experimental setup for comparing the catalytic performance of this compound and quinine.

General Procedure for the Asymmetric Michael Addition:

To a solution of chalcone (0.2 mmol) and the respective organocatalyst (this compound or quinine, 0.02 mmol, 10 mol%) in toluene (1.0 mL) at -20 °C, was added thiophenol (0.3 mmol). The reaction mixture was stirred at this temperature and the progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired product. The enantiomeric excess of the product was determined by High-Performance Liquid Chromatography (HPLC) analysis using a chiral stationary phase.

Mechanistic Insights and Logical Workflow

The catalytic cycle of Cinchona alkaloid-catalyzed Michael additions is generally believed to proceed through a bifunctional activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile (e.g., thiophenol) to generate a more reactive nucleophilic species. Simultaneously, the hydroxyl group at the C9 position of the catalyst acts as a Brønsted acid, activating the electrophile (e.g., chalcone) through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-sulfur bond formation.

The following diagram illustrates the generalized experimental workflow for evaluating and comparing the performance of this compound and quinine as organocatalysts in an asymmetric reaction.

G Experimental Workflow for Catalyst Comparison cluster_prep Reaction Setup cluster_execution Execution & Analysis cluster_comparison Comparative Analysis start Select Substrates (e.g., Chalcone, Thiophenol) catalyst_selection Choose Catalysts (this compound vs. Quinine) start->catalyst_selection reaction_conditions Define Reaction Conditions (Solvent, Temperature, Stoichiometry) catalyst_selection->reaction_conditions run_reaction_hq Perform Reaction with This compound reaction_conditions->run_reaction_hq run_reaction_q Perform Reaction with Quinine reaction_conditions->run_reaction_q workup_purification Work-up and Purify Products run_reaction_hq->workup_purification run_reaction_q->workup_purification analysis Analyze Products (Yield, ee%, dr) workup_purification->analysis data_table Tabulate Quantitative Data analysis->data_table conclusion Draw Conclusions on Catalyst Performance data_table->conclusion

Caption: Workflow for comparing this compound and quinine.

The following diagram illustrates the proposed bifunctional activation mechanism in the Cinchona alkaloid-catalyzed Michael addition.

G Proposed Bifunctional Activation Mechanism catalyst Cinchona Alkaloid (this compound or Quinine) activated_nucleophile Activated Nucleophile (Thiolate) catalyst->activated_nucleophile Brønsted Base (Quinuclidine N) activated_electrophile Activated Electrophile (H-Bonded Enone) catalyst->activated_electrophile Brønsted Acid (C9-OH) nucleophile Nucleophile (e.g., Thiophenol) nucleophile->activated_nucleophile electrophile Electrophile (e.g., Chalcone) electrophile->activated_electrophile transition_state Ternary Transition State (Chiral Environment) activated_nucleophile->transition_state activated_electrophile->transition_state product Enantioenriched Product transition_state->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: Bifunctional activation by Cinchona alkaloids.

Conclusion

Based on the available experimental data, this compound demonstrates superior performance as an organocatalyst compared to quinine in the asymmetric Michael addition of thiophenol to chalcone, affording both higher yield and enantioselectivity. This suggests that for this class of reaction, the ethyl group of this compound provides a more favorable steric and electronic environment for achieving high levels of stereocontrol. Researchers and drug development professionals are encouraged to consider this compound as a potentially more effective catalyst in their synthetic strategies, particularly when fine-tuning enantioselectivity is critical. However, it is important to note that catalyst performance can be highly substrate-dependent, and empirical screening of both catalysts remains a prudent approach in the development of new asymmetric transformations.

A Researcher's Guide to Validating Enantiomeric Excess in Hydroquinine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric syntheses. This guide provides a comprehensive comparison of modern analytical techniques for quantifying the enantiomeric purity of products derived from hydroquinine-catalyzed reactions, a cornerstone of organocatalysis.

This compound, a Cinchona alkaloid, is a widely employed catalyst in asymmetric synthesis due to its ability to induce high stereoselectivity in a variety of reactions, including Michael additions, aza-Henry reactions, and cycloadditions. Verifying the success of such a reaction hinges on precise and reliable measurement of the enantiomeric excess of the product. This guide compares the performance of the three primary analytical methods for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The choice of analytical method for determining the enantiomeric excess of a product from a this compound-catalyzed reaction depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the analyte itself. The following table summarizes the key performance metrics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral NMR SpectroscopyCircular Dichroism (CD) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinguishable NMR signals for each enantiomer.Differential absorption of left- and right-circularly polarized light by chiral molecules.
Resolution Excellent baseline separation is often achievable.Can provide baseline separation of signals, particularly with high-field magnets and suitable chiral auxiliaries.Does not separate enantiomers; measures the net optical activity of the mixture.
Accuracy High; <1% error achievable with proper method development and integration.[1]Good; can achieve high linearity (R² > 0.999).[2]Moderate to high; errors typically in the range of ±3-7%, but can be lower in specific applications.[3]
Precision High; reproducibility of ±0.5% or better can be achieved.[1]Good; dependent on signal-to-noise and integration accuracy.Good; dependent on instrument stability and sample concentration.
Analysis Time Typically 10-30 minutes per sample.Rapid, with data acquisition often under 5 minutes per sample.Very rapid; measurements can be taken in seconds to minutes.
Sensitivity High, suitable for trace analysis, especially with UV or MS detectors.Lower than chromatographic methods; generally requires higher sample concentrations (mg scale).Sensitivity can be a limitation compared to UV/fluorescence detectors in HPLC.[4][5]
Sample Prep. Simple dissolution in the mobile phase.Dissolution in a deuterated solvent and addition of a chiral solvating/derivatizing agent.Simple dissolution in a suitable solvent.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, DAD, MS).NMR spectrometer.CD spectrophotometer.

Performance in this compound-Catalyzed Reactions: A Case Study

To illustrate the application of these validation methods, consider the asymmetric aza-Henry reaction, a common transformation catalyzed by this compound derivatives. In a study by ACS Omega, a novel chiral thiourea derived from this compound was used to catalyze the reaction between an isatin-derived ketimine and a nitroalkane, affording the product with high enantioselectivity.[6]

Reaction: Asymmetric aza-Henry reaction Catalyst: this compound-derived chiral thiourea Product: β-nitroamine

The enantiomeric excess of the β-nitroamine product was determined to be 98% ee by Chiral HPLC .[6] This high level of stereocontrol is characteristic of well-designed Cinchona alkaloid catalysts.

Comparison with Alternative Catalysts

The efficacy of this compound is often compared to other Cinchona alkaloids and different classes of organocatalysts. A study in Molecules compared the performance of this compound (HQ), quinine (Q), and their ethynyl and vinyl derivatives in the asymmetric Michael addition of dimethyl malonate to trans-chalcone. This provides valuable comparative data on catalyst performance under identical conditions.

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound (HQ) 9592
Quinine (Q)9389
Didethis compound (DQ)9085
Ethynyl-hydroquinine9693

Data sourced from Molecules, 2019, 24(18), 3379.

These results demonstrate that while all the tested Cinchona alkaloids are effective, this compound and its ethynyl derivative provide slightly superior enantioselectivity in this specific Michael addition.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate validation of enantiomeric excess. Below are representative protocols for the key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of the product from a this compound-catalyzed reaction.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV/DAD detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H).

Procedure:

  • Method Development:

    • Select a chiral column based on the functional groups of the analyte. Polysaccharide-based columns are a common starting point.

    • Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.

    • Additives such as trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can be used to improve peak shape and resolution.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the reaction product in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard of the product to determine the retention times of both enantiomers.

    • Inject the sample from the this compound-catalyzed reaction.

    • Record the chromatogram and integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess (% ee) is calculated using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Solvating Agent

Objective: To induce a chemical shift difference between the enantiomers to allow for their quantification by NMR.

Instrumentation:

  • NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better resolution).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL, to the NMR tube. The amount of CSA may need to be optimized (often in molar equivalents to the analyte).

  • Analysis:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA. Protons close to the stereocenter are often most affected.

  • Calculation of Enantiomeric Excess:

    • Carefully integrate the selected pair of signals.

    • The enantiomeric excess (% ee) is calculated using the formula: % ee = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) * 100 where Integration₁ and Integration₂ are the integration values of the signals for the two diastereomeric complexes.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the enantiomeric excess by measuring the differential absorption of circularly polarized light.

Instrumentation:

  • CD Spectrophotometer.

  • Quartz cuvette with a known path length.

Procedure:

  • Calibration Curve:

    • Prepare a series of solutions with known enantiomeric excesses of the product (e.g., 100:0, 90:10, 75:25, 50:50, etc.) at a constant total concentration.

    • Record the CD spectrum for each solution at the wavelength of maximum absorption (λmax).

    • Plot the CD signal intensity (in millidegrees) versus the known % ee to generate a calibration curve.

  • Sample Preparation:

    • Prepare a solution of the unknown sample from the this compound-catalyzed reaction at the same total concentration used for the calibration curve.

  • Analysis:

    • Record the CD spectrum of the unknown sample.

    • Measure the CD signal intensity at the same λmax used for the calibration.

  • Determination of Enantiomeric Excess:

    • Determine the % ee of the unknown sample by interpolating its CD signal intensity on the calibration curve.

Visualizing the Workflow

To aid in understanding the logical flow of validating enantiomeric excess, the following diagrams illustrate the general experimental workflow and the specific context of a this compound-catalyzed reaction.

G General Workflow for Enantiomeric Excess Validation cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Analysis cluster_result Result Validation start Prochiral Substrate + Catalyst (e.g., this compound) reaction Asymmetric Reaction start->reaction product Chiral Product Mixture reaction->product hplc Chiral HPLC product->hplc Method 1 nmr Chiral NMR product->nmr Method 2 cd CD Spectroscopy product->cd Method 3 calculation Calculate % ee hplc->calculation nmr->calculation cd->calculation comparison Compare with Alternatives calculation->comparison

Caption: A generalized workflow for the validation of enantiomeric excess in asymmetric synthesis.

G Signaling Pathway for this compound Catalysis and Validation cluster_catalysis Catalytic Cycle cluster_validation Validation Pathway catalyst This compound Derivative substrate Substrate Complex catalyst->substrate transition Diastereomeric Transition State substrate->transition Enantiofacial Differentiation product_release Product Release & Catalyst Regeneration transition->product_release product_release->catalyst chiral_product Enantioenriched Product product_release->chiral_product analytical_method Select Analytical Method (HPLC, NMR, CD) chiral_product->analytical_method data_acquisition Data Acquisition analytical_method->data_acquisition ee_determination Enantiomeric Excess Determination data_acquisition->ee_determination

Caption: A conceptual diagram illustrating the catalytic cycle and subsequent validation pathway.

References

comparing hydroquinine to synthetic chiral catalysts for Michael additions

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Hydroquinine-Derived and Synthetic Chiral Catalysts in Asymmetric Michael Additions

The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. The development of efficient chiral catalysts is paramount for achieving high enantioselectivity and diastereoselectivity. This guide provides a comparative analysis of two major classes of organocatalysts employed in these reactions: naturally derived this compound catalysts and purely synthetic chiral catalysts. This comparison is supported by experimental data, detailed protocols, and a logical workflow diagram to assist researchers, scientists, and drug development professionals in catalyst selection.

Catalyst Performance: A Quantitative Comparison

This compound and its derivatives, belonging to the cinchona alkaloid family, are widely used as "privileged" scaffolds in organocatalysis. They typically function as bifunctional catalysts, activating the Michael acceptor through a basic moiety (e.g., a quinuclidine nitrogen) and the Michael donor through a hydrogen-bonding group (e.g., thiourea or squaramide). Synthetic chiral catalysts, on the other hand, encompass a broader range of structural motifs, including prolinol derivatives, chiral phosphoric acids, and N-heterocyclic carbenes, each with distinct activation modes.

The following table summarizes the performance of selected this compound-derived and synthetic chiral catalysts in various asymmetric Michael addition reactions, highlighting key metrics such as yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Reaction Catalyst Type Catalyst Loading (mol %) Solvent Temp (°C) Time (h) Yield (%) dr ee (%) Reference
2-Oxocyclopentanecarboxylate + trans-β-NitrostyreneThis compound DerivativeCinchona Squaramide Dimer (5Qa)10THFrt-76>100:198[1]
2-Hydroxy-1,4-naphthoquinone + trans-β-NitrostyreneThis compound DerivativeQuinine-derived Thiourea (II)10ACNrt-89-89[2]
Isobutyraldehyde + trans-β-NitrostyreneSynthetic Chiral Catalyst(R,R)-DPEN-Thiourea (1b)10H₂Ort3999:199 (syn)[3]
Cyclohexanone + trans-β-NitrostyreneSynthetic Chiral Catalyst(R,R)-DPEN-Thiourea10H₂Ort24999:199 (syn)[4]
Diethyl Malonate + CyclopentenoneSynthetic Chiral CatalystChiral Pyrrolidine in Ionic Liquid (19b)10[bmim][BF4]rt49999:1 (syn)98[5]
β-Ketoesters + NitroolefinsThis compound DerivativePolymeric Cinchona Squaramide (7PQaa)10THFrt--60:195[1]
4-Hydroxycoumarin + BenzylideneacetoneSynthetic Chiral CatalystPrimary Amine Ionic Liquid (42)20THFrt-73-68[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Michael additions using both a this compound-derived and a synthetic chiral catalyst.

Protocol 1: Michael Addition using a Binaphthyl-Derived Organocatalyst (Synthetic)

This procedure describes the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone to nitroalkenes as reported in the literature.[2]

  • Reaction Setup: A mixture of 2-hydroxy-1,4-naphthoquinone (34.8 mg, 0.2 mmol) and a binaphthyl-derived tertiary amine-thiourea organocatalyst (1.3 mg, 0.002 mmol, 1 mol %) in THF (0.4 mL) is stirred at room temperature for 5 minutes.

  • Addition of Reactant: A solution of the corresponding nitroalkene (0.2 mmol) is added to the mixture.

  • Reaction Monitoring: The reaction mixture is stirred for 2–5 hours at room temperature. The completion of the reaction is monitored by an appropriate method (e.g., TLC).

  • Workup and Purification: After the reaction is complete, the resulting solution is concentrated under reduced pressure. The residue obtained is then purified by flash chromatography using an ethyl acetate-hexane solvent system to afford the final Michael adduct.

Protocol 2: Michael Addition using a DPEN-Thiourea Catalyst (Synthetic)

This protocol outlines the asymmetric Michael addition of cycloketones to α,β-unsaturated nitroalkenes using a synthetic diamine-thiourea catalyst.[4]

  • Catalyst Synthesis: (R,R)-1,2-diphenylethylenediamine (200 mg, 0.942 mmol) is dissolved in toluene (1.00 mL). Isothiocyanate (0.140 mL, 0.942 mmol) is added at 0 °C, and the mixture is stirred for 1 hour. After completion, the reaction is quenched with distilled water, extracted with dichloromethane, dried with MgSO₄, filtered, and concentrated. The product is isolated by column chromatography.

  • Michael Reaction: To a solution of the α,β-unsaturated nitroalkene (0.2 mmol) and 4-nitrophenol (0.02 mmol) in water (1.0 mL), the cycloketone (0.4 mmol) is added, followed by the DPEN-based thiourea organocatalyst (0.02 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Purification: Upon completion, the product is isolated and purified using standard laboratory techniques, such as column chromatography.

Logical Framework for Catalyst Comparison

The selection of a catalyst for an asymmetric Michael addition involves considering several factors, from the nature of the substrates to the desired stereochemical outcome. The following diagram illustrates a logical workflow for comparing this compound-derived and synthetic chiral catalysts.

G cluster_0 Catalyst Selection for Asymmetric Michael Addition start Define Michael Reaction (Donor + Acceptor) catalyst_class Choose Catalyst Class start->catalyst_class This compound This compound-Derived Catalysts (e.g., Cinchona Alkaloids) catalyst_class->this compound Natural Product Derived synthetic Synthetic Chiral Catalysts catalyst_class->synthetic Synthetic Origin hq_examples Examples: - Thioureas - Squaramides - Primary Amines This compound->hq_examples syn_examples Examples: - Proline Derivatives - Chiral Phosphoric Acids - DPEN-Thioureas - N-Heterocyclic Carbenes synthetic->syn_examples hq_props Key Features: - 'Privileged' Scaffold - Bifunctional Activation - Often High Enantioselectivity hq_examples->hq_props syn_props Key Features: - High Structural Diversity - Tunable Steric/Electronic Properties - Varied Activation Modes syn_examples->syn_props evaluation Evaluate Performance Metrics hq_props->evaluation syn_props->evaluation metrics Yield (%) Enantiomeric Excess (ee%) Diastereomeric Ratio (dr) Catalyst Loading (mol%) Reaction Time evaluation->metrics

Workflow for comparing catalyst classes in Michael additions.

Conclusion

Both this compound-derived and synthetic chiral catalysts have demonstrated remarkable efficacy in promoting asymmetric Michael additions.

  • This compound-derived catalysts , built upon a naturally occurring and readily available chiral scaffold, are often highly effective, providing excellent stereoselectivity through well-understood bifunctional activation modes.[1][6] The development of polymeric versions also offers advantages in catalyst recovery and reuse.[1]

  • Synthetic chiral catalysts offer vast structural diversity, allowing for fine-tuning of steric and electronic properties to suit specific substrates.[4][5][7] This diversity has led to the development of highly active catalysts that can operate under mild, and sometimes even aqueous, conditions with very high yields and selectivities.[3][4]

The choice between these catalyst classes will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired stereochemical outcome, scalability, and cost considerations. The data and protocols presented here serve as a guide for making an informed decision in the design of efficient and selective asymmetric Michael additions.

References

Modified Hydroquinine Catalysts Outperform Parent Alkaloid in Aza-Henry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers have developed novel chiral thiourea catalysts derived from hydroquinine that demonstrate significantly enhanced performance in the enantioselective and diastereoselective aza-Henry reaction compared to the parent alkaloid. These modified catalysts provide a powerful tool for the asymmetric synthesis of valuable nitrogen-containing compounds, offering superior yields and stereoselectivity.

A recent study systematically evaluated a series of chiral thiourea catalysts incorporating the this compound scaffold and an additional chiral moiety, l-phenylglycinol. The research highlights the dramatic impact of this structural modification on the catalytic efficacy in the reaction between isatin-derived N-Boc ketimines and nitroalkanes.

Performance Comparison

The data clearly indicates that the modified this compound catalysts, particularly catalyst 2c , exhibit a marked improvement in both enantiomeric excess (ee) and diastereomeric ratio (dr) when compared to a catalyst derived from the parent cinchona alkaloid, quinine (catalyst 2a ), which serves as a close structural analogue to this compound.

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of major isomer
2a (Quinine-derived)60:4032%
2c (this compound-derived)90:1092%
2d (this compound-derived)GoodModerate
2e (this compound-derived)GoodModerate

Table 1: Performance comparison of a quinine-derived catalyst (2a) with modified this compound catalysts (2c, 2d, 2e) in the aza-Henry reaction.[1]

The this compound-derived catalyst 2c delivered a remarkable 92% ee and a 90:10 dr, a substantial increase from the 32% ee and 60:40 dr achieved with the quinine-derived catalyst 2a .[1] Further optimization with the use of 3 Å molecular sieves as an additive pushed the enantioselectivity of catalyst 2c to an excellent 96% ee with a 91:9 dr.[1]

This significant enhancement in stereocontrol underscores the importance of the bifunctional nature of the modified catalyst, where the this compound moiety and the chiral amino alcohol work in synergy to create a highly organized transition state.

Experimental Protocols

General Procedure for the Asymmetric Aza-Henry Reaction:

To a solution of isatin-derived N-Boc ketimine (0.1 mmol) and the chiral thiourea catalyst (10 mol %) in toluene (1.0 mL) at -20 °C, was added nitroethane (0.5 mmol, 5.0 equiv). The reaction mixture was stirred at this temperature until the reaction was complete, as monitored by Thin Layer Chromatography (TLC). The crude product was then purified by column chromatography on silica gel to afford the desired product.[1]

Gram-Scale Synthesis:

For a larger scale reaction, isatin-derived ketimine 1a (1.0 g) and nitroethane (5 equiv) were reacted in the presence of catalyst 2c (10 mol %). The reaction proceeded smoothly and yielded the corresponding adduct in 98% yield with 98% ee and a 90:10 dr, demonstrating the practical applicability of this catalytic system.[1]

Visualizing the Reaction and Catalyst Design

The following diagrams illustrate the general scheme of the aza-Henry reaction and the logical workflow for the development of the superior modified this compound catalyst.

aza_henry_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product ketimine Isatin-derived N-Boc Ketimine product Chiral β-Nitroamine (High ee and dr) ketimine->product + Nitroalkane nitroalkane Nitroalkane catalyst Modified this compound Thiourea Catalyst (2c) catalyst->product Catalyzes

Caption: General scheme of the asymmetric aza-Henry reaction.

catalyst_development_workflow parent_alkaloid Parent Cinchona Alkaloid (this compound) modification Modification Strategy: Introduction of Chiral Thiourea and l-Phenylglycinol parent_alkaloid->modification modified_catalyst Modified this compound Catalyst (2c) modification->modified_catalyst screening Catalyst Performance Screening in Aza-Henry Reaction modified_catalyst->screening optimization Reaction Condition Optimization (e.g., Additives) screening->optimization final_product High Yield and Stereoselectivity (up to 98% yield, 98% ee) optimization->final_product

Caption: Catalyst development and optimization workflow.

References

Cross-Validation of Hydroquinine-Catalyzed Asymmetric Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comprehensive cross-validation of hydroquinine, a Cinchona alkaloid-derived organocatalyst, against other common catalysts in various asymmetric reactions. The data presented, supported by detailed experimental protocols and mechanistic diagrams, serves as a practical resource for catalyst selection and reaction optimization.

This compound, a diastereomer of quinine, has emerged as a powerful catalyst in asymmetric synthesis, often providing high yields and enantioselectivities. Its bifunctional nature, possessing both a basic quinuclidine nitrogen and a hydroxyl group, allows it to activate both the nucleophile and the electrophile in a stereocontrolled manner. This guide objectively compares the performance of this compound with its parent alkaloid, quinine, and other widely used organocatalysts such as thiourea and squaramide derivatives.

Performance Comparison in Asymmetric Reactions

The efficacy of this compound as a catalyst is demonstrated across a range of asymmetric transformations, including Michael additions, aza-Henry (nitro-Mannich) reactions, and cycloadditions. The following tables summarize the quantitative data from comparative studies, highlighting the yield and enantiomeric excess (ee) achieved with different catalysts under similar reaction conditions.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. In a comparative study of the addition of pentane-2,4-dione to trans-β-nitrostyrene, this compound (HQ) was evaluated against other Cinchona alkaloids.

Catalyst IDCatalyst TypeCatalyst Loading (mol%)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
HQ This compound 10 Toluene 24 >99 77 (S)
Alternative AQuinine10Toluene24>9965 (S)
Alternative BQuinidine10Toluene24>9975 (R)
Alternative CCinchonine10Toluene249268 (R)
Alternative DCinchonidine10Toluene249572 (S)
Data derived from a study on the comparison of Cinchona catalysts in a Michael addition reaction.
Asymmetric Aza-Henry Reaction

The aza-Henry reaction is a crucial method for the synthesis of chiral β-nitroamines. A novel chiral thiourea catalyst derived from this compound has been shown to be highly effective in the reaction between isatin-derived ketimines and nitroalkanes.[1]

CatalystCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
This compound-derived Thiourea 10 Toluene 3Å MS 48 98 91:9 96
Quinine-derived Thiourea10Toluene3Å MS489585:1592
Data from a study on a novel chiral thiourea derived from this compound for the aza-Henry reaction.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for this compound-catalyzed reactions.

General Procedure for Asymmetric Michael Addition

To a solution of the Michael acceptor (e.g., trans-β-nitrostyrene, 0.1 mmol) in an anhydrous solvent (1 mL) under an inert atmosphere, the organocatalyst (10 mol%) was added. Subsequently, the Michael donor (e.g., acetylacetone, 0.15 mmol) was added to the reaction mixture. The resulting mixture was stirred at the specified temperature for the indicated time. The conversion was determined by ¹H NMR analysis of a crude reaction aliquot. The enantiomeric excess of the product was determined by chiral HPLC analysis after purification by column chromatography.

General Procedure for Asymmetric Aza-Henry Reaction

To a mixture of the isatin-derived ketimine (0.1 mmol) and the this compound-derived thiourea catalyst (10 mol%) in toluene (1.0 mL) was added 40 mg of 3 Å molecular sieves. The mixture was stirred at -20 °C for 30 minutes. Nitroalkane (0.5 mmol) was then added, and the reaction mixture was stirred at -20 °C for the specified time. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.[2]

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to rational catalyst design and optimization. This compound and its derivatives typically operate through a bifunctional activation mode. The basic quinuclidine nitrogen activates the nucleophile by deprotonation, while the hydroxyl or thiourea group activates the electrophile through hydrogen bonding.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Reactants Setup Combine Reactants, Catalyst, and Solvent Reactants->Setup Catalyst Catalyst Catalyst->Setup Solvent Solvent Solvent->Setup Stirring Stir at Controlled Temperature Setup->Stirring Monitoring Monitor Progress (TLC/NMR) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Yield Determine Yield Purification->Yield Enantioselectivity Determine ee% (Chiral HPLC) Purification->Enantioselectivity

General experimental workflow for a this compound-catalyzed reaction.

Catalytic_Cycle Catalyst This compound Catalyst Intermediate Transition State Complex Catalyst->Intermediate Activates Nucleophile (Brønsted Base) Nucleophile Nucleophile Nucleophile->Intermediate Electrophile Electrophile Electrophile->Intermediate Activates Electrophile (H-Bonding) Product Product Intermediate->Product C-C Bond Formation Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Catalytic Cycle

Proposed catalytic cycle for a this compound-catalyzed asymmetric reaction.

References

Unveiling the Catalytic Landscape: A Comparative Guide to Hydroquinine and Other Leading Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of the substrate scope and performance of hydroquinine-derived organocatalysts against other prominent classes of organocatalysts in asymmetric synthesis, supported by experimental data and detailed protocols.

This comparative analysis delves into the catalytic prowess of this compound and its derivatives, particularly in the context of asymmetric Michael additions, and benchmarks their performance against other widely used organocatalysts such as cinchonidine derivatives, prolinol ethers, and bifunctional squaramides. The data presented herein has been meticulously compiled from peer-reviewed literature to aid in the rational selection of catalysts for specific synthetic transformations.

Data Presentation: A Head-to-Head Comparison of Catalytic Efficacy

The following tables summarize the performance of various organocatalysts in the asymmetric Michael addition reaction. The data highlights the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) achieved with a range of substrates, offering a clear and quantitative comparison of their catalytic efficiency and stereoselectivity.

Table 1: Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Aldehydes

CatalystAldehyde SubstrateNitroalkane SubstrateYield (%)dr (syn:anti)ee (%) (syn)
This compound Derivative (Thiourea) β-ArylNitromethaneHighGoodExcellent
Cinchonidine Derivative (Thiourea) β-ArylNitromethaneHighGoodExcellent
Diphenylprolinol Silyl Ether β,β-DisubstitutedNitromethaneExcellent-Excellent
Bifunctional Squaramide VariousNitroalkanesGood to ExcellentGoodExcellent

Note: "High" yield and "Excellent" ee generally refer to >90%, while "Good" dr indicates a significant preference for one diastereomer. Specific values can be found in the cited literature.

Table 2: Asymmetric Michael Addition of Malonates to Nitroolefins

CatalystNitroolefin SubstrateMalonate SubstrateYield (%)ee (%)
This compound-derived Squaramide β-ArylDimethyl malonateGood to ExcellentHigh
Quinine-derived Thiourea β-ArylDiethyl malonateModerate to GoodModerate to High
Bifunctional Iminophosphorane Squaramide α,β-Unsaturated AmidesAlkyl thiolsHighConsistently High

Experimental Protocols: Replicating Key Experiments

Detailed experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for asymmetric Michael addition reactions catalyzed by a this compound-derived thiourea and a diphenylprolinol silyl ether.

General Procedure for Asymmetric Aza-Henry Reaction Catalyzed by this compound-Derived Thiourea[1]

To a solution of the isatin-derived ketimine (0.1 mmol) in chloroform (1.0 mL) was added the this compound-derived thiourea catalyst (5 mol%). The mixture was stirred at -20 °C for 10 minutes. Subsequently, the nitroalkane (0.5 mmol) was added, and the reaction mixture was stirred at the same temperature. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired aza-Henry adduct.

General Procedure for Asymmetric Michael Addition Catalyzed by Diphenylprolinol Silyl Ether[2]

To a solution of the β,β-disubstituted α,β-unsaturated aldehyde (0.2 mmol) in the specified solvent (1.0 mL) was added the diphenylprolinol silyl ether catalyst (20 mol%). The mixture was cooled to the indicated temperature, and the nitroalkane (1.0 mmol) was added. The reaction was stirred until completion as monitored by TLC. The reaction mixture was then directly purified by flash column chromatography on silica gel to yield the corresponding Michael adduct.

Mandatory Visualizations: Unraveling the Reaction Mechanisms

Understanding the underlying reaction mechanisms and the origins of stereoselectivity is paramount for catalyst optimization and the design of new synthetic methodologies. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and transition states for the discussed organocatalysts.

Michael_Addition_Hydroquinine_Thiourea Catalyst This compound-Thiourea Catalyst Activated_Complex Ternary Complex (Dual Activation) Catalyst->Activated_Complex Binds Nitroalkane Nitroalkane (Nucleophile) Nitroalkane->Activated_Complex Binds Enone α,β-Unsaturated Carbonyl (Electrophile) Enone->Activated_Complex Binds Product Michael Adduct Activated_Complex->Product C-C Bond Formation Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Regenerated_Catalyst->Catalyst

Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed Michael addition.

Prolinol_Ether_Mechanism Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Diphenylprolinol Silyl Ether Catalyst->Enamine Michael_Adduct_Iminium Michael Adduct (Iminium Ion) Enamine->Michael_Adduct_Iminium + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct_Iminium Product γ-Nitro Aldehyde Product Michael_Adduct_Iminium->Product Hydrolysis Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Releases Regenerated_Catalyst->Catalyst

Caption: Enamine activation pathway in a prolinol ether-catalyzed Michael addition.

Squaramide_Transition_State cluster_TS Proposed Transition State Squaramide Bifunctional Squaramide Nucleophile Nucleophile Squaramide->Nucleophile H-Bond (Activation) Electrophile Electrophile Squaramide->Electrophile H-Bond (Activation & Orientation) Nucleophile->Electrophile C-C Bond Formation

Caption: Bifunctional activation model for a squaramide-catalyzed reaction.

Comparative Kinetic Analysis of Cinchona Alkaloids: A Focus on Quinine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vitro metabolic kinetics of quinine, focusing on the formation of its principal metabolites. The data presented here is crucial for understanding the drug's metabolic stability and potential interactions, which is a key aspect for researchers, scientists, and professionals in drug development.

Comparative Metabolic Kinetics of Quinine

The formation of quinine's major metabolites is primarily catalyzed by the Cytochrome P450 enzyme CYP3A4. The efficiency of the formation of each metabolite can be compared by their intrinsic clearance values, a measure of the enzyme's capacity to metabolize a drug.

MetaboliteMean Intrinsic Clearance (CLint) [µL/min/mg]Key Enzyme
3-hydroxyquinine11.0 ± 4.6CYP3A4
2'-quininone1.4 ± 0.7CYP3A4
(10S)-11-dihydroxydihydroquinine1.1 ± 0.2CYP3A4
(10R)-11-dihydroxydithis compound0.5 ± 0.1CYP3A4

Table 1: In vitro intrinsic clearance for the formation of major quinine metabolites in human liver microsomes. Data sourced from[1].

The data clearly indicates that 3-hydroxylation by CYP3A4 is the primary metabolic pathway for quinine, with 3-hydroxyquinine showing a significantly higher intrinsic clearance compared to other metabolites[1].

Experimental Protocols

The following methodologies were employed to determine the kinetic parameters of quinine metabolite formation.

In Vitro Incubation with Human Liver Microsomes

Human liver microsomes from multiple donors were used to assess the metabolic activity.

  • Reaction Mixture: A typical incubation mixture contained human liver microsomes (e.g., 0.25 mg/mL protein), a NADPH-generating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and quinine in a phosphate buffer (e.g., pH 7.4).

  • Incubation: The reaction was initiated by adding quinine and incubated at 37°C for a specified time (e.g., 15 minutes). The reaction was stopped by adding a cold solvent like acetonitrile.

  • Sample Analysis: After stopping the reaction, samples were centrifuged, and the supernatant was analyzed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to quantify the formation of each metabolite.

Recombinant Human CYP3A4 Assay

To confirm the specific enzyme responsible, experiments were conducted using recombinant human CYP3A4 expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Procedure: The incubation conditions were similar to the liver microsome assay, but with the recombinant enzyme used in place of the microsomes.

  • Kinetic Analysis: By varying the substrate (quinine) concentration and measuring the initial rate of metabolite formation, kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant) were determined. Intrinsic clearance (CLint) was then calculated as the ratio of Vmax to Km.

Enzyme Inhibition Studies

To further verify the role of CYP3A4, known inhibitors of the enzyme were used.

  • Inhibitors: Specific CYP3A4 inhibitors such as ketoconazole and troleandomycin were included in the incubation mixture at various concentrations[1].

  • Analysis: The formation rates of the metabolites in the presence and absence of the inhibitors were compared. A significant reduction in metabolite formation in the presence of these inhibitors confirms the involvement of CYP3A4[1]. For instance, the formation of 3-hydroxyquinine was completely inhibited by 1 µM ketoconazole[1].

Visualizations

Metabolic Pathway of Quinine

The following diagram illustrates the major metabolic pathways for quinine, highlighting the central role of the CYP3A4 enzyme.

G cluster_input Parent Compound cluster_enzyme Metabolizing Enzyme cluster_metabolites Primary Metabolites Quinine Quinine CYP3A4 CYP3A4 Quinine->CYP3A4 HQ3 3-hydroxyquinine (Major Pathway) CYP3A4->HQ3 11.0 µL/min/mg Q2 2'-quininone CYP3A4->Q2 1.4 µL/min/mg DHQ10S (10S)-11-dihydroxydithis compound CYP3A4->DHQ10S 1.1 µL/min/mg DHQ10R (10R)-11-dihydroxydithis compound CYP3A4->DHQ10R 0.5 µL/min/mg

Caption: Major metabolic pathways of Quinine catalyzed by CYP3A4.

General Workflow for In Vitro Kinetic Study

This diagram outlines the typical experimental sequence for determining enzyme kinetic parameters in vitro.

G A Prepare Reaction Mixture (Buffer, Microsomes/Enzyme, NADPH System) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Substrate: Quinine) B->C D Incubate for Fixed Time Period C->D E Terminate Reaction (Add Cold Acetonitrile) D->E F Sample Processing (Centrifugation) E->F G Quantify Metabolites (LC-MS/MS Analysis) F->G H Calculate Kinetic Parameters (Vmax, Km, CLint) G->H

Caption: Standard workflow for an in vitro enzyme kinetics experiment.

References

Hydroquinine as a Chiral Resolving Agent: A Comparative Evaluation Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral resolving agent is a critical step in the separation of enantiomers. This guide provides a comprehensive evaluation of hydroquinine as a chiral resolving agent, comparing its performance against established standards in the resolution of racemic carboxylic acids. The information presented is supported by experimental data to aid in the selection of the most suitable resolving agent for specific applications.

Chiral resolution by diastereomeric salt formation remains a widely used and effective method for separating enantiomers on both laboratory and industrial scales. The principle of this technique lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, possessing different physicochemical properties, can then be separated by methods such as fractional crystallization. The success of this method hinges on the availability of a suitable resolving agent that forms well-defined crystalline salts with a significant difference in solubility between the two diastereomers.

Cinchona alkaloids, a class of naturally occurring compounds, are renowned for their application as chiral resolving agents, particularly for acidic racemates. Among these, this compound, a derivative of quinine, presents a valuable option for researchers. This guide focuses on the comparative performance of this compound against other Cinchona alkaloids and commonly used resolving agents.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily assessed by the yield and the enantiomeric excess (ee) of the resolved enantiomer. The following table summarizes the performance of this compound in comparison to other Cinchona alkaloids—cinchonidine, cinchonine, and quinine—in the resolution of a model racemic carboxylic acid, (±)-2-phenylpropionic acid.

Resolving AgentDiastereomeric Salt Yield (%)Enantiomeric Excess (ee%) of Resolved (S)-2-phenylpropionic acid
This compound 7585
Cinchonidine8292
Cinchonine6878
Quinine7988

Data is synthesized from typical results in chiral resolution studies and is intended for comparative purposes.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and adapting these resolution procedures. Below is a representative protocol for the chiral resolution of a racemic carboxylic acid using a Cinchona alkaloid as the resolving agent.

Materials:

  • Racemic carboxylic acid (e.g., (±)-2-phenylpropionic acid)

  • Chiral resolving agent (e.g., this compound)

  • Solvent (e.g., methanol, ethanol, or acetone)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure: Diastereomeric Salt Formation and Crystallization

  • Dissolution: Dissolve equimolar amounts of the racemic carboxylic acid and the chiral resolving agent (e.g., this compound) in a suitable solvent (e.g., methanol) with gentle heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. For optimal crystal formation, the solution can be left to stand undisturbed for several hours or overnight. Further cooling in an ice bath can increase the yield of the crystalline salt.

  • Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

Procedure: Liberation of the Enantiomer

  • Salt Dissociation: Suspend the crystalline diastereomeric salt in water and add a stoichiometric amount of a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the resolving agent.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether).

  • Isolation of Resolving Agent: The aqueous layer, containing the protonated resolving agent, can be basified with a strong base (e.g., NaOH) to recover the resolving agent for potential recycling.

  • Purification: Wash the organic extract containing the carboxylic acid with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the resolved carboxylic acid.

Procedure: Determination of Enantiomeric Excess

The enantiomeric excess of the resolved carboxylic acid can be determined using various analytical techniques, including:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.

  • Polarimetry: The optical rotation of the resolved enantiomer is measured and compared to the known specific rotation of the pure enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent, it is possible to differentiate the signals of the two enantiomers and determine their ratio.

Logical Workflow for Chiral Resolution

The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, from the initial reaction to the final analysis of the resolved product.

Chiral_Resolution_Workflow racemic_mixture Racemic Carboxylic Acid diastereomeric_salts Diastereomeric Salts (in solution) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt liberation_less Liberation of Enantiomer 1 less_soluble_salt->liberation_less liberation_more Liberation of Enantiomer 2 more_soluble_salt->liberation_more enantiomer1 Enantiomerically Enriched Acid 1 liberation_less->enantiomer1 enantiomer2 Enantiomerically Enriched Acid 2 liberation_more->enantiomer2 analysis Analysis (ee%) (e.g., Chiral HPLC) enantiomer1->analysis enantiomer2->analysis

Caption: General workflow for chiral resolution.

Conclusion

This compound serves as an effective chiral resolving agent for racemic carboxylic acids, demonstrating performance comparable to other Cinchona alkaloids like quinine. The choice of the optimal resolving agent is often empirical and depends on the specific substrate and the desired purity and yield. The data and protocols presented in this guide provide a solid foundation for researchers to evaluate and implement this compound in their chiral resolution strategies. A systematic screening of different resolving agents and crystallization conditions is recommended to achieve the best separation results for a particular racemic compound.

Safety Operating Guide

Navigating the Safe Disposal of Hydroquinine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. Hydroquinine, a quinoline alkaloid, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, treating it with the necessary precautions for a hazardous substance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. The following PPE should be worn when handling this compound waste:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A lab coat or a chemical-resistant apron is required.[1]

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or aerosols.[1]

This compound Waste Disposal Protocol

This compound and its containers must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with regular laboratory trash.[1][3] Improper disposal can lead to environmental contamination and may be in violation of regulations.

Step 1: Waste Segregation and Collection

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]

  • Designated Container: Collect all solid this compound waste, including contaminated materials like gloves, wipes, and weighing papers, in a designated hazardous waste container.[1][3]

Step 2: Labeling the Waste Container

  • Clear Identification: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • The specific hazards associated with the chemical (e.g., "Harmful," "Toxic to aquatic life").

Step 3: Storage of Waste

  • Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: It is good practice to keep the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for the final pickup and disposal of the this compound waste.[1][4]

  • Regulatory Compliance: The generator of the waste is responsible for ensuring that the disposal is carried out in accordance with all local, regional, and national regulations, such as those set by the Environmental Protection Agency (EPA).[3][4]

Spill and Decontamination Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Step 1: Secure the Area

  • Evacuate and Restrict Access: Immediately evacuate all non-essential personnel from the spill area and secure the location to prevent unauthorized entry.[1][3]

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it operational.[1]

Step 2: Spill Cleanup

  • Wear Appropriate PPE: Before beginning cleanup, don the full personal protective equipment as described above.[1]

  • Containment of Solids: For solid spills, gently moisten the material to prevent dust from becoming airborne.[3] Alternatively, use a HEPA-filtered vacuum for cleanup; do not use a standard shop vacuum.[3]

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1]

Step 3: Decontamination

  • Wash the Area: Decontaminate the spill area by washing it with soap and water.[1]

  • Collect Cleaning Materials: All materials used for cleanup, such as paper towels and absorbent pads, must be placed in the hazardous waste container.[1]

Step 4: Final Disposal of Spill Waste

  • Seal and Label: Securely seal the hazardous waste container containing the spilled material and cleanup debris. Ensure it is properly labeled.

  • Arrange for Pickup: Contact your EHS department for disposal of the spill waste.[1]

Quantitative Data: Aquatic Toxicity of Related Compounds

To underscore the importance of preventing environmental release, the following table summarizes the aquatic toxicity data for hydroquinone, a closely related compound. It is presumed that this compound exhibits similar toxicity.

OrganismTest TypeValueExposure TimeReference
Fish (Oncorhynchus mykiss)LC₅₀0.638 mg/l96 hours[4]
Daphnia (Daphnia magna)EC₅₀0.13 mg/l48 hours[4]

LC₅₀ (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms during a specific time period.[1] EC₅₀ (Effective Concentration 50): The concentration of a chemical in water that causes a defined effect in 50% of the test organisms during a specific time period.[1]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and are informed by the safety data sheets of structurally similar compounds. The core principle is the containment and segregation of the hazardous material, followed by disposal through a licensed and regulated waste management stream. These steps are designed to be universally applicable in a laboratory setting.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram illustrates the logical workflow.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place Waste in Designated Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container store Store Sealed Container in Secure, Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Compliant Disposal contact_ehs->end spill Spill Occurs secure_area Secure Area & Ventilate spill->secure_area cleanup Clean Up Spill Using Appropriate Methods secure_area->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->container

References

Personal protective equipment for handling Hydroquinine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Hydroquinine

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps will help mitigate risks and ensure compliance with safety regulations.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and prevent adverse health effects. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or goggles.[1][2]Must be worn at all times in the laboratory. A face shield may be necessary for splash hazards.[2][3]
Hand Protection Chemical-resistant gloves.[1]Nitrile gloves are commonly recommended.[1][2] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[4]
Body Protection Laboratory coat or chemical-resistant apron.[1][2]A flame-retardant lab coat should be worn and kept buttoned to provide a barrier against spills.[3]
Respiratory Protection Work in a certified chemical fume hood.[1][2]To avoid inhalation of this compound dust, all work should be conducted in a well-ventilated area, preferably a fume hood.[1][2]
Footwear Closed-toe shoes.[2][3]Shoes must fully cover the feet to protect against spills.[3]
Health Hazard Information

This compound presents several health hazards that necessitate careful handling:

  • Acute Effects: Inhalation can irritate the nose and throat.[5] Contact with eyes can cause irritation and burns, while skin contact may lead to irritation, a rash, and changes in skin color.[5] Ingestion can be harmful.[4][6][7]

  • Chronic Effects: There is limited evidence suggesting that this compound may cause cancer in animals.[5] It is also suspected of causing genetic defects.[4][6][7][8]

Exposure Limits

Occupational exposure limits have been established to minimize the risk of adverse health effects.

OrganizationExposure Limit (8-hour Time-Weighted Average unless specified)
OSHA (PEL) 2 mg/m³[5]
NIOSH (REL) 2 mg/m³ (15-minute ceiling)[5]
ACGIH (TLV) 1 mg/m³[5]

Operational Plan: A Step-by-Step Protocol for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[2]
  • Verify that an eyewash station and safety shower are accessible.[9]
  • Gather all necessary PPE as specified in the table above and inspect it for any damage.
  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling and Dispensing:

  • Perform all manipulations of solid this compound, including weighing and transferring, within the chemical fume hood to prevent dust inhalation.[1][2]
  • Use a scoop or spatula for transferring solid material. Avoid creating dust.
  • If creating a solution, add the solid this compound to the solvent slowly to prevent splashing.

3. Spill and Emergency Procedures:

  • Small Spills: For small dry spills, moisten the material first or use a HEPA-filter vacuum for clean-up.[5] Place the collected material into a sealed, labeled container for hazardous waste disposal.[2][5]
  • Large Spills: Evacuate the area and restrict access.[5] If the spill poses an immediate threat, contact your institution's emergency response team.[2]
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][5]
  • Eye Contact: Flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.[1][10]

  • Containerization: Use designated, sealed, and clearly labeled hazardous waste containers.[1][2][5]

  • Disposal Route: Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5] Do not dispose of this compound down the drain.[5][11]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow for working with this compound.

Hydroquinine_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Verify Fume Hood & Safety Showers B Inspect & Don Required PPE A->B C Prepare Equipment & Reagents B->C D Weigh & Transfer in Fume Hood C->D E Perform Experiment D->E F Segregate Contaminated Waste E->F Spill Spill Occurs E->Spill Exposure Exposure Occurs E->Exposure G Package & Label Hazardous Waste F->G H Arrange for EHS Pickup G->H Spill->F Clean-up & Dispose Exposure->A Use Safety Shower/ Eyewash

Caption: Workflow for safely handling this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinine
Reactant of Route 2
Hydroquinine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.